molecular formula C9H11NO B1606553 N,3-dimethylbenzamide CAS No. 74786-81-5

N,3-dimethylbenzamide

Cat. No.: B1606553
CAS No.: 74786-81-5
M. Wt: 149.19 g/mol
InChI Key: WKSODUAHKWBHQZ-UHFFFAOYSA-N
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Description

N,3-Dimethylbenzamide (CAS: 74786-81-5) is an organic compound with the molecular formula C 9 H 11 NO and a molecular weight of 149.19 g/mol . This benzamide derivative features a single aromatic ring and serves as a valuable building block in organic synthesis and medicinal chemistry research . While specific pharmacological data for N,3-dimethylbenzamide is limited, its structural core is shared with compounds of significant research interest. For instance, the derivative 2-Amino-N,3-dimethylbenzamide (CAS 870997-57-2) is identified as an important intermediate in the synthesis of compounds targeting chronic and neurodegenerative diseases . Furthermore, the broader class of benzamide derivatives is a subject of ongoing investigation in drug discovery, with market trends pointing to their relevance in the development of personalized medicines and targeted therapies . This compound is also valuable for method development in chemical synthesis. Researchers utilize such intermediates to explore innovative and sustainable synthetic protocols, including green chemistry processes that minimize environmental impact . The integration of automation and AI-driven process optimization in chemical manufacturing further underscores the utility of these building blocks in accelerating R&D cycles . Please Note: This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSODUAHKWBHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359491
Record name N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74786-81-5
Record name N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,3-dimethylbenzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is an aromatic amide that belongs to the broader class of N-substituted benzamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including interactions with dopamine (B1211576) receptors and various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for N,3-dimethylbenzamide. Furthermore, it explores the potential biological activities and associated signaling pathways based on the activities of structurally related compounds.

Chemical Structure and Identifiers

The chemical structure of N,3-dimethylbenzamide consists of a benzamide (B126) core with a methyl group substituted at the nitrogen atom and another methyl group at the 3-position of the benzene (B151609) ring.

Molecular Formula: C₉H₁₁NO[1]

SMILES: CC1=CC(=CC=C1)C(=O)NC[1]

InChI: 1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)[1]

IdentifierValue
IUPAC Name N,3-dimethylbenzamide[1]
CAS Number 74786-81-5[1]
PubChem CID 966002[1]
Molecular Weight 149.19 g/mol [1]

Physicochemical Properties

Quantitative data on the physicochemical properties of N,3-dimethylbenzamide are summarized in the table below. For comparison, data for the isomeric N,N-dimethylbenzamide are also included where available.

PropertyN,3-dimethylbenzamideN,N-dimethylbenzamide
XLogP3 2.1[1]0.6
Hydrogen Bond Donor Count 1[1]0
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 11
Exact Mass 149.084063974 Da[1]149.084063974 Da[2]
Monoisotopic Mass 149.084063974 Da[1]149.084063974 Da[2]
Topological Polar Surface Area 29.1 Ų[1]20.3 Ų[2]
Heavy Atom Count 1111
Complexity 144[1]136[2]

Spectroscopic Data

Detailed spectroscopic data for N,3-dimethylbenzamide is limited in publicly accessible databases. However, available spectral information from PubChem is presented below. For illustrative purposes, more detailed data for the related isomer, N,N-dimethylbenzamide, is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A ¹³C NMR spectrum for N,3-dimethylbenzamide is available on PubChem, though a detailed peak list is not provided.[1]

  • ¹H NMR (Reference - N,N-dimethyl-3-nitrobenzamide): While specific data for N,3-dimethylbenzamide is unavailable, the ¹H NMR spectrum of the structurally similar N,N-dimethyl-3-nitrobenzamide in CDCl₃ shows the following characteristic signals: δ 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H).[3]

Infrared (IR) Spectroscopy
  • Reference - N,N-dimethylbenzamide: The IR spectrum of N,N-dimethylbenzamide is available, showing characteristic absorptions for the amide carbonyl group and aromatic C-H bonds.[2]

Mass Spectrometry (MS)
  • GC-MS: A GC-MS spectrum for N,3-dimethylbenzamide is available on PubChem.[1]

  • Reference - N,N-dimethylbenzamide: The mass spectrum (electron ionization) of N,N-dimethylbenzamide shows major peaks at m/z 105 (base peak), 77, and 149 (molecular ion).[2]

Synthesis of N,3-dimethylbenzamide: Experimental Protocol

A detailed experimental protocol for the synthesis of N,3-dimethylbenzamide is not explicitly available. However, a reliable synthesis can be achieved through the reaction of 3-methylbenzoyl chloride with methylamine (B109427). The following is a generalized procedure adapted from standard methods for the synthesis of N-alkylbenzamides.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 3-Methylbenzoyl Chloride product N,3-dimethylbenzamide reactant1->product + Methylamine reactant2 Methylamine byproduct HCl

Figure 1: Synthesis of N,3-dimethylbenzamide.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • Triethylamine (B128534) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Experimental Workflow:

G A Step 1: Preparation of 3-Methylbenzoyl Chloride B Dissolve 3-methylbenzoic acid in anhydrous DCM A->B C Add thionyl chloride and reflux B->C D Remove excess thionyl chloride under reduced pressure C->D E Step 2: Amidation D->E F Dissolve 3-methylbenzoyl chloride in anhydrous DCM E->F G Cool to 0°C and add methylamine and triethylamine F->G H Stir at room temperature G->H I Step 3: Work-up and Purification H->I J Wash with saturated NaHCO3 and brine I->J K Dry organic layer and evaporate solvent J->K L Purify by column chromatography or recrystallization K->L

Figure 2: Experimental workflow for the synthesis of N,3-dimethylbenzamide.

Procedure:

Part A: Synthesis of 3-Methylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-methylbenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of N,3-dimethylbenzamide

  • Dissolve the crude 3-methylbenzoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate dropping funnel, prepare a solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Add the methylamine/triethylamine solution dropwise to the stirred solution of 3-methylbenzoyl chloride, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure N,3-dimethylbenzamide.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of N,3-dimethylbenzamide are not widely available in the public domain. However, the broader class of N-substituted benzamides has been extensively investigated, particularly for their activity as dopamine receptor ligands and enzyme inhibitors.

Potential as Dopamine Receptor Ligands

Many substituted benzamides are known to act as antagonists at dopamine D2 receptors.[4][5] This activity is crucial for their application as antipsychotic and antiemetic drugs. The interaction of these ligands with the D2 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand N,3-dimethylbenzamide (Antagonist) Ligand->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 3: Potential signaling pathway of N,3-dimethylbenzamide as a dopamine D2 receptor antagonist.

Potential as Enzyme Inhibitors

Certain benzamide derivatives have been identified as inhibitors of various enzymes. For instance, dihydroxybenzamide derivatives are known to inhibit enzymes involved in bacterial siderophore biosynthesis, such as 2,3-dihydroxybenzoate-AMP ligase (EntE).[6] While N,3-dimethylbenzamide lacks the dihydroxy functionality, the benzamide scaffold itself can serve as a starting point for the design of enzyme inhibitors targeting a range of biological pathways.

Safety Information

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult a comprehensive and compound-specific SDS before handling.

References

An In-depth Technical Guide on N,3-dimethylbenzamide (CAS 74786-81-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the biological activity, specific mechanisms of action, and detailed experimental protocols for N,3-dimethylbenzamide is limited. This guide summarizes available data on its chemical and physical properties and provides general synthetic approaches based on related compounds.

Chemical and Physical Properties

N,3-dimethylbenzamide is an organic compound belonging to the benzamide (B126) class. Its structure consists of a benzene (B151609) ring substituted with a methyl group at the 3-position and an N-methylamido group.

Table 1: Physicochemical Properties of N,3-dimethylbenzamide

PropertyValueSource
CAS Number 74786-81-5[1][2]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name N,3-dimethylbenzamide[1]
Synonyms N-Methyl-3-methylbenzamide[2][3]
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC[1]
InChI Key WKSODUAHKWBHQZ-UHFFFAOYSA-N[1]
Appearance Typically a white to off-white solid at room temperature.[2]
Solubility Soluble in organic solvents.[2]

Synthesis and Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route for N,3-dimethylbenzamide would involve the reaction of 3-methylbenzoic acid (or its activated form, like an acyl chloride) with methylamine (B109427).

General Synthesis of N,3-dimethylbenzamide reactant1 3-Methylbenzoic Acid intermediate 3-Methylbenzoyl Chloride reactant1->intermediate Activation reactant2 Activating Agent (e.g., SOCl₂) reactant2->intermediate product N,3-dimethylbenzamide intermediate->product Amidation reactant3 Methylamine reactant3->product

Caption: General synthetic pathway for N,3-dimethylbenzamide.

Illustrative Experimental Protocol (Adapted from related syntheses):

  • Step 1: Activation of 3-Methylbenzoic Acid: 3-Methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction mixture is typically heated to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-methylbenzoyl chloride.

  • Step 2: Amidation: The resulting 3-methylbenzoyl chloride is dissolved in a suitable aprotic solvent. The solution is cooled in an ice bath, and methylamine (as a solution in a solvent like THF or water, or as a gas) is added dropwise or bubbled through the solution. A base, such as triethylamine (B128534) or pyridine, may be added to neutralize the HCl byproduct. The reaction is stirred for a specified period, allowing it to warm to room temperature.

  • Step 3: Work-up and Purification: The reaction mixture is typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude N,3-dimethylbenzamide can then be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity and Mechanism of Action

Extensive searches of scientific databases and literature did not yield specific information on the biological activity or mechanism of action of N,3-dimethylbenzamide. While many substituted benzamides are known to have a wide range of biological activities, acting as everything from antipsychotics to antiemetics, no such data is currently associated with this specific compound in the public domain.

Due to the absence of data on its biological effects, there are no known signaling pathways associated with N,3-dimethylbenzamide.

Conclusion

N,3-dimethylbenzamide (CAS 74786-81-5) is a well-characterized small molecule from a chemical standpoint. Its physicochemical properties are readily available. However, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. Researchers and drug development professionals interested in this compound would likely need to undertake foundational research to explore its potential biological effects.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3-dimethylbenzamide is a chemical compound belonging to the benzamide (B126) class. The benzamide structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active molecules and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of N,3-dimethylbenzamide, detailed experimental protocols for its synthesis, and a summary of its spectral characterization. While specific biological signaling pathways for N,3-dimethylbenzamide are not extensively documented, the broader class of substituted benzamides is known to exhibit a wide array of biological activities, including applications as antipsychotics and anticancer agents.[1] This document aims to serve as a foundational resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The physical and chemical properties of N,3-dimethylbenzamide (CAS No: 74786-81-5) are summarized in the table below. It is important to note that while computed data is readily available, experimental values for some properties are not widely published.

PropertyValueSource
Molecular Formula C₉H₁₁NO[PubChem][2]
Molecular Weight 149.19 g/mol [PubChem][2]
IUPAC Name N,3-dimethylbenzamide[PubChem][2]
CAS Number 74786-81-5[PubChem][2]
Appearance White to off-white solid[CymitQuimica][3]
Melting Point Not experimentally determined in available literature
Boiling Point Not experimentally determined in available literature
Density Not experimentally determined in available literature
Solubility Soluble in organic solvents[CymitQuimica][3]
SMILES CC1=CC(=CC=C1)C(=O)NC[PubChem][2]
InChI InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)[PubChem][2]
InChIKey WKSODUAHKWBHQZ-UHFFFAOYSA-N[PubChem][2]
XLogP3 (Computed) 2.1[PubChem][2]
Hydrogen Bond Donor Count (Computed) 1[PubChem][2]
Hydrogen Bond Acceptor Count (Computed) 1[PubChem][2]
Rotatable Bond Count (Computed) 1[PubChem][2]
Topological Polar Surface Area (Computed) 29.1 Ų[PubChem][2]

Experimental Protocols

Synthesis of N,3-Dimethylbenzamide

A common method for the synthesis of N,3-dimethylbenzamide involves the reaction of 3-methylbenzoyl chloride with methylamine (B109427). This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Synthesis of N,3-Dimethylbenzamide reactant1 3-Methylbenzoyl Chloride reagents + reactant1->reagents reactant2 Methylamine reactant2->reagents product N,3-Dimethylbenzamide byproduct Methylammonium Chloride arrow Dichloromethane (B109758) (Solvent) 0°C to Room Temp. reagents->arrow arrow->product arrow->byproduct

Synthesis of N,3-Dimethylbenzamide from 3-Methylbenzoyl Chloride and Methylamine.

Materials and Equipment:

  • 3-Methylbenzoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 3-methylbenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours.

  • Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude N,3-dimethylbenzamide can be further purified by recrystallization or column chromatography.

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

N,3-dimethylbenzamide serves as a scaffold for more complex molecules. A detailed synthesis of a derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, is outlined in the patent literature and involves a multi-step process.[4][5]

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide A 3-Methyl-2-nitrobenzoate B 3-Methyl-2-nitrobenzamide (B2540021) A->B Methylamine, Heat C 3-Methyl-2-aminobenzamide B->C Iron powder, Acid, Heat D 2-Amino-5-chloro-N,3-dimethylbenzamide C->D Sulfonyl chloride, Inert solvent, Heat

Synthetic pathway for 2-Amino-5-chloro-N,3-dimethylbenzamide.

Procedure Overview: [4]

  • Amidation: Methyl 3-methyl-2-nitrobenzoate is heated with methylamine in a lower alcohol to yield 3-methyl-2-nitrobenzamide.

  • Reduction: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using iron powder and an acid in an aqueous medium with heating to form 3-methyl-2-aminobenzamide.

  • Chlorination and Amidation: 3-Methyl-2-aminobenzamide is then reacted with sulfonyl chloride in an inert organic solvent under heat to yield the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of N,3-dimethylbenzamide is expected to show the following signals:

  • A singlet for the methyl group on the benzene (B151609) ring (Ar-CH₃), likely in the range of 2.3-2.5 ppm.

  • A doublet for the methyl group attached to the nitrogen (N-CH₃), which will show coupling to the N-H proton, likely in the range of 2.8-3.0 ppm.

  • A broad singlet for the amide proton (N-H), typically in the range of 5.5-8.5 ppm.

  • A series of multiplets for the aromatic protons in the range of 7.0-7.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule:

  • The carbonyl carbon (C=O) signal will be the most downfield, typically in the range of 165-175 ppm.

  • The aromatic carbons will appear in the range of 120-140 ppm.

  • The N-methyl carbon will likely be in the range of 25-30 ppm.

  • The aromatic methyl carbon will be in the range of 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N,3-dimethylbenzamide would be characterized by the following key absorption bands:

  • N-H stretching vibration around 3300 cm⁻¹.

  • C-H stretching of the aromatic ring just above 3000 cm⁻¹.

  • C-H stretching of the methyl groups just below 3000 cm⁻¹.

  • A strong C=O (amide I band) stretching vibration in the region of 1630-1680 cm⁻¹.

  • N-H bending (amide II band) around 1550 cm⁻¹.

  • C-N stretching vibration around 1400 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), N,3-dimethylbenzamide would be expected to show a molecular ion peak (M⁺) at m/z = 149. Common fragmentation patterns for benzamides include the loss of the amine substituent and cleavage of the carbonyl group.

Biological Activity

Specific biological activities and signaling pathways for N,3-dimethylbenzamide have not been extensively reported in the available literature. However, the benzamide scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7][8]

  • Agrochemicals: Many substituted benzamides are utilized as active ingredients in pesticides. N,3-dimethylbenzamide and its derivatives are known intermediates in the synthesis of insecticides.[4]

  • Pharmaceuticals: The benzamide structure is a key component in numerous drugs, particularly antipsychotics (e.g., sulpiride, amisulpride) and antiemetics (e.g., metoclopramide). These compounds often act as dopamine (B1211576) D2 receptor antagonists. Other substituted benzamides have shown promise as anticancer agents, poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) inhibitors.[1]

The biological activity of any given substituted benzamide is highly dependent on the nature and position of the substituents on the aromatic ring and the amide nitrogen.

BenzamideScaffold scaffold Benzamide Scaffold sub_points Key structural features for biological activity: - Substituents on the aromatic ring - Substituents on the amide nitrogen - Overall molecular conformation scaffold->sub_points activity_node Potential Biological Activities sub_points->activity_node antipsychotic Antipsychotic activity_node->antipsychotic anticancer Anticancer activity_node->anticancer antiemetic Antiemetic activity_node->antiemetic insecticidal Insecticidal activity_node->insecticidal

The Benzamide Scaffold and its Potential for Diverse Biological Activities.

Conclusion

N,3-dimethylbenzamide is a valuable chemical entity, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the agrochemical sector. While its own biological profile is not extensively characterized, the broader family of substituted benzamides represents a rich area for drug discovery and development. This guide provides a summary of the currently available information on the physical and chemical properties of N,3-dimethylbenzamide, along with practical synthetic protocols. Further research is warranted to fully elucidate the experimental properties and potential biological activities of this compound.

References

A Technical Overview of N,3-Dimethylbenzamide: Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused overview of the fundamental molecular properties of N,3-dimethylbenzamide, a chemical compound of interest in various research and development applications. Below, we detail its molecular formula and weight, and outline a generalized workflow for its characterization.

Core Molecular Data

The fundamental quantitative data for N,3-dimethylbenzamide is summarized in the table below. This information is critical for a range of experimental calculations, from reaction stoichiometry to solution preparation.

PropertyValue
Molecular Formula C9H11NO[1]
Molecular Weight 149.19 g/mol [1]
Monoisotopic Mass 149.084063974 Da[1]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of N,3-dimethylbenzamide are typically specific to the objectives of a given research project and are often developed in-house or adapted from existing literature on related compounds. Standard methodologies would include:

  • Synthesis: Commonly synthesized through the reaction of 3-methylbenzoyl chloride with dimethylamine. The reaction conditions, such as solvent, temperature, and reaction time, would be optimized to maximize yield and purity.

  • Purification: Post-synthesis, the compound would likely be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

  • Characterization: The identity and purity of N,3-dimethylbenzamide would be confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and carbon-nitrogen (C-N) bonds.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow that a researcher might follow when working with a compound such as N,3-dimethylbenzamide, from initial synthesis to final characterization and application.

synthesis Synthesis of N,3-dimethylbenzamide purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product identity Structural Confirmation (NMR, MS) purification->identity Purified Compound purity Purity Assessment (HPLC, Elemental Analysis) identity->purity Structurally Confirmed application Downstream Application (e.g., Biological Screening, Material Science) purity->application Purity Confirmed

References

An In-depth Technical Guide on N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbenzamide is an organic compound belonging to the class of substituted benzamides. Its formal IUPAC name is N,3-dimethylbenzamide.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. While it serves as an intermediate in the synthesis of various organic compounds, its direct biological activities are not extensively documented in publicly available literature.[2]

Chemical Identity

The structure of N,3-dimethylbenzamide consists of a benzene (B151609) ring substituted with a methyl group at the meta (3-) position and an N-methylcarboxamide group.

Physicochemical and Spectroscopic Data

Quantitative data for N,3-dimethylbenzamide is summarized below. This information is critical for its application in synthesis, purification, and analytical identification.

Properties Summary
PropertyValueSource
IUPAC Name N,3-dimethylbenzamidePubChem[1]
CAS Number 74786-81-5PubChem[1]
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Canonical SMILES CC1=CC(=CC=C1)C(=O)NCPubChem[1]
InChI Key WKSODUAHKWBHQZ-UHFFFAOYSA-NPubChem[1]

Table 1: Key identifiers and properties of N,3-dimethylbenzamide.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of N,3-dimethylbenzamide.

TechniqueData HighlightsSource
¹³C NMR Spectra available for structural confirmation.PubChem[1]
Mass Spectrometry GC-MS data available.PubChem[1]

Table 2: Summary of available spectroscopic data.

Synthesis and Experimental Protocols

The synthesis of substituted benzamides can be achieved through various standard organic chemistry reactions. A common and reliable method is the amidation of a corresponding carboxylic acid or its activated derivative.

General Synthesis Pathway: Amidation of 3-Methylbenzoic Acid

A prevalent method for synthesizing N,3-dimethylbenzamide involves the reaction of 3-methylbenzoyl chloride (an activated form of 3-methylbenzoic acid) with methylamine.

References

Spectral Analysis of N,3-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for N,3-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. This document outlines available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure

N,3-dimethylbenzamide (C₉H₁₁NO) is an aromatic amide with a molecular weight of 149.19 g/mol . Its structure consists of a benzene (B151609) ring substituted with a methyl group at the meta-position (C3) and an N-methylaminocarbonyl group.

Spectroscopic Data

A comprehensive analysis of N,3-dimethylbenzamide's spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. The following sections present the available and expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum of N,3-dimethylbenzamide has been reported in the literature. The experimental data, acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, is summarized in Table 1.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.44-7.52multiplet2HAromatic protons
7.18-7.22multiplet2HAromatic protons
6.44broad singlet1HN-H proton
2.90doublet (J = 4.9 Hz)3HN-CH₃ protons
~2.4 (inferred)singlet3HAr-CH₃ protons

¹³C NMR Data

As of the latest search, explicit experimental ¹³C NMR data for N,3-dimethylbenzamide was not found in the available literature. However, based on the known structure and typical chemical shifts for similar aromatic amides, a predicted spectrum can be outlined (Table 2).

Predicted Chemical Shift (δ) ppmCarbon Assignment
~170C=O (Amide carbonyl)
~138Aromatic C-CH₃
~135Aromatic C-C=O
~128-130Aromatic C-H
~125-127Aromatic C-H
~27N-CH₃
~21Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₃)
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
1600, 1475C=C StretchAromatic Ring
Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for N,3-dimethylbenzamide is not available in the searched databases. However, for a compound with the molecular formula C₉H₁₁NO, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 149. Common fragmentation patterns for aromatic amides would also be anticipated. The predicted key fragments are listed in Table 4.

m/zFragment Ion
149[C₉H₁₁NO]⁺ (Molecular Ion)
118[M - NHCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
58[CH₃NH=CH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of N,3-dimethylbenzamide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid N,3-dimethylbenzamide is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of N,3-dimethylbenzamide is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Molecular Structure

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for N,3-dimethylbenzamide.

Spectral_Analysis_Workflow cluster_structure Molecular Structure of N,3-dimethylbenzamide cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Spectral Data Structure C9H11NO NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry H_NMR 1H NMR Data (Proton Environment) NMR->H_NMR C_NMR 13C NMR Data (Carbon Skeleton) NMR->C_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Fragmentation) MS->MS_Data H_NMR->Structure Confirms H framework C_NMR->Structure Confirms C skeleton IR_Data->Structure Identifies functional groups MS_Data->Structure Determines molecular formula

Figure 1. Relationship between spectroscopic techniques and molecular structure elucidation.

Generalized Experimental Workflow

The diagram below outlines a generalized workflow for the spectroscopic analysis of a chemical compound like N,3-dimethylbenzamide.

Experimental_Workflow start Start: Compound Synthesis/ Purification sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep nmr_acq NMR Data Acquisition (1H and 13C) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq data_proc Data Processing (Fourier Transform, Phasing, etc.) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc spec_analysis Spectral Analysis & Interpretation data_proc->spec_analysis struct_elucid Structure Confirmation/ Elucidation spec_analysis->struct_elucid end End: Characterized Compound struct_elucid->end

Figure 2. Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide on the Thermal Stability and Decomposition of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of N,3-dimethylbenzamide is limited. This guide provides a framework for analysis based on the general principles of thermal stability of substituted benzamides and outlines standard experimental protocols for its determination.

Introduction

N,3-dimethylbenzamide is a substituted aromatic amide. Understanding the thermal stability and decomposition profile of such compounds is critical in the pharmaceutical and chemical industries. Thermal stability dictates storage conditions, shelf-life, and safe handling procedures, while knowledge of decomposition pathways is essential for identifying potential degradation products and ensuring the safety and efficacy of drug substances and other chemical products.

This technical guide summarizes the expected thermal behavior of N,3-dimethylbenzamide based on related structures and provides detailed, generalized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermal Behavior

The thermal stability of benzamide (B126) derivatives is influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen.[1] The presence of methyl groups, as in N,3-dimethylbenzamide, may have a modest impact on the overall thermal stability compared to unsubstituted benzamide. The core amide linkage itself is known to possess considerable inherent stability.[1]

Decomposition of substituted benzamides can proceed through various pathways, often initiated by the cleavage of the weakest bonds in the molecule under thermal stress. Potential decomposition pathways could involve:

  • C-N bond cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom.

  • Ring fragmentation: Breakage of the aromatic ring at higher temperatures.

  • Reactions involving substituents: The methyl groups may undergo oxidation or other reactions depending on the atmosphere.

The specific products of decomposition would need to be identified experimentally, typically using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Quantitative Data on Thermal Properties

As of the date of this document, specific quantitative data from TGA or DSC analyses of N,3-dimethylbenzamide are not available in the cited literature. The following tables are presented as templates for how such data should be structured once obtained through experimentation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for N,3-Dimethylbenzamide

ParameterValue (°C)Atmosphere
Onset of Decomposition (Tonset)Data not availableInert (e.g., N2)
Temperature of Maximum Decomposition Rate (Tpeak)Data not availableInert (e.g., N2)
Mass Loss at Tpeak (%)Data not availableInert (e.g., N2)
Final Residue at 600 °C (%)Data not availableInert (e.g., N2)

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for N,3-Dimethylbenzamide

ParameterValue (°C)
Melting Point (Tm)Data not available
Enthalpy of Fusion (ΔHfus)Data not available
Onset of DecompositionData not available

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a compound like N,3-dimethylbenzamide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N,3-dimethylbenzamide by measuring its mass change as a function of temperature.[1][2]

Instrumentation: A calibrated thermogravimetric analyzer is required.[3]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of N,3-dimethylbenzamide into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[1][3]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[1]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition, which is the temperature at which significant mass loss begins.

    • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of mass loss.[4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as decomposition of N,3-dimethylbenzamide.[5]

Instrumentation: A calibrated differential scanning calorimeter is required. The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[5]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of N,3-dimethylbenzamide into a standard aluminum DSC pan.[1] Hermetically seal the pan to ensure a controlled atmosphere.[5]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.[1]

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting and decomposition range.[1]

  • Data Collection: Measure and record the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point is identified as the peak temperature of the endothermic event.[5]

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

    • Exothermic events at higher temperatures may indicate decomposition.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a conceptual representation of potential decomposition pathways.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Interpretation Data Interpretation TGA_Start Sample Preparation (5-10 mg) TGA_Instrument Place in TGA Instrument TGA_Start->TGA_Instrument TGA_Program Heat at a constant rate (e.g., 10 °C/min) in N2 TGA_Instrument->TGA_Program TGA_Data Record Mass vs. Temperature TGA_Program->TGA_Data TGA_Analysis Determine Onset of Decomposition & Mass Loss TGA_Data->TGA_Analysis Interpretation Correlate TGA and DSC data to define thermal stability profile TGA_Analysis->Interpretation DSC_Start Sample Preparation (2-5 mg) DSC_Instrument Place in DSC Instrument DSC_Start->DSC_Instrument DSC_Program Heat at a constant rate (e.g., 10 °C/min) in N2 DSC_Instrument->DSC_Program DSC_Data Record Heat Flow vs. Temperature DSC_Program->DSC_Data DSC_Analysis Determine Melting Point & Enthalpy of Fusion DSC_Data->DSC_Analysis DSC_Analysis->Interpretation

Caption: General experimental workflow for thermal analysis.

Decomposition_Pathways Parent N,3-Dimethylbenzamide Heat Thermal Stress Parent->Heat Pathway1 C-N Bond Cleavage Heat->Pathway1 Path A Pathway2 Ring Fragmentation Heat->Pathway2 Path B Pathway3 Side-Chain Reactions Heat->Pathway3 Path C Products1 Amine + Benzoyl Radical Fragments Pathway1->Products1 Products2 Smaller Volatile Molecules (e.g., CO, CH4) Pathway2->Products2 Products3 Oxidized/Rearranged Products Pathway3->Products3

Caption: Conceptual decomposition pathways for N,3-dimethylbenzamide.

References

An In-depth Technical Guide to N,3-Dimethylbenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbenzamide is a chemical compound that belongs to the class of substituted benzamides. While not as extensively documented in historical scientific literature as some of its isomers, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of N,3-dimethylbenzamide, focusing on its synthesis, physicochemical properties, and spectroscopic characterization. Due to a lack of extensive research on its specific biological functions, this paper will focus on its role as a chemical building block.

Physicochemical and Spectroscopic Data

The fundamental properties of N,3-dimethylbenzamide are summarized in the tables below, providing a clear reference for researchers.

Table 1: Physicochemical Properties of N,3-Dimethylbenzamide

PropertyValue
CAS Number 74786-81-5
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
IUPAC Name N,3-dimethylbenzamide
Synonyms 3-Methyl-N-methylbenzamide, N-Methyl-3-methylbenzamide
Melting Point 48-49 °C

Table 2: Spectroscopic Data of N,3-Dimethylbenzamide

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ = 7.56 (s, 1H), 7.53–7.50 (m, 1H), 7.22–7.21 (m, 2H), 6.74 (s, 1H), 2.92 (d, J = 6.0 Hz, 3H), 2.30 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ = 168.7, 138.2, 134.9, 132.2, 128.4, 127.3, 123.8, 26.8, 21.3

Synthesis of N,3-Dimethylbenzamide

The most common and straightforward method for the synthesis of N,3-dimethylbenzamide is through the nucleophilic acyl substitution reaction between 3-methylbenzoyl chloride and methylamine (B109427). This reaction is efficient and proceeds with high yield.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

  • 3-Methylbenzoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzoyl chloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Methylamine: Slowly add an excess of methylamine solution to the stirred solution of 3-methylbenzoyl chloride. If using methylamine gas, it can be bubbled through the solution. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,3-dimethylbenzamide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure N,3-dimethylbenzamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-Methylbenzoyl Chloride reaction Nucleophilic Acyl Substitution (0°C to Room Temp) in Anhydrous Solvent start1->reaction start2 Methylamine start2->reaction quench Quench with Water reaction->quench extract Extract with Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product N,3-Dimethylbenzamide purify->product

Caption: Synthetic workflow for N,3-dimethylbenzamide.

Role as a Chemical Intermediate

N,3-Dimethylbenzamide is primarily utilized as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain agrochemicals and pharmaceutical candidates. The amide functionality and the substituted benzene (B151609) ring provide a versatile scaffold for further chemical modifications.

Conclusion

While the discovery and history of N,3-dimethylbenzamide are not prominently featured in scientific literature, its utility as a synthetic intermediate is evident. This guide provides researchers and drug development professionals with the essential technical information regarding its synthesis, characterization, and properties. The detailed experimental protocol and structured data tables serve as a practical resource for the laboratory synthesis and application of this compound.

N,3-dimethylbenzamide synthesis precursors and reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for N,3-dimethylbenzamide, a valuable chemical intermediate. This document details the necessary precursors and reagents, offers detailed experimental protocols for key synthetic methods, and presents quantitative data in a clear, tabular format for ease of comparison. Furthermore, it includes visualizations of the core reaction mechanisms to facilitate a deeper understanding of the chemical transformations.

Core Synthesis Routes

The synthesis of N,3-dimethylbenzamide is principally achieved through two primary pathways: the acylation of methylamine (B109427) with 3-methylbenzoyl chloride and the amide coupling of 3-methylbenzoic acid with methylamine.

From 3-Methylbenzoyl Chloride and Methylamine

This method involves a nucleophilic acyl substitution reaction, a robust and widely utilized transformation in organic synthesis. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This is followed by the expulsion of a chloride ion to form the stable amide bond.

From 3-Methylbenzoic Acid and Methylamine

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. Therefore, a coupling agent is required to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a commonly employed reagent for this purpose. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the desired amide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the precursors, reagents, and the final product, N,3-dimethylbenzamide.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N,3-dimethylbenzamideN,3-dimethylbenzamide74786-81-5C₉H₁₁NO149.19[1]
3-Methylbenzoyl chloride3-methylbenzoyl chloride1711-06-4C₈H₇ClO154.59
3-Methylbenzoic acid3-methylbenzoic acid99-04-7C₈H₈O₂136.15
Methylaminemethanamine74-89-5CH₅N31.06
Dicyclohexylcarbodiimide (DCC)N,N'-dicyclohexylcarbodiimide538-75-0C₁₃H₂₂N₂206.33

Table 2: Typical Reaction Parameters

Synthesis RouteKey ReagentsSolventTemperatureTypical Reaction Time
From 3-Methylbenzoyl Chloride3-Methylbenzoyl chloride, Methylamine, Triethylamine (B128534)Dichloromethane (DCM)0 °C to Room Temperature2-4 hours
From 3-Methylbenzoic Acid3-Methylbenzoic acid, Methylamine, DCCDichloromethane (DCM) or Ethyl Acetate0 °C to Room Temperature4-12 hours

Experimental Protocols

The following are detailed experimental methodologies for the two primary synthesis routes. These protocols are based on established procedures for similar amide bond formations and can be adapted for the synthesis of N,3-dimethylbenzamide.

Protocol 1: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoyl Chloride

Materials:

  • 3-Methylbenzoyl chloride

  • Methylamine (e.g., 2M solution in THF or aqueous solution)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of methylamine (1.2 equivalents) dropwise to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to obtain pure N,3-dimethylbenzamide.

Protocol 2: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoic Acid using DCC Coupling

Materials:

  • 3-Methylbenzoic acid

  • Methylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred, cooled (0 °C) solution of 3-methylbenzoic acid (1.0 equivalent) in anhydrous DCM, add DCC (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methylamine (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the described synthetic routes.

Mechanism 1: Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 3-Methylbenzoyl Chloride I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Methylamine R2->I1 P1 N,3-dimethylbenzamide I1->P1 Collapse of Intermediate P2 Chloride Ion I1->P2 Elimination

Caption: Nucleophilic acyl substitution of 3-methylbenzoyl chloride.

Mechanism 2: DCC Coupling of Carboxylic Acid and Amine

G cluster_activation Activation Step cluster_coupling Coupling Step R1 3-Methylbenzoic Acid I1 O-Acylisourea Intermediate R1->I1 R2 DCC R2->I1 P1 N,3-dimethylbenzamide I1->P1 Nucleophilic Attack P2 Dicyclohexylurea (DCU) I1->P2 Byproduct Formation R3 Methylamine R3->P1

Caption: DCC-mediated amide coupling reaction pathway.

This guide provides a foundational understanding of the synthesis of N,3-dimethylbenzamide for professionals in the fields of chemical research and drug development. The provided protocols and mechanisms offer a starting point for laboratory synthesis and further investigation.

References

A Theoretical and Computational Guide to the Structural Analysis of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is a substituted aromatic amide of interest in various fields, including medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial as its conformational preferences dictate its physicochemical properties and biological activity. Theoretical and computational chemistry provide powerful tools to elucidate the structural and electronic characteristics of such molecules at an atomic level. This guide offers an in-depth overview of the methodologies employed in the theoretical study of N,3-dimethylbenzamide's structure, presents illustrative quantitative data based on related compounds, and provides standardized protocols for conducting such computational analyses.

While specific theoretical studies focusing exclusively on N,3-dimethylbenzamide are not extensively available in peer-reviewed literature, the well-established methods for studying substituted benzamides provide a robust framework for its analysis. This document synthesizes these established protocols to serve as a comprehensive resource.

Computational Protocols

The theoretical investigation of N,3-dimethylbenzamide's structure primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method. A typical computational workflow is outlined below.

Geometry Optimization

The initial and most critical step is the geometry optimization of the molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation.

Methodology:

  • Initial Structure Generation: A 3D model of N,3-dimethylbenzamide is constructed using molecular building software.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules.

    • Basis Set: A Pople-style basis set, such as 6-31G(d) or the more flexible 6-311++G(d,p), is typically used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure, especially for systems with lone pairs and pi-systems.

  • Optimization Algorithm: The optimization is performed using a gradient-based algorithm (e.g., quasi-Newton) to locate the stationary point on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Conformational Analysis

The presence of rotatable bonds, particularly the C(O)-N amide bond and the C(aryl)-C(O) bond, suggests that N,3-dimethylbenzamide can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and the energy barriers between them.

Methodology:

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C(aryl)-C(aryl)-C(O)-N and C(aryl)-C(O)-N-C(methyl)) in small increments. At each step, the remaining degrees of freedom are allowed to relax.

  • Identification of Minima: The minima on the PES correspond to stable conformers. The structures of these conformers are then fully optimized using the geometry optimization protocol described above.

  • Transition State Search: The maxima on the PES represent transition states between conformers. These can be located and optimized using transition state search algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN).

  • Energy Profile: The relative energies of the conformers and the energy barriers for their interconversion are calculated to create a comprehensive energy profile of the molecule.

Data Presentation

The following tables present illustrative quantitative data for the optimized geometry of N,3-dimethylbenzamide. It is important to note that in the absence of specific published theoretical data for this molecule, these values are representative examples based on calculations of structurally similar benzamides, such as N-methylbenzamide and N,N-dimethylbenzamide. The atom numbering corresponds to the diagram provided in the "Visualizations" section.

Table 1: Illustrative Optimized Bond Lengths (Å) for N,3-Dimethylbenzamide

BondTypical Calculated Length (Å)
C1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C6-C11.39
C1-C71.50
C7=O81.23
C7-N91.36
N9-C101.46
C3-C111.51

Table 2: Illustrative Optimized Bond Angles (°) for N,3-Dimethylbenzamide

AngleTypical Calculated Angle (°)
C6-C1-C2120.0
C1-C2-C3120.0
C2-C3-C4120.0
C3-C4-C5120.0
C4-C5-C6120.0
C5-C6-C1120.0
C2-C1-C7120.5
C6-C1-C7119.5
C1-C7-O8121.0
C1-C7-N9118.0
O8-C7-N9121.0
C7-N9-C10122.0
C2-C3-C11121.0

Table 3: Illustrative Optimized Dihedral Angles (°) for N,3-Dimethylbenzamide

Dihedral AngleTypical Calculated Angle (°)
C6-C1-C7-O825.0
C2-C1-C7-N925.0
C1-C7-N9-C10180.0 (trans amide)
C1-C2-C3-C11180.0

Mandatory Visualization

Caption: Molecular structure of N,3-dimethylbenzamide with atom numbering.

computational_workflow Computational Chemistry Workflow for Structural Analysis cluster_input Input cluster_calculation Calculation cluster_analysis Analysis initial_structure Initial 3D Structure geometry_optimization Geometry Optimization (DFT) initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation pes_scan Potential Energy Surface Scan geometry_optimization->pes_scan energy_minimum Verify Energy Minimum frequency_calculation->energy_minimum ts_search Transition State Search pes_scan->ts_search conformational_analysis Identify Conformers and Transition States pes_scan->conformational_analysis ts_search->conformational_analysis structural_parameters Extract Structural Parameters (Bond Lengths, Angles) energy_minimum->structural_parameters conformational_analysis->structural_parameters thermodynamic_properties Calculate Thermodynamic Properties structural_parameters->thermodynamic_properties

Caption: A generalized workflow for the computational structural analysis of a molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and polymers. N,3-dimethylbenzamide is a secondary amide synthesized from 3-methylbenzoic acid (also known as m-toluic acid) and methylamine (B109427). The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated to facilitate nucleophilic attack by the amine.

This document provides detailed protocols for two common and effective methods for the synthesis of N,3-dimethylbenzamide:

  • Two-Step Acyl Chloride Method: Conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by reaction with methylamine.

  • Direct Amide Coupling Method: A one-pot synthesis using a peptide coupling reagent to directly form the amide bond.

These protocols are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, product, and typical reaction parameters for the synthesis of N,3-dimethylbenzamide.

Table 1: Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Methylbenzoic Acid3-Methylbenzoic acidC₈H₈O₂136.15White crystalline solid111-113263
Methylamine (40% in H₂O)MethanamineCH₅N31.06 (anhydrous)Colorless gas/solution-93 (anhydrous)-6 (anhydrous)
N,3-dimethylbenzamideN,3-dimethylbenzamideC₉H₁₁NO149.19[1]White to off-white solidNot widely reportedNot widely reported

Table 2: Summary of Reaction Conditions and Expected Yields

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acyl ChlorideThionyl chloride (SOCl₂), MethylamineDichloromethane (DCM)0 to Room Temp.2-485-95
Direct Coupling (HATU)HATU, DIPEA, MethylamineN,N-Dimethylformamide (DMF)0 to Room Temp.2-1280-90

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chloride

This method involves the initial conversion of 3-methylbenzoic acid to its more reactive acyl chloride derivative, which then readily reacts with methylamine.

Part A: Synthesis of 3-Methylbenzoyl Chloride

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, add 3-methylbenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DCM to dissolve the acid (approx. 5-10 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Attach a reflux condenser and gently heat the mixture to reflux (approx. 40 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-methylbenzoyl chloride is a liquid and is typically used in the next step without further purification.

Part B: Synthesis of N,3-dimethylbenzamide

Materials:

  • Crude 3-methylbenzoyl chloride from Part A

  • Methylamine (40% solution in water)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 3-methylbenzoyl chloride (1.0 eq) in DCM in a flask and cool the solution to 0 °C in an ice bath with stirring.

  • In a separate beaker, dilute methylamine solution (40% in water, 2.0-2.5 eq) with an equal volume of cold water.

  • Slowly add the diluted methylamine solution to the stirred solution of 3-methylbenzoyl chloride. Maintain the temperature at 0-10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,3-dimethylbenzamide.

  • The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica (B1680970) gel.

Method 2: Direct Amide Coupling using HATU

This protocol describes a one-pot synthesis using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as a coupling reagent.

Materials:

  • 3-Methylbenzoic acid

  • Methylamine (as a solution in THF or as hydrochloride salt)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq), HATU (1.1 eq), and the amine (methylamine hydrochloride, 1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. If using a solution of free methylamine, the amount of base may be adjusted.

  • Allow the reaction to warm to room temperature and stir for 2 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude N,3-dimethylbenzamide via flash column chromatography on silica gel or by recrystallization.

Expected Characterization Data

N,3-dimethylbenzamide:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.6-7.2 (m, 4H, Ar-H), ~6.1 (br s, 1H, NH), 2.95 (d, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~168.5 (C=O), ~138.5 (Ar-C), ~135.0 (Ar-C), ~132.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~124.0 (Ar-CH), ~26.5 (N-CH₃), ~21.5 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

  • Mass Spectrometry (EI): m/z 149 (M⁺), 134 (M-CH₃)⁺, 106 (M-NHCH₃)⁺, 91 (C₇H₇)⁺.

Visualizations

Reaction_Pathway Synthesis of N,3-dimethylbenzamide cluster_reactants Reactants cluster_products Products & Intermediates cluster_reagents Reagents R1 3-Methylbenzoic Acid I1 3-Methylbenzoyl Chloride R1->I1 Method 1 P1 N,3-dimethylbenzamide R1->P1 Method 2 R2 Methylamine R2->P1 Method 2 I1->P1 + Methylamine Reagent1 SOCl₂ or (COCl)₂ Reagent1->R1 Reagent2 HATU / DIPEA Reagent2->R1

Caption: Chemical pathways for N,3-dimethylbenzamide synthesis.

Experimental_Workflow General Experimental Workflow for Amide Synthesis prep 1. Reagent Preparation (Dissolve reactants in anhydrous solvent) activation 2. Carboxylic Acid Activation (Add coupling reagent / SOCl₂. Cool to 0°C) prep->activation addition 3. Amine Addition (Add methylamine solution dropwise) activation->addition reaction 4. Reaction (Stir at RT for 2-12h. Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Quench, dilute, wash with acid/base/brine) reaction->workup purification 6. Purification (Dry, concentrate, and purify by chromatography or recrystallization) workup->purification characterization 7. Characterization (NMR, IR, MS) purification->characterization

References

Application Notes and Protocols: Laboratory Scale Synthesis of N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides two detailed protocols for the laboratory-scale synthesis of N,3-dimethylbenzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary protocol describes a robust two-step synthesis commencing with the conversion of m-toluic acid to 3-methylbenzoyl chloride, which is subsequently reacted with methylamine (B109427). An alternative one-pot synthesis using a peptide coupling agent is also presented. These methods are designed to be efficient and scalable for laboratory settings. This document includes comprehensive experimental procedures, tables of quantitative data for all reagents, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

N,3-dimethylbenzamide is an organic compound with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The efficient and reliable synthesis of this compound is therefore of significant interest to the research and drug development community. The protocols detailed herein are based on well-established amide bond formation reactions, adapted for the specific synthesis of N,3-dimethylbenzamide.

Chemicals and Materials

The following tables summarize the key reagents and their relevant properties for both synthesis protocols.

Table 1: Properties of Reactants and Product for Protocol 1

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical StateDensityMelting Point (°C)Boiling Point (°C)
m-Toluic AcidC₈H₈O₂136.15White to yellowish solid1.05 g/cm³111-113263
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid1.638 g/cm³-104.578.8
3-Methylbenzoyl chlorideC₈H₇ClO154.59Clear to light brown liquid1.173 g/mL-23219
Methylamine (40% in water)CH₃NH₂31.06Colorless solution0.897 g/mL-3948
N,3-dimethylbenzamideC₉H₁₁NO149.19Solid---

Table 2: Properties of Additional Reagents for Protocol 2

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical State
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃·HCl191.70White powder
Hydroxybenzotriazole (B1436442) (HOBt)C₆H₅N₃O135.12White crystalline powder
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride

This protocol involves the initial conversion of m-toluic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluic acid (13.6 g, 0.1 mol).

  • Under a fume hood, cautiously add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol).[1][2][3][4][5] A gas outlet should be connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.[6] The reaction mixture should become a clear solution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-methylbenzoyl chloride, a clear to light brown liquid, can be used in the next step without further purification.[6][7][8][9][10]

Step 2: Synthesis of N,3-dimethylbenzamide

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methylamine (40% aqueous solution, 11.6 g, 13.0 mL, 0.15 mol) in 50 mL of dichloromethane (B109758) (DCM).[11][12][13][14]

  • Cool the solution to 0-5°C using an ice bath.

  • Dissolve the crude 3-methylbenzoyl chloride (15.5 g, 0.1 mol) from Step 1 in 30 mL of DCM.

  • Add the 3-methylbenzoyl chloride solution dropwise to the cooled methylamine solution over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield N,3-dimethylbenzamide as a solid.

Protocol 2: One-Pot Synthesis using a Coupling Agent

This protocol describes a more direct method for the synthesis of N,3-dimethylbenzamide from m-toluic acid.

  • To a 250 mL round-bottom flask, add m-toluic acid (13.6 g, 0.1 mol), hydroxybenzotriazole (HOBt) (16.2 g, 0.12 mol), and 100 mL of N,N-dimethylformamide (DMF).[15][16][17][18][19]

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (23.0 g, 0.12 mol) to the reaction mixture and stir for 20 minutes.

  • Slowly add a solution of methylamine (40% in water, 11.6 g, 13.0 mL, 0.15 mol) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure N,3-dimethylbenzamide.

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of N,3-dimethylbenzamide (Protocol 1) cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A m-Toluic Acid + Thionyl Chloride + cat. DMF B Reflux (80-90°C, 2-3h) A->B Heat C Cool to RT B->C D Distill off excess SOCl₂ C->D E Crude 3-Methylbenzoyl Chloride D->E H Add 3-Methylbenzoyl Chloride in DCM dropwise E->H F Methylamine solution in DCM G Cool to 0-5°C F->G G->H I Stir at RT (1-2h) H->I J Work-up (Wash with HCl, NaHCO₃, Brine) I->J K Dry and Evaporate Solvent J->K L Purification (Recrystallization) K->L M N,3-dimethylbenzamide L->M

Caption: A flowchart illustrating the two-step synthesis of N,3-dimethylbenzamide.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.[1][2][3][4][5]

  • Methylamine is a flammable and corrosive gas/solution.[11][12][13][14]

  • 3-Methylbenzoyl chloride is a lachrymator and is corrosive.[6][7][8][9][10]

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The protocols provided offer reliable and adaptable methods for the laboratory-scale synthesis of N,3-dimethylbenzamide. Protocol 1, proceeding through an acid chloride intermediate, is a classic and high-yielding approach. Protocol 2 offers a convenient one-pot alternative that avoids the handling of thionyl chloride, though it may require chromatographic purification. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product.

References

Application Notes and Protocols: N,3-Dimethylbenzamide as a Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. While its direct application in human or veterinary pharmaceuticals is not widely documented, its derivatives are crucial building blocks in the development of modern agrochemicals, particularly a class of insecticides known as anthranilic diamides. The synthetic methodologies employed to functionalize the N,3-dimethylbenzamide scaffold are of significant interest to medicinal chemists and drug development professionals, as they represent common strategies for lead optimization and the synthesis of compound libraries. This document provides an overview of the synthesis of key derivatives of N,3-dimethylbenzamide and their application, with a focus on detailed experimental protocols and the biological mechanism of the final products.

The primary documented use of N,3-dimethylbenzamide derivatives is in the synthesis of potent insecticides such as chlorantraniliprole (B1668704).[1] These molecules function by selectively targeting insect ryanodine (B192298) receptors, which are critical for muscle contraction.[2][3] This high selectivity ensures efficacy against pests while maintaining a low toxicity profile for mammals.[4][5] The exploration of such selective modulators of ion channels is a continuing area of interest in drug discovery for a variety of therapeutic areas.[6]

Key Synthetic Intermediates from N,3-Dimethylbenzamide

N,3-Dimethylbenzamide is a precursor to several key intermediates, most notably 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide. These compounds are central to the synthesis of anthranilic diamide (B1670390) insecticides.

A common route to this intermediate involves a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid. This pathway includes reduction, chlorination, esterification, and amidation reactions to yield the final product. An alternative patented method starts from 3-methyl-2-nitrobenzoic acid methyl ester.

Diagram: Synthetic Workflow for 2-Amino-5-chloro-N,3-dimethylbenzamide

G cluster_0 Route 1: From 2-Nitro-3-methylbenzoic Acid cluster_1 Route 2: From 3-Methyl-2-nitrobenzoic Acid Methyl Ester 2-Nitro-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic Acid Reduction Reduction 2-Nitro-3-methylbenzoic Acid->Reduction 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Reduction->2-Amino-3-methylbenzoic Acid Chlorination Chlorination 2-Amino-3-methylbenzoic Acid->Chlorination 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-5-chloro-3-methylbenzoic Acid Chlorination->2-Amino-5-chloro-3-methylbenzoic Acid Esterification Esterification 2-Amino-5-chloro-3-methylbenzoic Acid->Esterification Methyl 2-amino-5-chloro-3-methylbenzoate Methyl 2-amino-5-chloro-3-methylbenzoate Esterification->Methyl 2-amino-5-chloro-3-methylbenzoate Aminolysis Aminolysis Methyl 2-amino-5-chloro-3-methylbenzoate->Aminolysis Final Product 1 2-Amino-5-chloro-N,3-dimethylbenzamide Aminolysis->Final Product 1 Start 3-Methyl-2-nitrobenzoic Acid Methyl Ester Amidation Amidation Start->Amidation Intermediate_A 3-Methyl-2-nitro-N-methylbenzamide Amidation->Intermediate_A Reduction_2 Reduction Intermediate_A->Reduction_2 Intermediate_B 3-Methyl-2-amino-N-methylbenzamide Reduction_2->Intermediate_B Chlorination_2 Chlorination Intermediate_B->Chlorination_2 Final Product 2 2-Amino-5-chloro-N,3-dimethylbenzamide Chlorination_2->Final Product 2

Caption: Alternative synthetic routes to 2-Amino-5-chloro-N,3-dimethylbenzamide.

This intermediate can be synthesized from 2-amino-5-bromo-N,3-dimethylbenzamide through a cyanation reaction. The starting bromo-compound is itself a derivative of N,3-dimethylbenzamide.

Diagram: Synthetic Workflow for 2-Amino-5-cyano-N,3-dimethylbenzamide

G Start 2-Amino-5-bromo-N,3-dimethylbenzamide Cyanation Cyanation (NaCN, CuI, N,N'-dimethylethylenediamine) Start->Cyanation Final Product 2-Amino-5-cyano-N,3-dimethylbenzamide Cyanation->Final Product

Caption: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide via cyanation.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various patented synthetic methods for the intermediates derived from N,3-dimethylbenzamide.

Intermediate Synthetic Step Reactants Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Reference
2-Amino-5-chloro-N,3-dimethylbenzamideOverall Process2-nitro-3-methyl benzoic acid---->80[7]
2-Amino-5-chloro-N,3-dimethylbenzamideChlorination3-methyl-2-aminobenzoyl methylamine (B109427)Sulfonyl chlorideInert organic solvent55-600.5-5-[8]
2-Amino-5-cyano-N,3-dimethylbenzamideCyanation2-amino-5-bromo-N,3-dimethylbenzamideNaCN, CuI, N,N'-dimethylethylenediamine1,3,5-trimethylbenzene138-1403~84[9]
2-Amino-5-cyano-N,3-dimethylbenzamideAminolysisMethyl 2-amino-5-cyano-3-methylbenzoateMethylamine---82-90[4]

Experimental Protocols

This protocol is a composite procedure based on the steps outlined in patent literature.

Step 1: Amidation of 3-Methyl-2-nitrobenzoic Acid Methyl Ester

  • Dissolve 3-methyl-2-nitrobenzoic acid methyl ester in a suitable lower alcohol (e.g., methanol).

  • Introduce methylamine gas into the solution or add an alcoholic solution of methylamine.

  • Heat the reaction mixture to 60-65°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and remove the solvent under reduced pressure to obtain crude 3-methyl-2-nitro-N-methylbenzamide.

Step 2: Reduction of the Nitro Group

  • Suspend the crude 3-methyl-2-nitro-N-methylbenzamide in water.

  • Add iron powder and a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).

  • Heat the mixture to 70-75°C and stir vigorously for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction, make it basic, and filter to remove iron salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield 3-methyl-2-amino-N-methylbenzamide.

Step 3: Chlorination

  • Dissolve the 3-methyl-2-amino-N-methylbenzamide in an inert organic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Add sulfonyl chloride (1.2 molar equivalents) dropwise at a controlled temperature.

  • Heat the reaction mixture to 55-60°C for 0.5 to 5 hours.

  • After the reaction is complete, cool the mixture and wash with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product, 2-amino-5-chloro-N,3-dimethylbenzamide, can be purified by recrystallization or column chromatography.

This protocol is based on a patented cyanation reaction.[9]

  • To a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g).

  • Maintain a nitrogen atmosphere through a gas inlet connected to the condenser.

  • Stir the reaction mixture at room temperature.

  • Add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).

  • Heat the reaction mixture to between 138 and 140°C for 3 hours.

  • Increase the temperature to reflux (approx. 155°C) and maintain for a short period, then cool to 23°C.

  • Add water (20 mL) over 5 minutes and stir the mixture for 30 minutes.

  • Filter the resulting solid.

  • Wash the collected solid with water (2 x 10 mL) and then with chlorobenzene (B131634) (10 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product (approx. 3.3 g).

Application: Mechanism of Action of Chlorantraniliprole

The intermediate 2-amino-5-chloro-N,3-dimethylbenzamide is a key component in the synthesis of chlorantraniliprole, an insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

In insects, the binding of chlorantraniliprole to the RyR locks the channel in an open state.[9] This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm.[3] The resulting depletion of intracellular calcium stores and elevated cytoplasmic calcium levels cause impaired muscle regulation, leading to cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[1] The high selectivity of chlorantraniliprole for insect RyRs over mammalian RyRs is a key factor in its favorable safety profile for non-target organisms.[5]

Diagram: Signaling Pathway of Chlorantraniliprole Action

G cluster_cell Insect Muscle Cell cluster_effects Physiological Effects Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) (Calcium Channel) Chlorantraniliprole->RyR Binds and activates Cytoplasm Cytoplasm (Low Ca²⁺ concentration) RyR->Cytoplasm Uncontrolled Ca²⁺ release Ca_Depletion Depletion of SR Ca²⁺ stores SR Sarcoplasmic Reticulum (SR) (High Ca²⁺ concentration) Muscle_Impairment Impaired muscle contraction Ca_Depletion->Muscle_Impairment Paralysis Paralysis and Cessation of Feeding Muscle_Impairment->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of action of chlorantraniliprole on insect ryanodine receptors.

References

Application Notes: N,3-Dimethylbenzamide Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,3-dimethylbenzamide and its derivatives are valuable intermediates in organic chemistry, primarily recognized for their role as foundational scaffolds in the synthesis of complex, high-value molecules. While direct applications of the parent compound are not extensively documented, its substituted analogues are critical building blocks, particularly in the agrochemical industry. The strategic placement of the methyl groups on the aromatic ring and the amide nitrogen allows for regioselective functionalization, making these compounds versatile precursors for multi-step syntheses.

The most significant application of the N,3-dimethylbenzamide core is in the production of anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole.[1][2] In these syntheses, the N,3-dimethylbenzamide skeleton is further functionalized, typically through chlorination and amination, to produce key intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide.[1][3] This intermediate is then coupled with a substituted pyrazole (B372694) carboxylic acid to form the final active ingredient.[1] The efficiency of these subsequent reactions and the overall yield of the final product are highly dependent on the purity and reactivity of the benzamide-derived intermediate.

Key Applications:

  • Agrochemical Synthesis: Serves as a key intermediate for insecticides of the diamide class.[2] The 2-amino-5-chloro-N,3-dimethylbenzamide derivative is a crucial component in the industrial synthesis of chlorantraniliprole.[1][3]

  • Pharmaceutical Research: The broader class of benzamide (B126) derivatives is explored in medicinal chemistry for a range of pharmacological activities.[4] While specific applications for N,3-dimethylbenzamide are less common, its structural motifs are relevant for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Workflow for a Key Intermediate

The following diagram illustrates a common synthetic pathway to produce 2-amino-5-chloro-N,3-dimethylbenzamide, a critical intermediate for chlorantraniliprole, starting from methyl 3-methyl-2-nitrobenzoate. This multi-step process involves the formation of the amide, reduction of the nitro group, and subsequent chlorination of the aromatic ring.

G A Methyl 3-methyl-2-nitrobenzoate B 3-Methyl-2-nitro-N-methylbenzamide A->B Amidation (Methylamine, Alcohol) C 2-Amino-N,3-dimethylbenzamide B->C Reduction (Fe Powder, Acid) D 2-Amino-5-chloro-N,3-dimethylbenzamide C->D Chlorination (Sulfuryl Chloride)

References

Application Notes and Protocols for the Use of N,3-Dimethylbenzamide in Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is a versatile chemical scaffold that holds significant potential in the development of novel compounds across various scientific disciplines, including medicinal chemistry and agrochemistry. Its substituted benzamide (B126) structure serves as a valuable starting point for the synthesis of a diverse array of derivatives with a wide range of biological activities. These application notes provide a comprehensive overview of the use of N,3-dimethylbenzamide as a molecular backbone, detailing synthetic protocols, presenting key biological data, and illustrating relevant biological pathways and experimental workflows.

The benzamide moiety is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The presence of the N-methyl and 3-methyl groups on the N,3-dimethylbenzamide scaffold provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of its derivatives. This document aims to serve as a practical guide for researchers looking to leverage the unique characteristics of N,3-dimethylbenzamide in their discovery and development programs.

Application in Agrochemicals: Synthesis of Insecticidal Intermediates

One of the most prominent applications of N,3-dimethylbenzamide derivatives is in the field of agrochemicals. Specifically, 2-amino-5-chloro-N,3-dimethylbenzamide is a crucial intermediate in the synthesis of ryanodine (B192298) receptor modulators, a class of insecticides that includes commercial products like chlorantraniliprole.[1][2][3] These insecticides exhibit potent activity against a range of lepidopteran pests.[2]

Synthetic Pathway for 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this key intermediate can be achieved through a multi-step process starting from precursors of N,3-dimethylbenzamide. A representative synthetic route is outlined below.[1][4]

G cluster_0 Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide 3-methyl-2-nitrobenzoic_acid 3-Methyl-2-nitrobenzoic acid methyl ester 3-methyl-2-nitro-N-methylbenzamide 3-Methyl-2-nitro-N-methylbenzamide 3-methyl-2-nitrobenzoic_acid->3-methyl-2-nitro-N-methylbenzamide Methylamine (B109427), heat 2-amino-3-methyl-N-methylbenzamide 2-Amino-3-methyl-N-methylbenzamide 3-methyl-2-nitro-N-methylbenzamide->2-amino-3-methyl-N-methylbenzamide Reduction (e.g., Fe/acid) target 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-3-methyl-N-methylbenzamide->target Chlorination (e.g., SO2Cl2)

Caption: Synthetic route to a key insecticidal intermediate.

Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide [adapted from[4]]
  • Amidation: 3-Methyl-2-nitrobenzoic acid methyl ester is heated with methylamine in a suitable solvent (e.g., a lower alcohol) to yield 3-methyl-2-nitro-N-methylbenzamide. The reaction temperature is typically maintained between 60-65°C.

  • Reduction: The nitro group of 3-methyl-2-nitro-N-methylbenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid). This reaction is generally carried out in an aqueous medium at a temperature of 70-75°C.

  • Chlorination: The resulting 2-amino-3-methyl-N-methylbenzamide is then chlorinated using a chlorinating agent like sulfuryl chloride in an inert organic solvent (e.g., acetonitrile). The reaction is typically performed at 55-60°C to yield 2-amino-5-chloro-N,3-dimethylbenzamide.

Application in Medicinal Chemistry: Scaffolds for Therapeutic Agents

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] While specific structure-activity relationship (SAR) studies starting from N,3-dimethylbenzamide are not extensively documented, data from analogous benzamide series can provide valuable insights for the design of novel therapeutic agents based on this scaffold.

Anticancer Activity of Benzamide Derivatives

N-substituted benzamides have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[6][8] The general structure of a benzamide-based HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site.

cluster_0 General Workflow for Anticancer Drug Discovery A Library Synthesis from N,3-dimethylbenzamide B In vitro Screening (e.g., MTT assay on cancer cell lines) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In vivo Efficacy Studies D->E

Caption: Workflow for anticancer agent development.

Antimicrobial Activity of Benzamide Analogs

Benzamide derivatives have also shown promise as antimicrobial agents.[7] The mechanism of action can vary, but they often work by inhibiting essential bacterial enzymes or disrupting cell wall integrity.

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
5aB. subtilis256.25[7]
5aE. coli313.12[7]
6bE. coli243.12[7]
6cB. subtilis246.25[7]
Note: The compounds listed are N-substituted benzamides, not direct derivatives of N,3-dimethylbenzamide, but illustrate the potential of the benzamide scaffold.
Experimental Protocol: General Synthesis of N-Substituted Benzamides [adapted from[7]]
  • Acid Chloride Formation: A substituted benzoic acid (1 equivalent) is refluxed with thionyl chloride (1 equivalent) and a catalytic amount of DMF for 2 hours. The excess thionyl chloride is removed under reduced pressure. Toluene is added and evaporated to yield the crude acid chloride.

  • Amidation: The acid chloride is dissolved in an anhydrous solvent like dichloromethane (B109758) at 0°C. A solution of the desired amine (1 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 8 hours.

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is extracted with ethyl acetate. The organic layer is washed with appropriate aqueous solutions, dried over a drying agent (e.g., Na2SO4), and concentrated. The crude product is then purified by column chromatography or recrystallization.

Signaling Pathways and Mechanisms of Action

The biological activity of benzamide derivatives is intrinsically linked to their interaction with specific cellular signaling pathways. For instance, as HDAC inhibitors, they can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

G Benzamide_Derivative Benzamide-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Benzamide_Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

Conclusion

N,3-dimethylbenzamide presents a valuable and versatile scaffold for the development of novel, biologically active compounds. Its utility has been demonstrated in the synthesis of potent insecticides and its structural motif is present in numerous compounds with potential therapeutic applications. The synthetic protocols and biological data presented in these application notes, drawn from research on N,3-dimethylbenzamide and analogous structures, provide a solid foundation for researchers to explore the chemical space around this promising core. Further investigation into the structure-activity relationships of a broader range of N,3-dimethylbenzamide derivatives is warranted and could lead to the discovery of new and improved agrochemicals and pharmaceuticals.

References

Application Notes and Protocols for the Quantification of N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this analyte is crucial for research, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of N,3-dimethylbenzamide using various analytical techniques. The methodologies described herein are based on established analytical principles for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The choice of analytical method for the quantification of N,3-dimethylbenzamide depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The primary techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like N,3-dimethylbenzamide. This method is suitable for routine analysis and quality control applications where high sensitivity is not the primary requirement.

Experimental Protocol

a) Sample Preparation (from Plasma)

  • To 200 µL of plasma, add 600 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% Formic Acid[1][2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 320 nm (or a wavelength determined by UV scan of a standard)[1][2]

c) Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method for a similar dimethylbenzamide derivative.[1][2] These values should be established during method validation for N,3-dimethylbenzamide.

ParameterExpected Performance
Linearity Range 0.25 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 ng
Limit of Quantification (LOQ) ~0.2 ng
Accuracy (% Recovery) 95%
Precision (%RSD) < 10%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds like N,3-dimethylbenzamide, especially in complex matrices.

Experimental Protocol

a) Sample Preparation (from Plasma)

  • To 200 µL of plasma, add a suitable internal standard.

  • Perform liquid-liquid extraction by adding 1 mL of an appropriate solvent (e.g., ethyl acetate (B1210297) or methylene (B1212753) chloride).[3]

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[3]

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) GC-MS Conditions

ParameterCondition
GC System A gas chromatograph coupled to a mass spectrometer
Column Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or equivalent 5% phenyl-methylpolysiloxane column[4][5]
Injector Temperature 250°C[6]
Injection Mode Splitless[6]
Carrier Gas Helium at a constant flow rate of 2 mL/min[4][5][6]
Oven Temperature Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[6]
MS Ionization Mode Electron Ionization (EI) at 70 eV[6]
Ion Source Temperature 230°C[6]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

c) Quantitative Data Summary

The following table presents expected performance characteristics for a validated GC-MS method for a related compound.[4][6]

ParameterExpected Value
Linearity (r²) > 0.99
Precision (% CV) < 2%
Accuracy (% Recovery) 80-98%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low levels of N,3-dimethylbenzamide in complex biological matrices due to its superior sensitivity and selectivity.[7]

Experimental Protocol

a) Sample Preparation (from Blood)

  • To 200 µL of blood, add 800 µL of acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,500 r/min for 15 minutes.[8]

  • Collect the supernatant and inject it directly into the LC-MS/MS system or perform further evaporation and reconstitution if higher concentration is needed.[8]

b) LC-MS/MS Conditions

ParameterCondition
LC System A high-performance or ultra-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 0.1% formic acid in water[3]
Mobile Phase B 0.1% formic acid in acetonitrile[3]
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 5 µL[3]
Mass Spectrometer A triple quadrupole or high-resolution mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode[3]
Acquisition Mode Multiple Reaction Monitoring (MRM)

c) Quantitative Data Summary

The following table summarizes the performance characteristics of a UPLC-Q-Orbitrap HRMS method for a similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[8]

ParameterObserved Performance
Linearity Range 2.07 - 165.44 µg/L
Correlation Coefficient (r) 0.9994
Limit of Detection (LOD) 0.11 µg/L
Limit of Quantification (LOQ) 0.36 µg/L
Intra-day Precision (%RSD) 2.6% - 3.0%
Inter-day Precision (%RSD) 3.1% - 3.5%
Accuracy (% Recovery) 101.0% - 108.4%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Blood) extraction Extraction / Protein Precipitation sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup hplc HPLC-UV cleanup->hplc gcms GC-MS cleanup->gcms lcmsms LC-MS/MS cleanup->lcmsms quant Quantification hplc->quant gcms->quant lcmsms->quant report Reporting quant->report

Caption: General experimental workflow for the quantification of N,3-dimethylbenzamide.

analytical_method_selection cluster_criteria Selection Criteria cluster_methods Analytical Methods sensitivity Required Sensitivity hplc HPLC-UV sensitivity->hplc Low-Moderate gcms GC-MS sensitivity->gcms Moderate-High lcmsms LC-MS/MS sensitivity->lcmsms High matrix Matrix Complexity matrix->hplc Low matrix->gcms Moderate-High matrix->lcmsms High availability Instrument Availability availability->hplc High availability->gcms Moderate availability->lcmsms Lower

Caption: Logic diagram for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Analysis of N,3-Dimethylbenzamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N,3-dimethylbenzamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reverse-phase HPLC method suitable for the determination of N,3-dimethylbenzamide in pharmaceutical preparations. The method is based on protocols for structurally similar benzamide (B126) compounds and provides a strong starting point for method development and validation.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is recommended for the separation of benzamides.[1]

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (analytical grade)[1]

  • N,3-dimethylbenzamide reference standard

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the N,3-dimethylbenzamide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add the mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance (Estimated)

The following table summarizes the expected performance characteristics of the HPLC method, based on data from similar benzamide compounds. These values should be confirmed during method validation.

ParameterExpected Value
Retention Time (min)3 - 7
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration & Quantification Data->Integration Report Generate Report Integration->Report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a GC-MS method for the analysis of N,3-dimethylbenzamide. The protocol is based on a validated method for its isomer, N,N-dimethylbenzamide, and is expected to provide excellent selectivity and sensitivity.[3]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler for liquid injections.

2. Reagents and Standards:

  • Methanol (B129727) or Acetonitrile (GC grade)

  • N,3-dimethylbenzamide reference standard

  • (Optional) Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for improved peak shape and thermal stability of the polar benzamide.[4]

3. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Rtx-5 amine (30 m x 0.32 mm, 1.50 µm film thickness) or a similar 5% diphenyl / 95% dimethyl polysiloxane column.[3]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of N,3-dimethylbenzamide in methanol or acetonitrile.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • For a liquid matrix (e.g., plasma), add a known volume to a centrifuge tube.

    • Add a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the solvent used for calibration standards.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in a known volume of the appropriate solvent.

Data Presentation: GC-MS Method Performance

The following table presents the performance characteristics for a validated GC-MS method for the closely related isomer, N,N-dimethylbenzamide, which can be used as a benchmark for the analysis of N,3-dimethylbenzamide.[3]

ParameterExpected Value
Retention Time (min)~ 8.5[3]
Linearity (r²)> 0.99[3]
Accuracy (% Recovery)80 - 98%[3]
Precision (% CV)< 2%[3]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing & Analysis Extraction LLE or SPE Derivatization Derivatization (Optional) Extraction->Derivatization GCMS Inject into GC-MS Derivatization->GCMS MS_Data Mass Spectral Data Acquisition GCMS->MS_Data Qual_Quant Qualitative & Quantitative Analysis MS_Data->Qual_Quant Final_Report Final Report Generation Qual_Quant->Final_Report

GC-MS Analysis Workflow

References

Application Notes and Protocols for the Analytical Derivatization of N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dimethylbenzamide is a chemical compound of interest in various fields, including agrochemicals and pharmaceuticals. Its structural similarity to the widely used insect repellent N,N-Diethyl-m-toluamide (DEET) means that analytical methods developed for DEET are often applicable. Accurate and sensitive quantification of N,3-dimethylbenzamide and its potential metabolites in diverse matrices such as biological fluids, environmental samples, and commercial formulations is crucial for quality control, pharmacokinetic studies, and safety assessments.

This document provides detailed application notes and experimental protocols for the analysis of N,3-dimethylbenzamide, with a focus on derivatization techniques used to enhance analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS). While methods like High-Performance Liquid Chromatography (HPLC) can often analyze the parent compound directly, GC-MS analysis of metabolites or related impurities may necessitate derivatization to improve volatility and thermal stability.[1][2]

Application Notes

Overview of Analytical Techniques

The primary methods for the analysis of N,3-dimethylbenzamide and its analogs are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[1]

  • HPLC-UV/MS: This is a robust technique for quantifying the parent compound in various formulations and biological matrices.[3][4] HPLC methods often involve sample preparation via solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][5]

  • GC-MS: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. For polar analytes, such as potential hydroxylated metabolites of N,3-dimethylbenzamide, derivatization is often a prerequisite to mask polar functional groups (e.g., -OH, -NH, -COOH), thereby increasing their volatility and thermal stability for GC analysis.[2][6]

The Role of Derivatization in GC-MS Analysis

Derivatization in GC is a chemical modification of the analyte to produce a new compound with properties that are more suitable for analysis. The main objectives are:

  • Increased Volatility: By replacing active hydrogens in polar functional groups with less polar moieties (e.g., trimethylsilyl (B98337) groups), the boiling point of the analyte is reduced.[2]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injection port and column.[2]

  • Enhanced Mass Spectrometric Identification: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[7]

A common derivatization strategy for compounds containing hydroxyl or amine groups is silylation . Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (TMS) group.[8][9]

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods applicable to N,3-dimethylbenzamide and its close analog, DEET.

Table 1: HPLC Method Performance for DEET Analysis

Parameter Value Matrix Reference
Linearity Range 2.5 - 100 µg/mL Commercial Formulations [3]
Recovery 99.5% - 100.2% Commercial Formulations [3]
Limit of Detection (LOD) 0.09 mg/L Commercial Formulations [3]
Limit of Quantification (LOQ) 15 ng/mL Plasma [1][10]
Inter-day Precision (%RSD) 5.5% Plasma [10][11]

| Inter-day Accuracy | 2.4% | Plasma |[10][11] |

Table 2: GC-MS Method Performance for N,N-dimethylbenzamide (as a derivative)

Parameter Value Matrix Reference
Correlation Coefficient (r) > 0.99 N,N-dimethylformamide [7]
Recovery 80% - 98% N,N-dimethylformamide [7][12]
Method Precision (%CV) 1.9% N,N-dimethylformamide [7][12]

| Intermediate Precision (%CV) | 1.2% | N,N-dimethylformamide |[7][12] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol describes the extraction of N,3-dimethylbenzamide from plasma samples prior to HPLC or GC-MS analysis.[5][10]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • SPE Manifold

  • Nitrogen evaporator

Procedure:

  • Prepare Solutions:

    • Conditioning Solvent: Methanol

    • Equilibration Solvent: HPLC grade water

    • Wash Solvent: 10% Methanol in water[5]

    • Elution Solvent: Acetonitrile or Acetonitrile:0.03 M Ammonium Acetate (pH 4.5) (40:60 v/v)[5][10]

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.[5] Do not allow the cartridge to dry.

  • Load Sample: Load 1 mL of the plasma sample onto the conditioned cartridge.[5]

  • Wash Cartridge: Wash the cartridge with 3 mL of the weak wash solvent (10% methanol in water) to remove interferences.[5]

  • Elute Analyte: Elute the analyte from the cartridge using 1 mL of the elution solvent (acetonitrile).[5]

  • Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute: Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol details the derivatization of potential hydroxylated metabolites of N,3-dimethylbenzamide using a silylating agent.

Materials:

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Trimethylchlorosilane (TMCS) (as a catalyst, optional)

  • Dry reaction vials with screw caps

  • Heating block or oven

  • Ethyl acetate

Procedure:

  • Sample Preparation: Start with the dried extract obtained from Protocol 1. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[8]

  • Add Reagents: To the dry residue in the reaction vial, add 50 µL of anhydrous pyridine and 100 µL of BSA (or MSTFA).[8] For sterically hindered hydroxyl groups, 1-2 µL of TMCS can be added as a catalyst.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 1 hour to ensure complete derivatization.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Typically, 1 µL of the derivatized solution is injected.

Protocol 3: Quantification by HPLC-UV

This protocol provides a validated isocratic HPLC-UV method for the determination of N,3-dimethylbenzamide in a formulation or prepared sample extract.[3][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition software

Chromatographic Conditions:

Parameter Condition
Mobile Phase Methanol:Acetonitrile:Water (pH 4.5) (45:10:45 v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column C18[3]
Detection Wavelength 220 nm or 270 nm[3][5]
Injection Volume 20 µL

| Run Time | ~15 minutes |

Procedure:

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N,3-dimethylbenzamide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[3]

    • Working Solutions: Prepare a series of working standards (e.g., 2.5, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

  • Sample Preparation:

    • Accurately weigh a portion of the sample equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask.[3][5]

    • Add ~70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]

    • Cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of N,3-dimethylbenzamide in the samples by interpolating their peak areas on the calibration curve.

Visualizations

G cluster_workflow General Analytical Workflow Sample Sample Collection (e.g., Plasma, Formulation) Prep Sample Preparation (e.g., SPE, LLE) Sample->Prep Deriv Derivatization (If required for GC-MS) Prep->Deriv for GC-MS Analysis Instrumental Analysis (HPLC or GC-MS) Prep->Analysis for HPLC Deriv->Analysis Data Data Processing & Quantification Analysis->Data G cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (e.g., 1 mL Plasma) Condition->Load Ready for sample Wash 3. Wash Cartridge (10% Methanol in Water) Load->Wash Remove interferences Elute 4. Elute Analyte (Acetonitrile) Wash->Elute Isolate analyte Concentrate 5. Evaporate & Reconstitute Elute->Concentrate Prepare for analysis

References

Application Notes and Protocols for N,3-Dimethylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and functionalization of benzamide (B126) derivatives, with a focus on N,3-dimethylbenzamide and its closely related isomer, N,N-dimethylbenzamide, as a model for reactivity. The protocols are intended to serve as a guide for the synthesis of novel chemical entities for applications in drug discovery and materials science.

Synthesis of a Substituted N,3-Dimethylbenzamide Derivative

The following protocol is adapted from a patented multi-step synthesis leading to 2-amino-5-chloro-N,3-dimethylbenzamide, a potential intermediate for agrochemicals. This highlights a synthetic route where the N,3-dimethylbenzamide scaffold is constructed and functionalized.

Overall Synthetic Pathway

The synthesis involves a sequence of aromatic substitution, functional group manipulation, and finally, amidation to yield the target compound.

G cluster_synthesis Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide start m-Xylene step1 Oxidation start->step1 [O] benzoic_acid 3-Methylbenzoic acid step1->benzoic_acid step2 Nitration benzoic_acid->step2 HNO₃, H₂SO₄ nitro_acid 3-Methyl-2-nitrobenzoic acid step2->nitro_acid step3 Chlorination nitro_acid->step3 Cl₂ chloro_acid 5-Chloro-3-methyl-2-nitrobenzoic acid step3->chloro_acid step4 Reduction chloro_acid->step4 [H] amino_acid 2-Amino-5-chloro-3-methylbenzoic acid step4->amino_acid step5 Amidation amino_acid->step5 Methylamine (B109427), Coupling agent final_product 2-Amino-5-chloro-N,3-dimethylbenzamide step5->final_product

Caption: Synthetic route to 2-amino-5-chloro-N,3-dimethylbenzamide.
Experimental Protocol: Final Amidation Step

This protocol details the final step of the synthesis, the coupling of 2-amino-5-chloro-3-methylbenzoic acid with methylamine.

Materials:

  • 2-amino-5-chloro-3-methylbenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methylamine (solution in THF or as gas)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methylamine (2.0 eq) in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-chloro-N,3-dimethylbenzamide.

Quantitative Data:

The overall reported yield for the multi-step synthesis is high, reaching up to 92%.[1]

StepReactantsKey Reagents/CatalystsProductReported Yield
Final Amidation 2-amino-5-chloro-3-methylbenzoic acid, MethylamineDIC, HOBt2-amino-5-chloro-N,3-dimethylbenzamideHigh

Palladium-Catalyzed Ortho-Arylation of Benzamides (Model Reaction)

This protocol describes the ortho-arylation of N,N-dimethylbenzamide as a model for amide-directed C-H activation.[2] This reaction could be adapted for N,3-dimethylbenzamide, where arylation would be expected to occur at the C2 or C6 positions, directed by the amide group.

Reaction Scheme and Proposed Catalytic Cycle

G cluster_reaction Pd-Catalyzed Ortho-Arylation of N,N-Dimethylbenzamide cluster_cycle Proposed Catalytic Cycle reactant1 N,N-Dimethylbenzamide product Ortho-Aryl-N,N-dimethylbenzamide reactant1->product Pd Catalyst, Base reactant2 Aryl Halide reactant2->product Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_CMD Palladacycle PdII_Aryl->PdII_CMD C-H Activation (Benzamide) PdII_CMD->Pd0 Reductive Elimination (Product) PdIV Ar-Pd(IV)-Aryl PdII_CMD->PdIV Oxidative Addition (Ar-X) or Reductive Elimination Pathway PdIV->Pd0 Reductive Elimination (Product)

Caption: General scheme and proposed catalytic cycle for ortho-arylation.
Experimental Protocol

Materials:

  • N,N-Dimethylbenzamide

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add N,N-dimethylbenzamide (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the ortho-arylated product.

Quantitative Data for Model Reaction:

N,N-Dimethylbenzamide DerivativeAryl HalideCatalyst LoadingBaseSolventTemperature (°C)Time (h)Yield (%)
N,N-DimethylbenzamideIodobenzene5 mol% Pd(OAc)₂K₂CO₃Toluene11024~85%
N,N-Dimethylbenzamide4-Iodotoluene5 mol% Pd(OAc)₂K₂CO₃Toluene11024~80%
N,N-Dimethylbenzamide1-Iodo-4-methoxybenzene5 mol% Pd(OAc)₂K₂CO₃Toluene11024~90%

Note: Yields are approximate and based on typical results for this type of reaction.

Iridium-Catalyzed Reductive Coupling of N,N-Dimethylbenzamide (Model Reaction)

This protocol details the reductive coupling of N,N-dimethylbenzamide with a Grignard reagent, a transformation that converts the amide carbonyl into a C-C bond.[3] This method could potentially be applied to N,3-dimethylbenzamide for the synthesis of more complex molecular architectures.

Experimental Workflow

G cluster_workflow Iridium-Catalyzed Reductive Coupling Workflow start Setup Reaction (Amide, Catalyst, Inert Atmosphere) add_silane Add Silane (e.g., TMDS) start->add_silane stir_rt Stir at RT add_silane->stir_rt cool Cool to -78 °C stir_rt->cool add_grignard Add Grignard Reagent cool->add_grignard warm_stir Warm to RT and Stir add_grignard->warm_stir quench Aqueous Workup warm_stir->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for Ir-catalyzed reductive coupling of amides.
Experimental Protocol

Materials:

  • N,N-Dimethylbenzamide

  • Carbonylchlorobis(triphenylphosphine)iridium(I) ([Ir(CO)Cl(PPh₃)₂])

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Ethylmagnesium bromide (Grignard reagent, solution in ether)

  • Anhydrous methylene (B1212753) chloride (DCM)

  • Flame-dried, three-necked round-bottom flask with addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried three-necked flask under an inert atmosphere, add N,N-dimethylbenzamide (1.0 eq) and [Ir(CO)Cl(PPh₃)₂] (0.05 mol%).

  • Add anhydrous DCM via cannula.

  • Add TMDS (2.0 eq) to the stirring mixture via syringe.

  • Stir the reaction at room temperature for approximately 45 minutes, monitoring by TLC for the consumption of the starting material.

  • Once the initial reduction is complete, cool the flask to -78 °C in a dry ice/acetone bath.

  • Transfer the Grignard reagent (1.1 eq) to an addition funnel via cannula and add it dropwise to the cold reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Cool the reaction in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Model Reaction:

AmideGrignard ReagentCatalyst LoadingSilaneSolventYield (%)
N,N-DimethylbenzamideEthylmagnesium bromide0.05 mol% [Ir(CO)Cl(PPh₃)₂]TMDSDCMHigh

Note: This reaction typically proceeds in high yield as per the reference literature.[3]

References

Application Notes and Protocols: The Role of N,3-dimethylbenzamide Precursors in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes utilizing precursors of N,3-dimethylbenzamide for the production of key agrochemicals. The focus is on the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide) and an essential intermediate for modern diamide (B1670390) insecticides, 2-amino-5-chloro-N,3-dimethylbenzamide. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to support research and development in the agrochemical sector.

Synthesis of N,N-diethyl-3-methylbenzamide (DEET)

The most prevalent application of a 3-methylbenzamide (B1583426) scaffold in agrochemicals is the synthesis of DEET, a highly effective broad-spectrum insect repellent. The common industrial and laboratory synthesis starts from m-toluic acid (3-methylbenzoic acid), a close structural analog of N,3-dimethylbenzamide. The synthesis is typically a two-step process: the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Quantitative Data for DEET Synthesis

A variety of methods exist for the synthesis of DEET, with variations in reagents, catalysts, and reaction conditions that affect the final yield and purity. Below is a summary of quantitative data from different reported protocols.

ParameterMethod 1: Thionyl ChlorideMethod 2: Oxalyl ChlorideMethod 3: CDI Coupling
Starting Material m-Toluic acidm-Toluic acidm-Toluic acid
Activating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)1,1'-Carbonyldiimidazole (CDI)
Amine Source Diethylamine (B46881)Diethylamine hydrochlorideDiethylamine
Solvent Diethyl ether (anhydrous)Dichloromethane (DCM)Dichloromethane (DCM, dried)
Catalyst Pyridine (B92270) (catalytic)[1]Dimethylformamide (DMF, catalytic)[2]4-Dimethylaminopyridine (DMAP)
Reaction Temperature Step 1: Room temp.; Step 2: 0°C to RTStep 1: Reflux; Step 2: Ice bath35-40°C[3]
Reaction Time Step 1: ~10-30 min; Step 2: ~15-30 minStep 1: 30 min; Step 2: ~10 min~90 minutes total[3]
Reported Yield 30-97%[1][4]High94-96%[3]
Purity (HPLC) --95-97%[3][5]
Experimental Protocols for DEET Synthesis

Method 1: Synthesis via m-toluoyl chloride using Thionyl Chloride [1][6][7]

This is a classic and widely used method for DEET synthesis.

Step 1: Formation of m-toluoyl chloride

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a fume hood, add m-toluic acid (e.g., 3.7 mmol, 0.50 g).

  • Add anhydrous diethyl ether (0.20 mL) and a catalytic amount of pyridine (2 drops).[1]

  • Slowly add thionyl chloride (7.6 mmol, 0.55 mL) to the stirred suspension at room temperature.[1]

  • Stir the mixture for approximately 8-20 minutes until the evolution of SO₂ and HCl gas ceases.[1][6] The resulting solution of m-toluoyl chloride is typically used directly in the next step.

Step 2: Amidation to form DEET

  • In a separate flask, prepare a solution of diethylamine (12 mmol, 1.3 mL) in 10% aqueous sodium hydroxide (B78521) (5 mL), cooled in an ice bath.[1]

  • Slowly pipette the previously prepared m-toluoyl chloride solution into the cold diethylamine solution with vigorous stirring.

  • After the addition is complete, continue stirring for approximately 15 minutes.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield DEET as a pale oil.[1]

Method 2: Synthesis via m-toluoyl chloride using Oxalyl Chloride [2]

This method uses oxalyl chloride, which can sometimes lead to cleaner reactions.

Step 1: Formation of m-toluoyl chloride

  • In a dry round-bottom flask under a fume hood, combine m-toluic acid (0.025 mol) and 2-3 drops of dimethylformamide (DMF).[2]

  • Add oxalyl chloride (0.034 mol, 3.0 mL) and reflux the mixture gently for 30 minutes until gas evolution stops.[2]

  • Cool the mixture to room temperature in an ice bath. The resulting m-toluoyl chloride is used directly.[2]

Step 2: Amidation to form DEET

  • In a separate Erlenmeyer flask, dissolve diethylamine hydrochloride (0.020 mol) in 30 mL of 3.0 M aqueous sodium hydroxide, cooled in an ice bath.[2]

  • Slowly add the cold m-toluoyl chloride solution to the diethylamine solution with vigorous swirling.[2]

  • After the addition is complete, stopper the flask and swirl for another 5 minutes.

  • Work up the product as described in Method 1 (extraction with ether, drying, and solvent evaporation).

Synthesis Pathway for DEET

DEET_Synthesis m_toluic_acid m-Toluic Acid acyl_chloride m-Toluoyl Chloride m_toluic_acid->acyl_chloride Step 1: Acid Chloride Formation deet DEET (N,N-diethyl-3-methylbenzamide) acyl_chloride->deet Step 2: Amidation thionyl_chloride SOCl₂ or (COCl)₂ DMF or Pyridine thionyl_chloride->m_toluic_acid diethylamine Diethylamine NaOH(aq) diethylamine->acyl_chloride

Caption: Two-step synthesis of DEET from m-toluic acid.

Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

2-amino-5-chloro-N,3-dimethylbenzamide is a crucial intermediate in the synthesis of modern anthranilic diamide insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. These insecticides are known for their high efficacy and selectivity. The synthesis of this intermediate can be achieved through several routes, often starting from 2-amino-3-methylbenzoic acid or 2-nitro-3-methylbenzoic acid.

Quantitative Data for Intermediate Synthesis

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process with overall yields being a key metric for industrial viability.

ParameterMethod 1: From 2-Nitro-3-methylbenzoic AcidMethod 2: From 2-Amino-3-methylbenzoic Acid
Starting Material 2-Nitro-3-methylbenzoic acid2-Amino-3-methylbenzoic acid
Key Steps 1. Reduction (e.g., Fe/acid) 2. Chlorination (e.g., SO₂Cl₂) 3. Esterification 4. Ammonolysis (Methylamine)[8]1. Chlorination (e.g., Cl₂) 2. Cyclization (e.g., Phosgene derivative) 3. Ring opening (Methylamine)[8]
Overall Yield >80%[8]78.3% (as part of a one-pot process)[9]
Purity High, suitable for industrial production[8]>95%[10]
Experimental Protocol for Intermediate Synthesis

A Representative Multi-step Synthesis from 2-Nitro-3-methylbenzoic Acid [8][11]

This pathway involves a sequence of reduction, chlorination, esterification, and amidation.

Step 1: Reduction of Nitro Group

  • React 3-methyl-2-nitrobenzoic acid with iron powder in an acidic aqueous medium (e.g., acetic acid).

  • Heat the reaction mixture (e.g., 70-75°C) until the reduction to 2-amino-3-methylbenzoic acid is complete, as monitored by TLC.[11]

  • Isolate the product by filtration and purification.

Step 2: Chlorination

  • Dissolve the 2-amino-3-methylbenzoic acid in a suitable inert organic solvent (e.g., dichloroethane).

  • Heat the solution (e.g., 50-60°C) and bubble chlorine gas through it, or add a chlorinating agent like sulfuryl chloride.[8][12]

  • Monitor the reaction until completion, then cool and filter to obtain 2-amino-5-chloro-3-methylbenzoic acid.[8]

Step 3: Esterification

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid in an alcohol (e.g., methanol).

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.[8]

  • Remove the excess alcohol by distillation and add water to precipitate the methyl 2-amino-5-chloro-3-methylbenzoate.

Step 4: Ammonolysis with Methylamine (B109427)

  • React the methyl ester with a solution of methylamine in an alcohol.

  • Heat the reaction (e.g., 60-65°C) until the formation of 2-amino-5-chloro-N,3-dimethylbenzamide is complete.[11]

  • Isolate the final product by crystallization or other purification methods.

Role in Diamide Insecticide Synthesis

The synthesized 2-amino-5-chloro-N,3-dimethylbenzamide serves as one of the two key fragments that are coupled in the final step of chlorantraniliprole synthesis.

Diamide_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis start_A 2-Amino-3-methylbenzoic Acid intermediate_A 2-Amino-5-chloro-N,3- dimethylbenzamide start_A->intermediate_A Multi-step Synthesis final_product Chlorantraniliprole intermediate_A->final_product start_B 2,3-Dichloropyridine intermediate_B 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid start_B->intermediate_B Multi-step Synthesis intermediate_B->final_product coupling Amide Coupling (e.g., using methanesulfonyl chloride) coupling->final_product cluster_intermediate1 cluster_intermediate1 cluster_intermediate2 cluster_intermediate2

Caption: Convergent synthesis of Chlorantraniliprole.

References

Application Notes and Protocols for the Scale-up Synthesis of N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of N,3-dimethylbenzamide, a key intermediate in various chemical and pharmaceutical applications. The following sections outline two primary synthetic routes, detailing the necessary reagents, equipment, and procedures for successful large-scale production.

Introduction

N,3-dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The scalability of its synthesis is crucial for meeting the demands of drug development and commercial production. This application note details two robust and scalable methods for the synthesis of N,3-dimethylbenzamide: the acylation of dimethylamine (B145610) with 3-methylbenzoyl chloride and the direct amidation of 3-methylbenzoic acid with dimethylamine.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for each chemical.[1][2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[1][2]

Method 1: Synthesis from 3-Methylbenzoyl Chloride

This method involves the reaction of 3-methylbenzoyl chloride with dimethylamine. It is a high-yielding and generally fast reaction, suitable for large-scale production.

Reaction Scheme

cluster_reactants Reactants cluster_products Products 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride reagents + 3-Methylbenzoyl_Chloride->reagents Dimethylamine Dimethylamine N,3-dimethylbenzamide N,3-dimethylbenzamide Dimethylamine->N,3-dimethylbenzamide Triethylamine (B128534), DCM product + N,3-dimethylbenzamide->product Triethylamine_Hydrochloride Triethylamine Hydrochloride reagents->Dimethylamine product->Triethylamine_Hydrochloride

Caption: Reaction of 3-methylbenzoyl chloride with dimethylamine.

Experimental Protocol
  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, add 3-methylbenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (B109758) (DCM). Cool the reactor to 0-5 °C using a circulating chiller.

  • Addition of Amine and Base: In a separate vessel, prepare a solution of dimethylamine (2.0 M solution in THF, 1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the dimethylamine and triethylamine solution to the stirred solution of 3-methylbenzoyl chloride via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,3-dimethylbenzamide by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data
ParameterValue
Scale1 kg
3-Methylbenzoyl Chloride1000 g (6.47 mol)
Dimethylamine (2.0 M in THF)3.56 L (7.12 mol, 1.1 eq)
Triethylamine990 mL (7.12 mol, 1.2 eq)
Dichloromethane (DCM)10 L
Reaction Time3 hours
Yield (after purification)88-95%
Purity (by HPLC)>98%

Method 2: Synthesis from 3-Methylbenzoic Acid

This method involves the direct amidation of 3-methylbenzoic acid with dimethylamine, typically requiring a coupling agent or high temperatures to drive the reaction.

Reaction Scheme

cluster_reactants Reactants cluster_products Products 3-Methylbenzoic_Acid 3-Methylbenzoic Acid reagents + 3-Methylbenzoic_Acid->reagents Dimethylamine Dimethylamine N,3-dimethylbenzamide N,3-dimethylbenzamide Dimethylamine->N,3-dimethylbenzamide Heat or Coupling Agent product + N,3-dimethylbenzamide->product Water Water reagents->Dimethylamine product->Water

Caption: Direct amidation of 3-methylbenzoic acid.

Experimental Protocol
  • Reaction Setup: In a high-pressure stainless-steel reactor equipped with a mechanical stirrer, a temperature probe, and a pressure gauge, charge 3-methylbenzoic acid (1.0 eq) and a suitable solvent such as toluene.

  • Addition of Amine: Add an excess of dimethylamine (aqueous solution or gas).

  • Reaction: Seal the reactor and heat the mixture to 180-220 °C. The reaction is typically run for 12-24 hours. Monitor the internal pressure and temperature throughout the reaction.

  • Work-up:

    • After cooling the reactor to room temperature, vent the excess dimethylamine.

    • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Quantitative Data
ParameterValue
Scale1 kg
3-Methylbenzoic Acid1000 g (7.34 mol)
Dimethylamine (40% in water)2.08 L (18.35 mol, 2.5 eq)
Toluene5 L
Reaction Temperature200 °C
Reaction Time18 hours
Yield (after purification)75-85%
Purity (by HPLC)>97%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the scale-up synthesis and purification of N,3-dimethylbenzamide.

G General Workflow for N,3-dimethylbenzamide Synthesis start Start: Reagent Preparation reactor_charging Reactor Charging start->reactor_charging reaction Chemical Reaction reactor_charging->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Recrystallization) concentration->purification analysis Final Product Analysis (QC) purification->analysis end_product N,3-dimethylbenzamide analysis->end_product

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for N,3-Dimethylbenzamide as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbenzamide is a substituted aromatic amide that serves as a versatile building block in the synthesis of more complex, biologically active molecules. While not extensively featured as a core scaffold in approved human pharmaceuticals, its true value is demonstrated in its role as a key intermediate in the production of potent modulators of insect ryanodine (B192298) receptors, a class of insecticides that includes chlorantraniliprole (B1668704) and cyantraniliprole.[1][2][3] The synthetic accessibility and the demonstrated biological activity of its derivatives make the N,3-dimethylbenzamide scaffold an area of interest for further exploration in medicinal chemistry.

This document provides an overview of the applications of N,3-dimethylbenzamide as a synthetic building block, with a focus on the synthesis of key insecticidal intermediates. It also explores the potential for this scaffold in medicinal chemistry by drawing parallels with the broader class of benzamide-containing drugs and the therapeutic relevance of analogous biological targets in mammals.

Applications in Agrochemical Synthesis

The most prominent application of the N,3-dimethylbenzamide core is in the synthesis of diamide (B1670390) insecticides. Specifically, substituted N,3-dimethylbenzamide derivatives are crucial precursors to compounds like 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide. These intermediates are then used to construct the final insecticidal molecules.

The resulting insecticides, chlorantraniliprole and cyantraniliprole, are highly effective and selective modulators of insect ryanodine receptors.[1][3][4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. By binding to these receptors, the insecticides cause an uncontrolled release of intracellular calcium stores, leading to muscle paralysis and ultimately the death of the insect.[5][6][7] This mode of action is highly specific to insects, contributing to a favorable safety profile for non-target organisms.[1]

Potential Applications in Medicinal Chemistry

While the primary documented use of N,3-dimethylbenzamide derivatives is in agrochemicals, the underlying scaffold and the biological target class hold potential relevance for human drug discovery.

  • Ryanodine Receptors as Therapeutic Targets: Mammals also possess ryanodine receptors (RyR1, RyR2, and RyR3) that are critical for calcium signaling in skeletal muscle, cardiac muscle, and the brain.[8] Dysregulation of these channels is implicated in various diseases, including malignant hyperthermia, certain myopathies, and cardiac arrhythmias.[8][9] Therefore, modulators of human ryanodine receptors are of significant therapeutic interest. The proven ability of the N,3-dimethylbenzamide scaffold to generate potent insect RyR modulators suggests that with appropriate structural modifications, it could serve as a starting point for developing selective modulators of human RyR isoforms.

  • Broad Bioactivity of the Benzamide (B126) Scaffold: The benzamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide range of approved drugs with diverse biological activities.[10] These include anticancer agents, anti-inflammatory drugs, and compounds targeting the central nervous system.[11] Structure-activity relationship (SAR) studies on various benzamide series have shown that substitutions on both the phenyl ring and the amide nitrogen are critical for target affinity and selectivity.[12][13][14] The N-methyl and 3-methyl groups of N,3-dimethylbenzamide provide specific steric and electronic properties that could be exploited in the design of novel therapeutic agents.

Data Presentation

As N,3-dimethylbenzamide is primarily an intermediate, quantitative biological data for the compound itself is scarce. The following table summarizes the synthetic yields for key derivatives, highlighting its utility as a building block.

Derivative NameStarting MaterialKey ReagentsYield (%)Reference
2-amino-5-chloro-N,3-dimethylbenzamide2-nitro-3-methylbenzoic acidReduction, Chlorination, Esterification, Ammonolysis>80% (overall)CN111517975B[15]
2-amino-5-chloro-N,3-dimethylbenzamide3-methyl-2-nitrobenzoic acid methyl esterCatalytic hydrogenation, Chlorination, Reaction with methylamine (B109427)75.1% (overall)CN101492387B[9]
2-amino-5-cyano-N,3-dimethylbenzamide2-amino-5-bromo-N,3-dimethylbenzamideSodium cyanide, Copper(I) iodide, N,N'-dimethylethylenediamineNot specifiedBenchchem[16]
2-amino-5-cyano-N,3-dimethylbenzamide2-amino-5-cyano-3-methylbenzoic estersMethylamineHighUS9169198B2[17]

Experimental Protocols

The following are generalized protocols for the synthesis of key intermediates derived from the N,3-dimethylbenzamide scaffold, based on methodologies described in the patent literature.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid.

  • Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is reduced to an amino group to yield 2-amino-3-methylbenzoic acid. This is typically achieved through catalytic hydrogenation.

  • Chlorination: 2-amino-3-methylbenzoic acid is chlorinated at the 5-position. A common method involves the use of N-chlorosuccinimide (NCS) or chlorine gas in a suitable organic solvent.[15]

  • Esterification: The resulting 2-amino-5-chloro-3-methylbenzoic acid is converted to its methyl ester, for example, by reaction with methanol (B129727) in the presence of a catalytic amount of strong acid like sulfuric acid.[15]

  • Ammonolysis: The methyl ester is then reacted with methylamine in an alcoholic solvent to form the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[15]

Protocol 2: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

This protocol describes the cyanation of a halogenated precursor.

  • Starting Material: The synthesis begins with a 2-amino-5-halo-N,3-dimethylbenzamide, such as the bromo derivative.

  • Cyanation Reaction: The bromo-derivative is subjected to a cyanation reaction. This can be achieved using a cyanide source like sodium cyanide or potassium cyanide, often in the presence of a copper(I) catalyst (e.g., CuI) and a palladium catalyst with a suitable ligand in an organic solvent.[16][18]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, filtered, washed, and dried to yield 2-amino-5-cyano-N,3-dimethylbenzamide.[16]

Visualizations

Synthetic Pathway to Key Intermediates

G Synthetic Pathway for N,3-Dimethylbenzamide Derivatives A 2-Nitro-3-methylbenzoic Acid B 2-Amino-3-methylbenzoic Acid A->B Reduction C 2-Amino-5-chloro-3-methylbenzoic Acid B->C Chlorination D 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate for Chlorantraniliprole) C->D Esterification & Ammonolysis E 2-Amino-5-bromo-N,3-dimethylbenzamide F 2-Amino-5-cyano-N,3-dimethylbenzamide (Intermediate for Cyantraniliprole) E->F Cyanation (e.g., CuCN/Pd catalyst)

Caption: Synthetic routes to key insecticidal intermediates.

Mechanism of Action of Diamide Insecticides

G Mechanism of Action of Diamide Insecticides cluster_0 Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca2+ concentration) RyR Ryanodine Receptor (RyR) (Ca2+ Channel) Ca_cytosol Cytosolic Ca2+ (Low concentration) RyR->Ca_cytosol Uncontrolled Ca2+ release Paralysis Muscle Paralysis & Death Ca_cytosol->Paralysis Leads to Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds and locks open

Caption: Modulation of insect ryanodine receptors by diamide insecticides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,3-dimethylbenzamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate common challenges in the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N,3-dimethylbenzamide?

A1: The two most common and effective methods for synthesizing N,3-dimethylbenzamide are:

  • The Acyl Chloride Method: This involves the reaction of 3-methylbenzoyl chloride with dimethylamine (B145610). This method is often high-yielding and proceeds quickly due to the high reactivity of the acyl chloride.[1][2]

  • The Carboxylic Acid Coupling Method: This method involves the direct condensation of 3-methylbenzoic acid with dimethylamine using a coupling reagent. This approach avoids the need to prepare the acyl chloride separately and offers a wide range of reaction conditions.[3][4]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in amidation reactions can stem from several factors, including:

  • Presence of Moisture: Water can hydrolyze the reactive acyl chloride or the activated carboxylic acid intermediate, leading to the formation of 3-methylbenzoic acid as a byproduct and consuming your starting material. It is crucial to use anhydrous solvents and thoroughly dry all glassware.

  • Inefficient Carboxylic Acid Activation: In the coupling method, if the chosen reagent is not effective or used in insufficient amounts, the carboxylic acid will not be fully activated for the reaction with the amine.[5]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid to form an unreactive ammonium (B1175870) salt.[5] In the acyl chloride method, the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.[6] Using a non-nucleophilic base is essential to neutralize this acid.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and stoichiometry of reagents can significantly impact the yield.

Q3: How do I choose the right coupling reagent for the carboxylic acid method?

A3: The choice of coupling reagent is critical for optimizing purity and yield.[5] For the synthesis of N,3-dimethylbenzamide, several options are available:

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[7][8]

  • Uronium-based Reagents (e.g., HATU, HBTU): Reagents like HATU and HBTU are highly effective and known for their high reactivity, making them excellent choices for achieving high yields, even with less reactive substrates.[3][7]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials (3-methylbenzoic acid or 3-methylbenzoyl chloride) and the N,3-dimethylbenzamide product. Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots on the TLC plate.

Q5: What are the recommended purification techniques for N,3-dimethylbenzamide?

A5: The most common methods for purifying N,3-dimethylbenzamide are:

  • Column Chromatography: Purification using silica (B1680970) gel is a highly effective method to separate the desired product from unreacted starting materials and byproducts.[9][10]

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system can be an efficient final purification step to obtain highly pure material.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation Rationale
Presence of Moisture Use anhydrous solvents (e.g., dry DMF, DCM). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents the hydrolysis of the highly reactive acyl chloride or the activated carboxylic acid intermediate back to the carboxylic acid.
Incorrect Stoichiometry Carefully verify the molar ratios of the reactants. For the acyl chloride method, use at least two equivalents of dimethylamine or one equivalent of dimethylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine). For the coupling method, a slight excess (1.1-1.2 equivalents) of the amine and coupling agent can improve yield.[7]The second equivalent of amine or the added base in the acyl chloride method acts as a scavenger for the HCl generated, preventing the protonation and deactivation of the nucleophilic amine.[2][6] A slight excess of reagents in the coupling method helps to drive the reaction to completion.
Inefficient Acid Activation (Coupling Method) Ensure the coupling reagent is fresh and of high quality. Consider switching to a more powerful coupling reagent like HATU.[7] Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[7]Complete activation of the carboxylic acid is essential for it to react with the amine. Pre-activation ensures the formation of the highly reactive activated ester before the amine is introduced.
Suboptimal Temperature Most reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.[7] For the acyl chloride reaction, which is highly exothermic, initial cooling in an ice bath may be necessary to control the reaction rate.Temperature control is crucial for balancing reaction rate with the stability of reactants and intermediates.
Issue 2: Formation of Significant Impurities
Observed Impurity Potential Cause Troubleshooting Recommendation
3-Methylbenzoic Acid Hydrolysis of 3-methylbenzoyl chloride or the activated ester intermediate.Strictly follow anhydrous procedures as described for low yield issues. Ensure the amine is added promptly after the activation step in coupling reactions.
Unreacted Starting Materials Incomplete reaction.Extend the reaction time. Re-evaluate stoichiometry and consider a slight excess of one reagent. If the reaction has stalled, consider gently heating the mixture.[7]
Symmetrical Anhydride (B1165640) In some coupling reactions, particularly with carbodiimides, the activated acid can react with another molecule of carboxylic acid.Use additives like HOBt or OxymaPure, which trap the activated intermediate and prevent anhydride formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
Coupling ReagentAdditiveTypical BaseKey AdvantagesConsiderations
EDC HOBt or OxymaPureDIPEA, TEACost-effective, water-soluble byproducts are easily removed during workup.[8]May be less effective for difficult couplings. HOBt has potential explosive hazards.[7]
HATU NoneDIPEAHighly efficient, fast reaction times, excellent for a wide range of substrates.[3][7]Higher cost compared to carbodiimides.
HBTU / TBTU NoneDIPEAVery effective and widely used, similar in performance to HATU.[7]Higher cost.
SOCl₂ / (COCl)₂ N/A (forms acyl chloride)Pyridine, TEA, or excess amineVery reactive intermediate (acyl chloride) leads to fast and often high-yielding reactions.[3]Reagents are corrosive and moisture-sensitive. Generates HCl as a byproduct which must be neutralized.[6]

Experimental Protocols

Protocol 1: Synthesis of N,3-dimethylbenzamide via the Acyl Chloride Method
  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of dimethylamine (2.2 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 3-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution. A white precipitate (dimethylammonium chloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the 3-methylbenzoyl chloride is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure N,3-dimethylbenzamide.

Protocol 2: Synthesis of N,3-dimethylbenzamide via the Carboxylic Acid Coupling Method (using HATU)
  • To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 equivalent).

  • Dissolve the acid in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or DCM.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add dimethylamine (1.2 equivalents, e.g., as a solution in THF) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N,3-dimethylbenzamide.

Visualizations

Synthesis_Pathways cluster_0 Acyl Chloride Method cluster_1 Carboxylic Acid Coupling Method MBCl 3-Methylbenzoyl Chloride Product1 N,3-dimethylbenzamide MBCl->Product1 + DMA1 Dimethylamine (2 eq.) DMA1->Product1 Byproduct1 Dimethylammonium Chloride Product1->Byproduct1 + MBA 3-Methylbenzoic Acid Product2 N,3-dimethylbenzamide MBA->Product2 + DMA2 Dimethylamine DMA2->Product2 Coupling Coupling Reagent (e.g., HATU) + Base Coupling->Product2 +

Caption: Common synthetic routes to N,3-dimethylbenzamide.

Troubleshooting_Workflow Start Low Yield of N,3-dimethylbenzamide Check_Moisture Used anhydrous solvents & dry glassware? Start->Check_Moisture Check_Stoichiometry Stoichiometry correct? (e.g., base for HCl) Check_Moisture->Check_Stoichiometry Yes Fix_Moisture Implement strict anhydrous techniques Check_Moisture->Fix_Moisture No Check_Activation Carboxylic acid activation efficient? Check_Stoichiometry->Check_Activation Yes Fix_Stoichiometry Adjust molar ratios of amine/base Check_Stoichiometry->Fix_Stoichiometry No Check_Temp Reaction temperature optimized? Check_Activation->Check_Temp Yes Fix_Activation Use better coupling agent (e.g., HATU) / Pre-activate Check_Activation->Fix_Activation No Fix_Temp Gently heat or cool as needed Check_Temp->Fix_Temp No Success Yield Optimized Check_Temp->Success Yes Fix_Moisture->Check_Stoichiometry Fix_Stoichiometry->Check_Activation Fix_Activation->Check_Temp Fix_Temp->Success

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships Yield High Yield & Purity Reagents High-Quality Reagents Reagents->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Coupling Efficient Coupling Reagent / Activator Anhydrous->Coupling Base Correct Base (Non-nucleophilic) Base->Yield Base->Coupling Coupling->Yield

Caption: Key parameter relationships for successful amidation.

References

Technical Support Center: Synthesis of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,3-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,3-dimethylbenzamide?

A1: The two most prevalent laboratory methods for synthesizing N,3-dimethylbenzamide are:

  • The Acyl Chloride Method: This is a traditional two-step process where 3-methylbenzoic acid is first converted to its more reactive acyl chloride, 3-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methylbenzoyl chloride is then reacted with dimethylamine (B145610) to form the desired amide. This second step is often carried out under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base to neutralize the HCl byproduct.[1]

  • Direct Coupling Method: This one-pot approach avoids the isolation of the acyl chloride intermediate. It utilizes coupling agents to activate the 3-methylbenzoic acid in situ, allowing for direct reaction with dimethylamine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU and HBTU.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of N,3-dimethylbenzamide via the acyl chloride method?

A2: The primary side reactions when using 3-methylbenzoyl chloride are:

  • Hydrolysis of 3-methylbenzoyl chloride: 3-methylbenzoyl chloride is highly reactive and sensitive to moisture. Any water present in the reaction setup can hydrolyze the acyl chloride back to 3-methylbenzoic acid, a common impurity in the final product.

  • Formation of 3-methylbenzoic anhydride: This byproduct can form through the reaction of 3-methylbenzoyl chloride with unreacted 3-methylbenzoic acid, especially at elevated temperatures.

  • Formation of Dimethylamine Hydrochloride: The amidation reaction produces hydrochloric acid (HCl) as a byproduct. This HCl will react with the basic dimethylamine to form dimethylamine hydrochloride, which is often observed as a white precipitate.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation:

  • Ensure anhydrous conditions: Use dry glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the 3-methylbenzoyl chloride.

  • Control reaction temperature: Adding the 3-methylbenzoyl chloride to a cooled solution of dimethylamine can help control the exothermic reaction and reduce the formation of byproducts.

  • Use of a base: In Schotten-Baumann conditions, an aqueous base (like NaOH) is used to neutralize the HCl byproduct, preventing the formation of large amounts of dimethylamine hydrochloride and driving the reaction to completion.[1]

  • Ensure complete conversion to the acyl chloride: Before adding dimethylamine, ensure that the conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride is complete to minimize the formation of 3-methylbenzoic anhydride.

Q4: What are the advantages of using a direct coupling method over the acyl chloride method?

A4: Direct coupling methods offer several advantages:

  • Milder reaction conditions: These methods often proceed at room temperature.

  • One-pot synthesis: They avoid the isolation of the often harsh and moisture-sensitive acyl chloride intermediate.

  • Easier purification: Many modern coupling agents are designed so that their byproducts are water-soluble, simplifying the workup and purification process.[2]

  • Reduced safety hazards: They avoid the use of corrosive and toxic chlorinating agents like thionyl chloride.[2]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials (3-methylbenzoic acid or 3-methylbenzoyl chloride) and the appearance of the N,3-dimethylbenzamide product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the concentrations of reactants and products over time.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring reaction progress, especially for less volatile compounds.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of N,3-dimethylbenzamide 1. Incomplete conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride. 2. Hydrolysis of 3-methylbenzoyl chloride. 3. Inefficient mixing in a biphasic (Schotten-Baumann) reaction. 4. Incomplete reaction when using coupling agents. 5. Product loss during workup and purification.1. Ensure sufficient reaction time and appropriate temperature for the chlorination step. Consider using a slight excess of the chlorinating agent. 2. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. 3. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. 4. Increase reaction time or consider a more powerful coupling agent. Ensure the stoichiometry of the coupling agent and base is correct. 5. Optimize extraction and purification steps. For recrystallization, use a minimal amount of a suitable solvent.
Presence of a White Precipitate in the Reaction Mixture Formation of dimethylamine hydrochloride.This is a common byproduct and is typically removed during the aqueous workup. Washing the organic layer with water or a dilute base will dissolve and remove this salt.
Final Product is Acidic and has a Broad Melting Point Contamination with unreacted 3-methylbenzoic acid.Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) during the workup to convert the 3-methylbenzoic acid into its water-soluble salt, which can then be extracted into the aqueous phase.
Presence of a High-Boiling Impurity Formation of 3-methylbenzoic anhydride.Ensure complete conversion of 3-methylbenzoic acid to the acyl chloride before adding dimethylamine. Purification can be achieved by column chromatography or careful distillation under reduced pressure.
Difficulty Removing Coupling Agent Byproducts Use of a coupling agent that produces insoluble byproducts (e.g., dicyclohexylurea (DCU) from DCC).Filter the reaction mixture before workup to remove the insoluble byproduct. Alternatively, switch to a coupling agent with water-soluble byproducts, such as EDC.[3]

Quantitative Data Summary

The following tables provide a summary of typical yields and common impurity levels for the synthesis of N,N-dialkylbenzamides, which can be used as a benchmark for the synthesis of N,3-dimethylbenzamide.

Table 1: Comparison of Synthetic Routes for N,N-dialkylbenzamides [2]

MetricRoute 1: Acyl Chloride FormationRoute 2: Direct Amide Coupling
Starting Materials 3-Methylbenzoic acid, Thionyl chloride (or Oxalyl chloride), Dimethylamine3-Methylbenzoic acid, Dimethylamine, Coupling Agent (e.g., HATU, EDC)
Typical Yield >90%70-95%
Purity High, but requires careful removal of excess chlorinating agent and byproducts.Generally high, with water-soluble byproducts for some agents (e.g., EDC).
Reaction Time 2-4 hours (two distinct steps)1-24 hours (one-pot)
Reaction Temperature Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation)0°C to Room Temperature
Key Reagents Thionyl Chloride (SOCl₂), Oxalyl ChlorideHATU, HBTU, EDC
Safety Concerns Use of highly corrosive and toxic chlorinating agents, evolution of HCl gas.Coupling agents can be irritants or toxic.

Table 2: Common Impurities and Typical Levels

Impurity Typical Level (if not optimized) Analytical Method for Detection
3-Methylbenzoic Acid1-10%GC-MS, HPLC, ¹H NMR
3-Methylbenzoic Anhydride1-5%GC-MS, HPLC, IR
Dimethylamine HydrochlorideVariable (removed during workup)Not typically observed in final product if workup is correct
Coupling Agent ByproductsVariable (dependent on reagent and workup)HPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of N,3-dimethylbenzamide via the Acyl Chloride Method (Schotten-Baumann Conditions)

Part A: Synthesis of 3-Methylbenzoyl Chloride

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methylbenzoic acid (1.0 eq).

  • Add an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the stirred solution at room temperature in a fume hood.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude 3-methylbenzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of N,3-dimethylbenzamide

  • In a separate flask, dissolve dimethylamine (1.1-1.5 eq) in an anhydrous solvent like DCM.

  • Cool the dimethylamine solution in an ice bath.

  • Dissolve the crude 3-methylbenzoyl chloride from Part A in anhydrous DCM and add it dropwise to the cold, stirred dimethylamine solution.

  • After the addition is complete, add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, keeping the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,3-dimethylbenzamide.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 2: Synthesis of N,3-dimethylbenzamide using EDC/HOBt Coupling
  • In a round-bottom flask under an inert atmosphere, dissolve 3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C.

  • Add dimethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine. The water-soluble urea (B33335) byproduct from EDC will be removed during these washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine 3-Methylbenzoic Acid and Chlorinating Agent (e.g., SOCl₂) start->reactants amine_prep Prepare Dimethylamine Solution start->amine_prep reaction React 3-Methylbenzoyl Chloride with Dimethylamine (Schotten-Baumann Conditions) reactants->reaction amine_prep->reaction extraction Aqueous Workup (Wash with acid, base, brine) reaction->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification product Pure N,3-dimethylbenzamide purification->product

Caption: Experimental workflow for the synthesis of N,3-dimethylbenzamide.

reaction_pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions start 3-Methylbenzoyl Chloride + Dimethylamine intermediate Tetrahedral Intermediate start->intermediate hydrolysis Hydrolysis start->hydrolysis + H₂O anhydride Anhydride Formation start->anhydride + 3-Methylbenzoic Acid product N,3-dimethylbenzamide + HCl intermediate->product salt Salt Formation product->salt HCl + Dimethylamine hydrolysis_product 3-Methylbenzoic Acid hydrolysis->hydrolysis_product anhydride_product 3-Methylbenzoic Anhydride anhydride->anhydride_product salt_product Dimethylamine Hydrochloride salt->salt_product

Caption: Main and side reaction pathways in N,3-dimethylbenzamide synthesis.

References

Troubleshooting low yield in N,3-dimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below you will find a series of frequently asked questions (FAQs) addressing common issues encountered during experimentation, complete with detailed protocols, data tables, and diagrams to enhance your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing N,3-dimethylbenzamide, and what are their typical yields?

A1: The two most prevalent laboratory methods for synthesizing N,3-dimethylbenzamide are the Acyl Chloride (Schotten-Baumann) method and the Carbodiimide (B86325) Coupling Agent method.

  • Acyl Chloride Method: This is a classic and often high-yielding approach where 3-methylbenzoic acid is first converted to the more reactive 3-methylbenzoyl chloride. This acyl chloride then readily reacts with methylamine (B109427) in the presence of a base to form the amide.

  • Carbodiimide Coupling Agent Method: This method allows for the direct formation of the amide bond from 3-methylbenzoic acid and methylamine, avoiding the need to first synthesize the acyl chloride. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[1][2]

A summary of these methods is presented below:

Table 1: Comparison of Synthesis Methods for N,3-dimethylbenzamide
Method Starting Materials Key Reagents Typical Yield Advantages/Disadvantages
Acyl Chloride3-Methylbenzoyl chloride, MethylamineBase (e.g., Triethylamine (B128534), Pyridine)85-95%Adv: High yield, fast reaction. Disadv: Requires prior synthesis and handling of the moisture-sensitive acyl chloride.[1]
Coupling Agent3-Methylbenzoic acid, MethylamineDCC, EDC, HOBt70-90%Adv: One-pot synthesis, milder conditions. Disadv: Byproducts can complicate purification (e.g., DCU from DCC).[2]
Q2: My reaction yield is significantly lower than expected. What are the potential causes related to my reagents and starting materials?

A2: Low yields in N,3-dimethylbenzamide synthesis can often be traced back to issues with the quality and handling of reagents. Here are the most common culprits:

  • Presence of Moisture: The activated intermediates in both the acyl chloride and coupling agent methods are highly susceptible to hydrolysis. Any water present in the solvents, reagents, or glassware can lead to the reformation of 3-methylbenzoic acid, thus reducing the yield of the desired amide. It is crucial to use anhydrous solvents and thoroughly dry all glassware.

  • Degradation of Reagents: 3-methylbenzoyl chloride is particularly sensitive to moisture and can degrade over time if not stored properly. Similarly, coupling agents like DCC and EDC can lose their efficacy. Always use fresh or properly stored reagents.

  • Incorrect Stoichiometry: Precise measurement of reactants is critical. An incorrect molar ratio of the amine to the carboxylic acid (or its activated form) can result in incomplete conversion. A slight excess of the amine is sometimes used to ensure the complete consumption of the more valuable acid component.

  • Amine Quality: Ensure the methylamine solution's concentration is accurate, as it can degrade over time.

Q3: How do reaction conditions like temperature, solvent, and base selection impact the yield?

A3: Optimizing reaction conditions is key to maximizing yield.

Table 2: Troubleshooting Guide for Low Yield in N,3-dimethylbenzamide Synthesis
Potential Cause Recommended Solution Explanation
Reagent/Setup Issues
Presence of MoistureUse anhydrous solvents (e.g., DCM, THF). Dry glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).Activated carboxylic acid intermediates are highly susceptible to hydrolysis, which reverts them to the starting carboxylic acid.[3]
Impure Starting MaterialsVerify the purity of 3-methylbenzoic acid, 3-methylbenzoyl chloride, and methylamine via appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary.Impurities can interfere with the reaction or introduce side reactions.
Incorrect StoichiometryCarefully calculate and measure the molar equivalents of all reactants. A slight excess (1.1-1.2 eq.) of methylamine can be beneficial.Ensures the complete conversion of the limiting reagent, which is typically the carboxylic acid or its derivative.
Reaction Condition Issues
Inefficient MixingUse a magnetic stirrer of an appropriate size and ensure vigorous stirring throughout the reaction.Homogenizes the reaction mixture, leading to improved reaction kinetics and preventing localized concentration gradients.
Suboptimal TemperatureFor the acyl chloride method, reactions are often run at 0°C to room temperature. For coupling agent methods, room temperature is standard. Gentle heating (40-50°C) may be required for sluggish reactions.Temperature affects reaction rates. Excessive heat can promote side reactions, while insufficient heat may lead to incomplete conversion.
Inappropriate SolventUse aprotic, anhydrous solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
Incorrect Base (Acyl Chloride Method)Use a non-nucleophilic base like triethylamine (TEA) or pyridine (B92270) to neutralize the HCl byproduct.[1]The base prevents the protonation and deactivation of the methylamine nucleophile by the generated HCl.[3]
Side Reactions
Formation of N-acylurea (DCC/EDC method)Add an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture before adding the amine.HOBt forms an active ester intermediate that is less prone to the rearrangement that forms the stable N-acylurea byproduct.[4]
Diacylation of MethylamineAdd the acyl chloride dropwise to the solution of methylamine and base, rather than the other way around. Maintain a lower reaction temperature.This ensures that the amine is in excess relative to the acyl chloride at all times, minimizing the chance of a second acylation.
Q4: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: The most common side reaction in the carbodiimide coupling method is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges before the amine can react with it. To suppress this, an activating agent like 1-hydroxybenzotriazole (HOBt) is often added. HOBt intercepts the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.

In the acyl chloride method, a potential side product is the diacylation of methylamine, where two molecules of 3-methylbenzoyl chloride react with one molecule of methylamine. To minimize this, ensure a slight excess of methylamine is used and add the acyl chloride slowly to the amine solution.

Q5: What is the recommended work-up and purification procedure to maximize the isolated yield of N,3-dimethylbenzamide?

A5: A standard work-up procedure involves quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts and unreacted reagents.

  • Quench and Wash: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization or column chromatography on silica (B1680970) gel. The choice of method depends on the nature of the impurities. For column chromatography, a common eluent system is a mixture of hexane (B92381) and ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N,3-dimethylbenzamide via the Acyl Chloride Method
  • Preparation of 3-methylbenzoyl chloride: To a round-bottom flask, add 3-methylbenzoic acid (1.0 eq.). Add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-methylbenzoyl chloride.

  • Amidation: In a separate flask under an inert atmosphere, dissolve methylamine (1.2 eq., typically as a solution in THF or water) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0°C in an ice bath.

  • Add the crude 3-methylbenzoyl chloride (1.0 eq.) dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Proceed with the aqueous work-up and purification as described in Q5.

Protocol 2: Synthesis of N,3-dimethylbenzamide using a Coupling Agent (EDC/HOBt)
  • To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.1 eq.), and anhydrous DMF or DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous work-up and purification as outlined in Q5.

Visualizations

reaction_pathway cluster_acid_chloride Acyl Chloride Method cluster_coupling Coupling Agent Method 3_MBA 3-Methylbenzoic Acid Acyl_Cl 3-Methylbenzoyl Chloride 3_MBA->Acyl_Cl  Reflux Product N,3-dimethylbenzamide Acyl_Cl->Product SOCl2 SOCl₂ SOCl2->3_MBA 3_MBA2 3-Methylbenzoic Acid Active_Ester Active Ester Intermediate 3_MBA2->Active_Ester Active_Ester->Product EDC_HOBt EDC, HOBt EDC_HOBt->3_MBA2 Methylamine Methylamine Methylamine->Acyl_Cl Methylamine->Active_Ester troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Use Anhydrous Solvents Verify Stoichiometry Use Fresh Reagents reagents_ok->fix_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_conditions Optimize Temperature Ensure Vigorous Stirring Check Base (if applicable) conditions_ok->fix_conditions No check_side_reactions Analyze for Side Products (TLC/LC-MS) conditions_ok->check_side_reactions Yes fix_conditions->start side_reactions_present Side Products Present? check_side_reactions->side_reactions_present mitigate_side_reactions Add HOBt (Coupling Method) Slow Acyl Chloride Addition side_reactions_present->mitigate_side_reactions Yes purification Optimize Purification side_reactions_present->purification No mitigate_side_reactions->start logical_relationships cluster_factors Controllable Factors cluster_outcomes Potential Outcomes Moisture Moisture Content Yield Product Yield Moisture->Yield Decreases Temperature Reaction Temperature Purity Product Purity Temperature->Purity Can Decrease (if too high) Rate Reaction Rate Temperature->Rate Influences Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Directly Affects Base Base Choice (Acyl Chloride) Base->Yield Increases (if optimal) Coupling_Agent Coupling Agent Additives (HOBt) Coupling_Agent->Yield Increases Coupling_Agent->Purity Increases (reduces side products)

References

Technical Support Center: Purification of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N,3-dimethylbenzamide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of N,3-dimethylbenzamide, offering potential causes and solutions.

Issue 1: Low Yield After Purification

  • Possible Causes:

    • Incomplete extraction of the product during workup.

    • Loss of product during recrystallization due to high solubility in the cold solvent.

    • Adsorption of the product onto the stationary phase during column chromatography.

    • Product degradation during purification.

  • Solutions:

    • Acid-Base Extraction: Ensure complete neutralization to precipitate the acidic or basic impurities. Perform multiple extractions with the organic solvent to maximize product recovery.

    • Recrystallization: Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use a minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation.

    • Column Chromatography: Choose an appropriate solvent system to ensure the product elutes effectively from the column. Monitor the elution process using Thin Layer Chromatography (TLC) to collect all fractions containing the desired product.

    • General: Avoid excessive heating or prolonged exposure to strong acids or bases, which could lead to hydrolysis of the amide bond.

Issue 2: Product is an Oil and Does Not Crystallize

  • Possible Causes:

    • Presence of impurities that lower the melting point of the product.

    • The chosen recrystallization solvent is too good a solvent, even at low temperatures.

    • Rapid cooling of the solution.

  • Solutions:

    • Impurity Removal: First, attempt purification by acid-base extraction or column chromatography to remove significant impurities.

    • Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common solvent pairs include ethanol/water and ethyl acetate (B1210297)/hexane (B92381).[1][2][3]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure N,3-dimethylbenzamide if available.

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to encourage crystal formation.

Issue 3: Persistent Impurities Detected After a Single Purification Step

  • Possible Causes:

    • The chosen purification method is not effective for removing a specific impurity. For example, an impurity with similar polarity to the product will be difficult to separate by column chromatography alone.

    • Insufficient purification cycles.

  • Solutions:

    • Multi-Step Purification: Employ a combination of purification techniques. For instance, an initial acid-base extraction to remove acidic and basic impurities can be followed by recrystallization or column chromatography for further purification.

    • Optimize Technique:

      • Recrystallization: Perform a second recrystallization.

      • Column Chromatography: Use a shallower solvent gradient during elution to improve separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude N,3-dimethylbenzamide product synthesized from 3-methylbenzoyl chloride and dimethylamine (B145610)?

A1: The most common impurities include:

  • Unreacted Starting Materials: 3-methylbenzoyl chloride and dimethylamine.

  • Byproducts: 3-methylbenzoic acid, formed from the hydrolysis of 3-methylbenzoyl chloride.

  • Side-Reaction Products: Potential for the formation of other amides if the dimethylamine is not pure.

Q2: How can I remove unreacted 3-methylbenzoic acid from my product?

A2: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like dichloromethane (B109758) or ethyl acetate and wash with an aqueous basic solution such as 1 M sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃).[5][6] The 3-methylbenzoic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, leaving the neutral N,3-dimethylbenzamide in the organic layer.

Q3: What is a good solvent for the recrystallization of N,3-dimethylbenzamide?

A3: A suitable solvent for recrystallization should dissolve N,3-dimethylbenzamide well at high temperatures but poorly at low temperatures. Based on its structure, a non-polar solvent like hexane or a mixture of hexane with a slightly more polar solvent such as ethyl acetate or isopropanol (B130326) is a good starting point.[5] Experimental testing with small amounts of the crude product is recommended to find the optimal solvent or solvent pair.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between N,3-dimethylbenzamide and its impurities on a TLC plate. A common starting point for amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Q5: Can N,3-dimethylbenzamide degrade during purification?

A5: Yes, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions, especially at elevated temperatures.[7][8] Therefore, it is advisable to use mild conditions and avoid prolonged heating during purification.

Data Presentation

The following table summarizes the expected purity and recovery for different purification techniques based on data for analogous benzamide (B126) derivatives. The actual values for N,3-dimethylbenzamide may vary depending on the initial purity of the crude product.

Purification MethodTypical Purity AchievedTypical RecoveryNotes
Acid-Base Extraction >90%>95%Highly effective for removing acidic and basic impurities.[5][6]
Recrystallization >98%70-90%Purity is highly dependent on the choice of solvent.[5]
Column Chromatography >99%60-85%Effective for separating compounds with different polarities.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic (e.g., 3-methylbenzoic acid) and basic (e.g., dimethylamine) impurities.

  • Dissolution: Dissolve the crude N,3-dimethylbenzamide in a suitable organic solvent such as dichloromethane or ethyl acetate (approximately 10-20 mL per gram of crude product).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) (2 x 20 mL). This will protonate any unreacted dimethylamine, rendering it soluble in the aqueous layer. Discard the aqueous layer.

  • Basic Wash: Wash the organic layer with 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). This will deprotonate any 3-methylbenzoic acid, making it soluble in the aqueous layer. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N,3-dimethylbenzamide.

Protocol 2: Purification by Recrystallization

This protocol is most effective after an initial purification step like acid-base extraction.

  • Solvent Selection: Experimentally determine a suitable solvent or solvent pair. For N,3-dimethylbenzamide, consider a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase and Eluent Selection: Use silica (B1680970) gel as the stationary phase. Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates to achieve good separation (Rf of ~0.2-0.4 for the product).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (gradient elution) if necessary. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow Crude Crude N,3-dimethylbenzamide A_B_Extraction Acid-Base Extraction Crude->A_B_Extraction Remove acidic/basic impurities Recrystallization Recrystallization A_B_Extraction->Recrystallization Further purification Column_Chromatography Column Chromatography A_B_Extraction->Column_Chromatography High purity separation Pure_Product Pure N,3-dimethylbenzamide Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of N,3-dimethylbenzamide.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Separatory Funnel Crude_Organic Crude Product in Organic Solvent Add_Acid Wash with 1M HCl Crude_Organic->Add_Acid Separate_Acid Separate Layers Add_Acid->Separate_Acid Organic_Layer1 Organic Layer (Product + Acidic Impurity) Separate_Acid->Organic_Layer1 Organic Phase Aqueous_Layer1 Aqueous Layer (Basic Impurity Salt) Separate_Acid->Aqueous_Layer1 Aqueous Phase Add_Base Wash with 1M NaOH Organic_Layer1->Add_Base Separate_Base Separate Layers Add_Base->Separate_Base Organic_Layer2 Organic Layer (Pure Product) Separate_Base->Organic_Layer2 Organic Phase Aqueous_Layer2 Aqueous Layer (Acidic Impurity Salt) Separate_Base->Aqueous_Layer2 Aqueous Phase

Caption: Logical workflow for purification by acid-base extraction.

References

N,3-Dimethylbenzamide Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,3-dimethylbenzamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing N,3-dimethylbenzamide?

Amides, including N,3-dimethylbenzamide, can sometimes be challenging to crystallize.[1] Common issues include the compound "oiling out" (separating as a liquid instead of a solid), formation of small or needle-like crystals that are difficult to handle, and the potential for polymorphism, where different crystal forms with varying properties can appear.[2][3][4] The presence of impurities can also significantly interfere with crystal lattice formation.[3]

Q2: How do I select an appropriate solvent for the crystallization of N,3-dimethylbenzamide?

Solvent selection is a critical first step.[5] The ideal solvent should dissolve N,3-dimethylbenzamide well at high temperatures but poorly at low temperatures. A general rule of thumb is "like dissolves like"; since N,3-dimethylbenzamide is a moderately polar molecule, moderately polar solvents are often a good starting point.[6] It is recommended to perform a solvent screen with small amounts of the compound to test its solubility in various solvents at both room temperature and the solvent's boiling point.[7]

Q3: Can polymorphism affect my N,3-dimethylbenzamide crystallization results?

Yes, polymorphism is a known phenomenon in benzamide (B126) derivatives and can occur with N,3-dimethylbenzamide.[4][8] Different polymorphs can arise from varying crystallization conditions, such as the choice of solvent or the rate of cooling.[4] These different crystalline forms may exhibit different physical properties, including melting point, solubility, and stability, which can impact downstream applications and product consistency.[4] If you observe different crystal habits or melting points under different conditions, you may be dealing with polymorphs.

Q4: What is the expected crystal morphology for N,3-dimethylbenzamide?

While specific data on N,3-dimethylbenzamide is limited, related compounds can form needle-like crystals.[9] However, the crystal habit is strongly influenced by crystallization conditions. Slow cooling and low supersaturation generally favor the growth of larger, more well-defined crystals over fine needles.[2][10] Factors such as strong one-dimensional bonding in the crystal lattice can promote a needle-like habit.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during crystallization experiments.

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear and homogeneous even after cooling to room temperature or in an ice bath for an extended period.

Potential Causes & Solutions:

CauseSolution
Insufficient Supersaturation The solution is too dilute. Reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[3]
High Solubility The compound is too soluble in the chosen solvent, even at low temperatures. Consider using a different solvent where the compound is less soluble, or try a two-solvent system.[3]
Lack of Nucleation Sites Crystal growth needs a starting point. Try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of N,3-dimethylbenzamide from a previous batch.[3][12]
Problem 2: The Compound "Oils Out"

Symptoms: Instead of solid crystals, a liquid layer or small oily droplets separate from the solution upon cooling.

Potential Causes & Solutions:

CauseSolution
High Solute Concentration The solution is too concentrated, causing the compound to separate above its melting point. Add a small amount of additional hot solvent until the oil redissolves, then cool the solution more slowly.[2][12]
Rapid Cooling Cooling the solution too quickly can lead to a state of high supersaturation where oiling is favored over crystallization. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.[2]
Presence of Impurities Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[3] Consider purifying the material using another method (e.g., chromatography) before recrystallization or adding a charcoal step to remove colored impurities.[12]
Problem 3: Crystals Form Too Quickly or Are Too Small

Symptoms: A large amount of fine powder or very small crystals precipitate immediately upon cooling.

Potential Causes & Solutions:

CauseSolution
High Supersaturation / Rapid Cooling The solution is too concentrated, or the cooling rate is too fast.[12] Reheat the solution to redissolve the solid, add a small amount (1-5%) of extra solvent, and allow it to cool more slowly in an insulated container or a dewar.[3][12]
Mechanical Agitation Disturbing the flask during the cooling phase can promote rapid nucleation, leading to many small crystals.[5] Allow the solution to cool in a vibration-free environment.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method and should be attempted first.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude N,3-dimethylbenzamide in ~0.5 mL of a candidate solvent at room temperature and then at its boiling point. An ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude N,3-dimethylbenzamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent (to prevent premature crystallization) and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful if no single solvent has the ideal solubility characteristics.

  • Solvent System Selection: Find a "soluble solvent" in which N,3-dimethylbenzamide is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be fully miscible with each other.[7]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent".

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[13]

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Experimental Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude N,3-dimethylbenzamide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling (Induces Crystallization) dissolve->cool No insoluble impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure N,3-dimethylbenzamide Crystals dry->finish

Caption: General experimental workflow for the recrystallization of N,3-dimethylbenzamide.

Troubleshooting Decision Tree

G cluster_no_xtal cluster_oil cluster_good_xtal start Crystallization Experiment Outcome q1 Are crystals forming? start->q1 no_xtal_cause Potential Causes: - Solution too dilute - Lack of nucleation q1->no_xtal_cause No q2 What is the appearance? q1->q2 Yes no_xtal_sol Solutions: 1. Evaporate some solvent 2. Scratch flask or add seed crystal 3. Try anti-solvent method no_xtal_cause->no_xtal_sol oil_cause Problem: Oiling Out Potential Causes: - Solution too concentrated - Cooling too fast - Impurities present q2->oil_cause Liquid/Oily good_cause Problem: Small/Needle Crystals Potential Causes: - High supersaturation - Rapid cooling q2->good_cause Solid, but poor quality success Good Quality Crystals q2->success Solid, good quality oil_sol Solutions: 1. Add more hot solvent 2. Cool solution slowly 3. Purify crude material oil_cause->oil_sol good_sol Solutions: 1. Re-dissolve and add more solvent 2. Slow the cooling rate 3. Avoid agitation

References

Technical Support Center: Synthesis and Purification of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of N,3-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to help improve the purity of your synthesized product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of N,3-dimethylbenzamide in a question-and-answer format.

Q1: My reaction seems to be incomplete, and I have a significant amount of unreacted 3-methylbenzoic acid in my crude product. What could be the cause and how can I fix it?

A: Incomplete reactions are a common issue in amide synthesis. Several factors could be at play:

  • Insufficient Coupling Reagent: Ensure you are using a slight excess (typically 1.1-1.2 equivalents) of your coupling reagent (e.g., DCC, EDC) to drive the reaction to completion.

  • Reaction Time and Temperature: Amide coupling reactions can sometimes be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours at room temperature, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), being mindful of potential side reactions at higher temperatures.

  • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material. Ensure all your glassware is thoroughly dried and use anhydrous solvents.

Solution: To remove unreacted 3-methylbenzoic acid from your crude product, perform an acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.

Q2: I've used DCC as a coupling agent and now I have a white precipitate that is difficult to filter and seems to contaminate my product. What is this and how do I get rid of it?

A: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1][2] DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[2]

Solutions:

  • Filtration: A significant portion of the DCU will precipitate out of the reaction mixture. This can be removed by filtration.[1][2] To improve removal, you can cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtering.[2]

  • Solvent Choice: Running the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can facilitate its removal by filtration.[3]

  • Work-up Procedure: After filtering the bulk of the DCU, some may remain dissolved in the filtrate. During the aqueous work-up, more DCU might precipitate. This can be removed by filtering both layers together before separation.[3]

  • Recrystallization: If DCU persists in your crude product, recrystallization can be an effective purification method. Toluene and ethyl acetate/hexane (B92381) are often suitable solvent systems for separating organic compounds from DCU.

Q3: My purified N,3-dimethylbenzamide shows a broad melting point range, lower than the literature value. What are the likely impurities?

A: A broad and depressed melting point is a classic indicator of impurities. Besides unreacted starting materials and DCU, other potential impurities include:

  • N-acylurea: This is a common byproduct in DCC-mediated couplings, formed by the rearrangement of the O-acylisourea intermediate.[4] Its formation can be minimized by adding 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to the reaction.

  • Side products from the amine: If your methylamine (B109427) source contains impurities or if the reaction conditions are harsh, side reactions involving the amine can occur.

  • Residual Solvent: Ensure your final product is thoroughly dried under vacuum to remove any remaining solvent from the purification process.

Solution: To improve purity, consider re-purifying your product using column chromatography or a second recrystallization with a different solvent system.

FAQs

Q: What is a standard method for synthesizing N,3-dimethylbenzamide? A: A common and effective method is the coupling of 3-methylbenzoic acid with methylamine using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (3-methylbenzoic acid) on a silica (B1680970) gel TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. A suitable eluent system for this analysis would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

Q: What is a good solvent system for recrystallizing N,3-dimethylbenzamide? A: A mixed solvent system is often effective for recrystallization. For N,3-dimethylbenzamide, a moderately polar compound, a combination of a more polar solvent in which it is soluble when hot (like ethyl acetate or ethanol) and a non-polar solvent in which it is less soluble (like hexane or heptane) is a good starting point.[5][6] The optimal ratio should be determined experimentally by dissolving the crude product in a minimal amount of the hot polar solvent and then adding the non-polar solvent dropwise until the solution becomes slightly cloudy.

Data Presentation

Table 1: Troubleshooting Common Impurities in N,3-dimethylbenzamide Synthesis

ImpuritySourceIdentificationRemoval Method
3-Methylbenzoic AcidUnreacted starting materialAcidic nature (can be detected by pH paper on a wet TLC spot), characteristic spot on TLC.Acid-base extraction with aqueous NaHCO₃ or NaOH.
Dicyclohexylurea (DCU)Byproduct of DCC coupling agentWhite, insoluble solid, characteristic high melting point (~236 °C).Filtration of the reaction mixture, recrystallization.[1][2]
N-acylureaRearrangement of DCC-activated intermediateOften has similar polarity to the product, may require chromatographic separation.Minimize formation by using HOBt as an additive.[4] Purification by column chromatography.
Residual SolventsFrom reaction or purification stepsCan be detected by ¹H NMR spectroscopy.Drying under high vacuum, possibly with gentle heating.

Experimental Protocols

Protocol 1: Synthesis of N,3-dimethylbenzamide using DCC Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Addition of Amine: Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as a gas bubbled through the solvent).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DCC: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.[1][2]

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethyl acetate/hexane).

  • Dissolution: Dissolve the crude N,3-dimethylbenzamide in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot solution, add hexane dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio as used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity). The ideal eluent system should provide a good separation of the product from impurities on a TLC plate (target Rf for the product is typically 0.2-0.4).[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,3-dimethylbenzamide.

Mandatory Visualization

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_final_purification Final Purification A 3-Methylbenzoic Acid + Methylamine B DCC Coupling in DCM A->B C Crude Product + DCU Precipitate B->C D Filtration to Remove DCU C->D E Acid-Base Extraction D->E F Crude N,3-dimethylbenzamide E->F G Recrystallization (Ethyl Acetate/Hexane) F->G H Column Chromatography (Silica Gel) F->H if needed I Pure N,3-dimethylbenzamide G->I H->I troubleshooting_flow cluster_problems Problem Identification cluster_solutions Troubleshooting Solutions start Synthesized N,3-dimethylbenzamide Purity Check (TLC, MP) impure_start Low Purity Detected start->impure_start unreacted_sm Unreacted 3-Methylbenzoic Acid impure_start->unreacted_sm Acidic Spot on TLC dcu_present DCU Contamination impure_start->dcu_present Insoluble White Solid other_impurities Other Impurities Present impure_start->other_impurities Multiple Spots on TLC check_reaction Verify Stoichiometry & Reaction Conditions unreacted_sm->check_reaction For next batch acid_base Perform Acid-Base Extraction unreacted_sm->acid_base filter_recrystal Filter and/or Recrystallize dcu_present->filter_recrystal column_chrom Perform Column Chromatography other_impurities->column_chrom acid_base->start Re-check Purity filter_recrystal->start Re-check Purity column_chrom->start Re-check Purity

References

Preventing byproduct formation in N,3-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,3-dimethylbenzamide. Our focus is on preventing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N,3-dimethylbenzamide?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction.[1] This involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride with dimethylamine (B145610). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]

Q2: What is the primary byproduct of concern in this synthesis, and how is it formed?

A2: The major byproduct is 3-methylbenzoic acid. It is formed through the hydrolysis of the starting material, 3-methylbenzoyl chloride, when it comes into contact with water.[2] This side reaction can significantly reduce the yield of the desired N,3-dimethylbenzamide.

Q3: How can I minimize the formation of 3-methylbenzoic acid?

A3: To suppress the hydrolysis of 3-methylbenzoyl chloride, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] Additionally, conducting the reaction at a low temperature can help control the exothermic nature of the reaction and reduce the rate of hydrolysis.

Q4: What is the role of the base in the Schotten-Baumann reaction for this synthesis?

A4: The base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or an organic base like pyridine (B92270) or triethylamine, serves two main purposes.[3][4] Firstly, it neutralizes the HCl generated during the reaction, which would otherwise react with the dimethylamine to form a non-nucleophilic ammonium (B1175870) salt, thereby halting the desired reaction.[5] Secondly, by neutralizing the acid, the equilibrium of the reaction is driven towards the formation of the amide product.[3]

Q5: What are the typical yields and purity I can expect for N,3-dimethylbenzamide synthesis?

A5: With optimized conditions, yields for the synthesis of N,3-dimethylbenzamide and similar benzamides can be quite high, often in the range of 80-98%.[6] The purity of the crude product can vary, but after purification, it is often possible to achieve purity levels greater than 98%.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of N,3-dimethylbenzamide 1. Hydrolysis of 3-methylbenzoyl chloride: Presence of moisture in reagents or solvents.[2] 2. Incomplete reaction: Insufficient reaction time, incorrect temperature, or inadequate mixing.[2] 3. Protonation of dimethylamine: Formation of dimethylammonium chloride due to inadequate neutralization of HCl.[2]1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere. 2. Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or adjusting the temperature. Ensure vigorous stirring, especially in biphasic systems. 3. Use at least one equivalent of a suitable base (e.g., NaOH, triethylamine). For the Schotten-Baumann setup, ensure the pH of the aqueous layer remains basic (pH > 9).[7]
Product is contaminated with an acidic impurity (lower than expected pH of the organic extract) Presence of 3-methylbenzoic acid: This is the most common byproduct from the hydrolysis of the starting material.[2]1. Confirmation: Check the melting point of the product; it will likely be lower and broader than the pure compound. Analyze the product using TLC, HPLC, or NMR to confirm the presence of 3-methylbenzoic acid. 2. Purification: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution. This will convert the acidic byproduct into its water-soluble salt, which will partition into the aqueous layer. Follow with a water and then a brine wash.[2]
Formation of an insoluble white precipitate during the reaction Dimethylammonium chloride: This salt precipitates out of many organic solvents.This is a normal observation and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup.
Difficulty in isolating the product 1. Product is soluble in the workup solvent. 2. "Oiling out" instead of crystallization. 1. If the product remains in the aqueous phase during extraction, perform back-extraction with a suitable organic solvent. If it remains in the mother liquor after crystallization, reduce the volume of the solvent or add an anti-solvent to induce precipitation. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Ensure the cooling process is slow.

Experimental Protocols

Synthesis of N,3-Dimethylbenzamide via Schotten-Baumann Reaction

This protocol is a standard procedure for the synthesis of N,3-dimethylbenzamide.

Materials:

  • 3-Methylbenzoyl chloride

  • Dimethylamine (40% aqueous solution or 2M in THF)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethylamine (1.2 equivalents) in water and cool the solution in an ice bath.

  • In a separate dropping funnel, dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the solution of 3-methylbenzoyl chloride to the stirred dimethylamine solution while maintaining the temperature between 0-5 °C.

  • Simultaneously, add a 10% aqueous solution of NaOH dropwise to maintain the pH of the reaction mixture above 9.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess dimethylamine), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N,3-dimethylbenzamide.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Analytical Methods for Reaction Monitoring and Product Analysis
Technique Application Expected Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress.The spot corresponding to 3-methylbenzoyl chloride will diminish, while the spot for N,3-dimethylbenzamide will appear and intensify. 3-methylbenzoic acid will appear as a more polar spot.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantify product and byproducts.[8]N,3-dimethylbenzamide and 3-methylbenzoic acid (if derivatized) will show distinct retention times and mass spectra, allowing for their quantification.
High-Performance Liquid Chromatography (HPLC) Separate and quantify product and byproducts.[9]A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) can effectively separate N,3-dimethylbenzamide from 3-methylbenzoic acid.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.[11]¹H and ¹³C NMR spectra will confirm the structure of the product. The presence of signals corresponding to 3-methylbenzoic acid will indicate impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.[12]Disappearance of the acyl chloride C=O stretch (around 1770-1800 cm⁻¹) and appearance of the amide C=O stretch (around 1630-1680 cm⁻¹) indicates product formation. The broad O-H stretch of the carboxylic acid byproduct (around 2500-3300 cm⁻¹) may be observed in impure samples.

Visualizations

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Nucleophilic_Attack Nucleophilic Attack 3-Methylbenzoyl_Chloride->Nucleophilic_Attack Dimethylamine Dimethylamine Dimethylamine->Nucleophilic_Attack Attacks Carbonyl Carbon Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination Reforms Carbonyl N,3-dimethylbenzamide N,3-dimethylbenzamide Chloride_Elimination->N,3-dimethylbenzamide HCl HCl Chloride_Elimination->HCl

Caption: Mechanism of N,3-dimethylbenzamide synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Improve mixing Check_Reaction_Completion->Optimize_Conditions Incomplete Check_Reagents Check Reagent Quality & Conditions Check_Reaction_Completion->Check_Reagents Complete Optimize_Conditions->Check_Reagents Use_Anhydrous Use Anhydrous Solvents/Reagents & Inert Atmosphere Check_Reagents->Use_Anhydrous Moisture Suspected Check_Base Check Base Stoichiometry & pH Check_Reagents->Check_Base Reagents OK Use_Anhydrous->Check_Base Adjust_Base Ensure >1 eq. Base Maintain pH > 9 Check_Base->Adjust_Base Incorrect Review_Workup Review Workup & Purification Check_Base->Review_Workup Correct Adjust_Base->Review_Workup End Improved Yield Review_Workup->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing N,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,3-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N,3-dimethylbenzamide?

A1: The most common and direct method for synthesizing N,3-dimethylbenzamide is the amide coupling reaction between 3-methylbenzoic acid and methylamine (B109427). This reaction typically requires a coupling agent to activate the carboxylic acid.

Q2: What are the recommended coupling agents for this synthesis?

A2: For standard amide bond formation, common coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an activator such as HOBt (1-Hydroxybenzotriazole) can be effective. For challenging or sterically hindered reactions, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended to improve yields.[1]

Q3: What are the typical reaction solvents and temperatures?

A3: Anhydrous aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are commonly used. The reaction is often conducted at room temperature. However, gentle heating (e.g., 40-50 °C) may be necessary to ensure the reaction proceeds to completion, particularly if less reactive starting materials are used.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), should be developed to clearly separate the starting materials (3-methylbenzoic acid and methylamine) from the N,3-dimethylbenzamide product. Visualization can be achieved using a UV lamp or by staining with potassium permanganate.[1]

Q5: What is the most effective method for purifying the final product?

A5: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying N,3-dimethylbenzamide. The solvent system identified during TLC analysis should be used for elution. For further purification, recrystallization from an appropriate solvent system can be employed.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting StepExpected Outcome
Ineffective Coupling Agent Switch to a more potent coupling agent such as HATU or T3P (Propylphosphonic anhydride).[1]Increased conversion of starting materials to the desired amide.
Presence of Moisture Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of hydrolysis of the activated carboxylic acid intermediate.
Incorrect Stoichiometry Carefully verify the molar ratios of the reactants and coupling agent. A slight excess (1.1-1.2 equivalents) of the amine and coupling agent may enhance the yield.Optimized consumption of the limiting reagent (carboxylic acid).
Incomplete Reaction Extend the reaction time or moderately increase the temperature (e.g., to 40-50 °C), while monitoring for the formation of byproducts using TLC.Drive the reaction to completion.
Issue 2: Presence of Multiple Side Products
Potential CauseTroubleshooting StepExpected Outcome
Side Reactions of the Coupling Agent Add the methylamine to the reaction mixture after a brief pre-activation of the 3-methylbenzoic acid with the coupling agent (e.g., 15-30 minutes).[1]Minimized formation of byproducts from the decomposition or side reactions of the coupling agent.
Formation of Urea Byproduct (with DCC/EDC) If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed during an aqueous workup.Simplified purification of the desired product.
Over-acylation This is less common with methylamine but can occur. Ensure the stoichiometry of the amine to the carboxylic acid is appropriate.Reduced formation of N-acylated byproducts.
Issue 3: Difficulty in Product Purification
Potential CauseTroubleshooting StepExpected Outcome
Product is "Sticky" on Silica Gel Add a small amount of a polar solvent modifier, like methanol (B129727) or a few drops of triethylamine, to the eluent during column chromatography.Improved elution of the amide from the silica gel and better peak shape.
Co-elution of Impurities If impurities co-elute with the product, try a different solvent system for chromatography or consider recrystallization for purification.Isolation of the pure N,3-dimethylbenzamide.
Product Loss During Workup During aqueous extraction, ensure the pH is appropriate to keep the product in the organic layer. Multiple extractions with the organic solvent can improve recovery.Maximized recovery of the crude product before final purification.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt
  • Preparation : In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.

  • Activation : Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Coupling : Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or water, ensuring stoichiometry is correct) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup : Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU
  • Preparation : To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 equivalent). Dissolve the acid in anhydrous DMF.

  • Coupling : Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir for 5 minutes.

  • Reaction : Add methylamine (1.1 equivalents) to the reaction mixture. Stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup : Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve 3-methylbenzoic acid and HOBt in anhydrous DCM cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_amine Add methylamine add_edc->add_amine stir Stir at room temperature for 12-24 hours add_amine->stir workup Aqueous workup stir->workup purify Column chromatography workup->purify product Pure N,3-dimethylbenzamide purify->product

Caption: Experimental workflow for N,3-dimethylbenzamide synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Ineffective Coupling Agent start->cause1 cause2 Presence of Moisture start->cause2 cause3 Incorrect Stoichiometry start->cause3 solution1 Use a more potent coupling agent (e.g., HATU) cause1->solution1 solution2 Use anhydrous conditions and inert atmosphere cause2->solution2 solution3 Verify molar ratios cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Column Chromatography Purification of N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N,3-dimethylbenzamide via column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of N,3-dimethylbenzamide?

A good starting point for the purification of N,3-dimethylbenzamide is a non-polar/polar solvent mixture, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate.[1] Based on its structure, N,3-dimethylbenzamide is a moderately polar compound. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: What is the ideal Rf value for N,3-dimethylbenzamide on a TLC plate before starting the column?

For optimal separation, the target Rf value for N,3-dimethylbenzamide on the TLC plate should be between 0.2 and 0.4.[1][2] This range generally provides the best balance between good separation from impurities and a reasonable elution time.

Q3: My N,3-dimethylbenzamide is not eluting from the column. What should I do?

If your compound is not eluting, the mobile phase is likely not polar enough.[3] You should gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate.[4] In extreme cases, a "methanol purge," where 100% methanol (B129727) is flushed through the column, can be used to elute highly polar compounds.[5]

Q4: The separation between my N,3-dimethylbenzamide and an impurity is poor. How can I improve it?

Poor separation can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: Re-evaluate your mobile phase using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurity.[2]

  • Check for Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w), and increase this for difficult separations.[1]

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[1]

  • Consider a Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can improve the separation of compounds with close Rf values.[6]

Q5: My purified N,3-dimethylbenzamide seems to have degraded. Is it unstable on silica gel?

While N,3-dimethylbenzamide is generally stable, some amides can be sensitive to the acidic nature of standard silica gel.[7][8] To test for degradation, you can perform a 2D TLC.[4] If degradation is observed, consider using a deactivated stationary phase. This can be achieved by adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1% v/v) to the mobile phase.[6][8] Alternatively, using a different stationary phase like alumina (B75360) might be beneficial.[8]

Q6: How should I load my crude N,3-dimethylbenzamide onto the column if it's not very soluble in the starting eluent?

If your compound has poor solubility in the initial, non-polar mobile phase, you can use a "dry loading" technique.[9][10] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane), adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not move from the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2][4]
Poor separation of product and impurities - Inadequate solvent system selection.- Column overloading.- Improper column packing.- Optimize the mobile phase using TLC to maximize ΔRf.[2]- Use a higher ratio of silica gel to crude material (e.g., >30:1 w/w).[1]- Ensure the column is packed uniformly as a slurry and not allowed to run dry.[1]
Product elutes with streaking or tailing - Compound is not fully soluble in the mobile phase.- Presence of acidic or basic functional groups causing strong interaction with silica gel.- Choose a solvent system where the compound has better solubility.[1]- For basic compounds, consider adding a small amount of triethylamine to the eluent to neutralize the silica.[7][12]
Low yield of purified product - Compound may have degraded on the silica gel.- Compound is irreversibly adsorbed to the silica.- Perform a 2D TLC to check for stability.[4] If unstable, use deactivated silica or an alternative stationary phase like alumina.[8][10]- If the compound is very polar, a highly polar eluent (e.g., with methanol) may be needed to elute it completely.[13]
Cracks or channels appear in the silica bed - The silica gel was allowed to run dry.- Heat generated from the interaction of a polar solvent with dry silica.- Always keep the solvent level above the top of the silica bed.[1]- Pack the column using a slurry method to dissipate heat.[14]

Experimental Protocol: Column Chromatography of N,3-dimethylbenzamide

This protocol outlines a general procedure for the purification of N,3-dimethylbenzamide using silica gel column chromatography.

1. Materials and Equipment:

  • Crude N,3-dimethylbenzamide

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Method Development (TLC):

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

  • Visualize the plate under a UV lamp.

  • The optimal mobile phase for the column will be the one that gives the N,3-dimethylbenzamide an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[1]

3. Column Packing:

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[15]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.[11]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[15]

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[15]

  • Add a thin protective layer of sand on top of the silica gel.[11]

4. Sample Loading:

  • Wet Loading: Dissolve the crude N,3-dimethylbenzamide in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10] Carefully pipette the solution onto the top of the silica bed.

  • Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent to get a dry, free-flowing powder.[10] Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[4]

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure N,3-dimethylbenzamide.

  • Combine the fractions containing the pure product.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N,3-dimethylbenzamide.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale/Reference
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for moderately polar organic compounds.[11]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateCommon solvent system for N-substituted benzamides.[1] The exact ratio should be determined by TLC.
Target Rf Value 0.2 - 0.4Provides optimal separation and reasonable elution time.[1][2]
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1A higher ratio is used for more difficult separations to prevent column overloading.[1][16]
Sample Loading Volume (Wet Loading) Minimal amount of solventUsing a large volume of a strong solvent for loading can broaden the initial band and decrease resolution.[10]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry TLC->Pack Optimal solvent system Load Load Sample onto Column Pack->Load Sample Prepare Sample (Wet or Dry Loading) Sample->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure N,3-dimethylbenzamide Evaporate->Product

References

Dealing with oily products in N,3-dimethylbenzamide crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of N,3-dimethylbenzamide, particularly when dealing with the formation of oily products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of N,3-dimethylbenzamide in a question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is often due to the compound's melting point being lower than the temperature of the solution or the presence of impurities.[1]

  • Question: My N,3-dimethylbenzamide is forming an oil at the bottom of the flask upon cooling. What is causing this and how can I fix it?

  • Answer: This phenomenon, known as "oiling out," is a common issue in the crystallization of many organic compounds.[2] The primary causes and their solutions are outlined below:

    • Cause 1: High Supersaturation and Rapid Cooling. If the solution is too concentrated and cooled too quickly, the compound may come out of solution at a temperature above its melting point.[1]

      • Solution: Reheat the flask to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly dilute the solution. Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a large beaker of warm water to slow down the cooling rate.[1]

    • Cause 2: Presence of Impurities. Impurities can significantly depress the melting point of your compound and interfere with the formation of a stable crystal lattice, leading to oil formation.[1]

      • Solution: If possible, purify the crude N,3-dimethylbenzamide using another technique, such as column chromatography, before attempting crystallization. Alternatively, adding a small amount of activated charcoal to the hot solution before filtration can help remove some colored impurities.[2]

    • Cause 3: Inappropriate Solvent Choice. The chosen solvent may not be ideal for crystallization, potentially leading to a situation where the compound's solubility curve and melting point are not favorable for crystal formation.

      • Solution: A systematic solvent screening is recommended. Try a different solvent or a co-solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Issue 2: No crystals form upon cooling.

  • Question: My N,3-dimethylbenzamide solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is typically due to either insufficient supersaturation or a kinetic barrier to nucleation. Here are some steps to induce crystallization:

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Solution 2: Seeding. If you have a pure crystal of N,3-dimethylbenzamide from a previous successful crystallization, add a tiny amount (a "seed crystal") to the solution. This will provide a template for further crystal growth.[1]

    • Solution 3: Increase Concentration. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of N,3-dimethylbenzamide, and then allow it to cool again.

    • Solution 4: Use an Anti-Solvent. If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to clarify and allow it to cool.

Issue 3: Crystals form too quickly and are very fine.

  • Question: As soon as I removed my flask from the heat, a large amount of very fine powder crashed out of solution. Is this a problem?

  • Answer: Yes, rapid crystallization is generally undesirable as it can lead to the inclusion of impurities within the crystal lattice and result in small, poorly formed crystals that are difficult to filter and dry.[2]

    • Cause: The solution is likely too supersaturated.

    • Solution: Reheat the solution until the solid redissolves. Add a small amount of additional hot solvent (5-10% of the total volume) to decrease the level of supersaturation. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for crystallizing N,3-dimethylbenzamide?

  • Q2: What are the common impurities in N,3-dimethylbenzamide synthesis that can affect crystallization?

    • A2: The synthesis of N,3-dimethylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with methylamine. Potential impurities could include unreacted starting materials (3-methylbenzoic acid from the hydrolysis of the acid chloride, and methylamine), as well as by-products from side reactions. The presence of even small amounts of these impurities can hinder crystallization or lead to the formation of oily products.

  • Q3: How does the cooling rate affect the quality of N,3-dimethylbenzamide crystals?

    • A3: The cooling rate has a significant impact on crystal size and purity. Slower cooling allows for the ordered arrangement of molecules into a crystal lattice, which tends to exclude impurities and results in larger, more well-defined crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.

  • Q4: Can I use a mixture of solvents for crystallization?

    • A4: Yes, using a co-solvent system is a very common and effective technique. This usually involves dissolving N,3-dimethylbenzamide in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data Presentation

Table 1: Predicted Solubility of N,3-dimethylbenzamide in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar ProticMethanol, EthanolModerately to Highly Soluble (especially when hot)The amide group can form hydrogen bonds with protic solvents.
Polar AproticAcetone (B3395972), Ethyl AcetateHighly SolubleGood dipole-dipole interactions with the amide functionality.
Non-polar AromaticTolueneSparingly to Moderately SolubleThe aromatic ring of N,3-dimethylbenzamide will interact favorably.
Non-polar AliphaticHexane, HeptaneSparingly or InsolubleThe overall polarity of the molecule is too high for good solubility in non-polar aliphatic solvents.
HalogenatedDichloromethane, ChloroformHighly SolubleGood solvent for a wide range of organic compounds.[3]
AqueousWaterSparingly or InsolubleThe hydrophobic aromatic ring and methyl groups limit water solubility.

Note: This data is predictive and based on the general solubility of aromatic amides. Experimental verification is recommended.

Table 2: Effect of Cooling Rate on Crystal Quality

Cooling MethodTypical Cooling RateExpected Crystal SizePotential for Impurity Inclusion
Ice BathRapidSmall, fine needlesHigh
Room Temperature AirModerateMedium-sized prismsModerate
Insulated ContainerSlowLarge, well-defined crystalsLow
Dewar with Warm WaterVery SlowVery large, single crystalsVery Low

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

  • Dissolution: In an Erlenmeyer flask, add the crude N,3-dimethylbenzamide. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature in a location free from vibrations.

  • Crystal Formation: If no crystals form, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Maximizing Yield: Once crystals begin to form, you can place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude N,3-dimethylbenzamide in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Troubleshooting_Oiling_Out start Oily Product Observed check_cause Identify Potential Cause start->check_cause cause1 High Supersaturation / Rapid Cooling check_cause->cause1 Is the solution highly concentrated and was cooling fast? cause2 Presence of Impurities check_cause->cause2 Is the starting material of questionable purity? cause3 Inappropriate Solvent check_cause->cause3 Have other solvents not been attempted? solution1 Reheat, Add More Solvent, Cool Slowly cause1->solution1 solution2 Pre-purify (e.g., Chromatography) or Use Charcoal cause2->solution2 solution3 Perform Solvent Screening or Use Co-solvent System cause3->solution3 end_node Crystalline Product solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for addressing "oiling out".

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Isolation start Crude N,3-dimethylbenzamide select_solvent Select Solvent(s) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals_form Crystals Form cool->crystals_form induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No isolate Isolate Crystals (Filtration & Washing) crystals_form->isolate Yes induce_crystallization->cool dry Dry Crystals isolate->dry final_product Pure Crystalline Product dry->final_product

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Enhancing the Efficiency of N,3-Dimethylbenzamide Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to improving the efficiency of N,3-dimethylbenzamide amide coupling. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges in the synthesis of N,3-dimethylbenzamide, along with detailed experimental protocols and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the amide coupling reaction to form N,3-dimethylbenzamide?

A1: The primary challenges in the synthesis of N,3-dimethylbenzamide typically revolve around achieving high yields and purity. These issues often stem from:

  • Steric Hindrance: The methyl group at the 3-position of the benzoic acid can create steric hindrance, potentially slowing down the reaction rate and leading to incomplete conversion.

  • Suboptimal Activation of 3-Methylbenzoic Acid: Incomplete or inefficient activation of the carboxylic acid is a common reason for low yields. This can be due to the choice of coupling reagent or the presence of moisture.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimide (B86325) coupling reagents, can complicate purification and reduce the overall yield.[1]

  • Amine Basicity: While methylamine (B109427) is a relatively good nucleophile, its basicity can lead to acid-base reactions with the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.[2]

Q2: How do I choose the most suitable coupling reagent for the synthesis of N,3-dimethylbenzamide?

A2: The choice of coupling reagent is critical for overcoming the challenges mentioned above. For the coupling of 3-methylbenzoic acid, which has moderate steric hindrance, several options are available:

  • Carbodiimides (EDC, DCC): These are common and cost-effective coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[3] However, to suppress the formation of N-acylurea and minimize potential racemization if chiral centers are present, it is highly recommended to use them in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[4]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[5] HATU is often considered a superior choice for challenging couplings, providing high yields and minimizing side reactions.[5]

  • Phosphonium (B103445) Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another effective coupling reagent that can be used for difficult couplings. A key advantage of phosphonium salts is that they do not lead to the guanidinylation side products that can sometimes be observed with uronium reagents.

Q3: What are the optimal reaction conditions for the amide coupling of 3-methylbenzoic acid and methylamine?

A3: Optimal reaction conditions are crucial for maximizing the yield and purity of N,3-dimethylbenzamide. Key parameters to consider include:

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.[2] The choice of solvent should ensure the solubility of all reactants and reagents.

  • Temperature: Most amide coupling reactions are performed at room temperature. However, for sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[2]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[6]

  • Reaction Time: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.

Q4: How can I minimize the formation of side products during the synthesis of N,3-dimethylbenzamide?

A4: Minimizing side reactions is key to achieving high purity. Here are some strategies:

  • N-Acylurea Formation (with carbodiimides): As mentioned, the addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can effectively suppress the formation of this byproduct by trapping the O-acylisourea intermediate to form a more stable active ester.[1]

  • Hydrolysis of Activated Species: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid.[2] Therefore, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Guanidinylation (with uronium reagents): To avoid the capping of the amine by the uronium reagent, it is advisable not to use a large excess of the coupling reagent.

Q5: What is the recommended method for purifying N,3-dimethylbenzamide?

A5: The most common and effective method for purifying N,3-dimethylbenzamide is column chromatography on silica (B1680970) gel.[7] The selection of an appropriate eluent system is crucial for good separation. A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically effective.[8] The ideal solvent ratio should be determined by TLC analysis of the crude reaction mixture, aiming for an Rf value of 0.2-0.4 for the desired product.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete activation of 3-methylbenzoic acid.- Ensure your coupling reagent is fresh and has been stored correctly. - Consider switching to a more powerful coupling reagent like HATU.[1] - Ensure the reaction is performed under anhydrous conditions.[2]
Low nucleophilicity of the amine.- Ensure the reaction medium is sufficiently basic to deprotonate any amine salt. - If using an amine salt, ensure at least two equivalents of a non-nucleophilic base are used.
Steric hindrance.- Increase the reaction temperature to 40-50 °C.[2] - Extend the reaction time and monitor by TLC or LC-MS.
Presence of moisture.- Use anhydrous solvents and oven-dried glassware. - Perform the reaction under an inert atmosphere (N₂ or Ar).[2]
Multiple Spots on TLC (Side Products) N-acylurea formation (when using carbodiimides).- Add an additive such as HOBt (1.0-1.2 equivalents) to the reaction mixture.[4]
Unreacted starting materials.- Ensure the stoichiometry of the reactants and reagents is correct. A slight excess of the amine and coupling reagent (1.1-1.2 equivalents) can sometimes improve conversion.
Hydrolysis of activated acid.- Rigorously exclude water from the reaction.
Difficulty in Product Purification Co-elution of product and byproducts.- Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary.[7][8] - If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct before chromatography.
Streaking or tailing on the chromatography column.- Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading onto the column. - The presence of acidic or basic impurities can cause streaking. Consider a pre-purification workup with a mild acid or base wash.[7]

Quantitative Data

The following tables provide a comparison of different coupling reagents for amide bond formation. While direct comparative data for the synthesis of N,3-dimethylbenzamide is limited, the following provides representative yields for similar substrates.

Table 1: Comparison of Coupling Reagent Efficiency for Amide Synthesis

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EDCHOBt, DMAPDIPEAAcetonitrile234272[4]
HATU-DIPEADMF23538[4]
BOPCl-Et₃NCH₂Cl₂23-28[4]
DCCDMAP, HOBt-Acetonitrile234251[4]

Note: The yields reported are for a model reaction and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N,3-dimethylbenzamide using HATU

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylbenzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of methylamine (1.2 equivalents; e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of N,3-dimethylbenzamide using EDC/HOBt

  • To a dry round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents).

  • Dissolve the solids in anhydrous DCM or DMF (0.1-0.5 M).

  • Add methylamine (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.[9]

Visualizations

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amide Bond Formation cluster_workup 4. Workup and Purification reagents Dissolve 3-methylbenzoic acid, methylamine, and base in anhydrous solvent activation Add coupling reagent (e.g., HATU) and stir for pre-activation reagents->activation Add Coupling Reagent coupling Stir at room temperature and monitor reaction progress (TLC/LC-MS) activation->coupling Monitor Reaction workup Quench reaction, perform aqueous workup, and purify by column chromatography coupling->workup Purify Product

Caption: General experimental workflow for N,3-dimethylbenzamide amide coupling.

Troubleshooting_Workflow start Low Yield in Amide Coupling? check_reagents Are coupling reagents fresh and stored properly? start->check_reagents check_conditions Are reaction conditions anhydrous? check_reagents->check_conditions Yes solution_reagents Use fresh reagents or a more potent coupling agent (e.g., HATU). check_reagents->solution_reagents No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes solution_conditions Use anhydrous solvents, dry glassware, and an inert atmosphere. check_conditions->solution_conditions No check_activation Was the carboxylic acid pre-activated? check_sterics->check_activation Yes solution_sterics Increase reaction temperature (40-50 °C) and/or extend reaction time. check_sterics->solution_sterics No solution_activation Pre-activate with coupling reagent and base before adding the amine. check_activation->solution_activation No end Improved Yield check_activation->end Yes solution_reagents->end solution_conditions->end solution_sterics->end solution_activation->end

Caption: Troubleshooting decision tree for low yield in N,3-dimethylbenzamide synthesis.

References

Validation & Comparative

A Comparative Analysis of N,3-dimethylbenzamide and N,N-dimethylbenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric chemical structures is paramount. This guide provides a detailed comparative analysis of N,3-dimethylbenzamide and N,N-dimethylbenzamide, focusing on their physicochemical properties, synthetic methodologies, and known or inferred biological activities. While direct comparative experimental data is limited, this guide consolidates available information and leverages structure-activity relationships to offer valuable insights.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental and biological systems. The following table summarizes the key properties of N,3-dimethylbenzamide and N,N-dimethylbenzamide based on available data.

PropertyN,3-dimethylbenzamideN,N-dimethylbenzamide
CAS Number 74786-81-5[1][2][3]611-74-5[4][5][6]
Molecular Formula C₉H₁₁NO[1]C₉H₁₁NO[4][5][6]
Molecular Weight 149.19 g/mol [2][3]149.19 g/mol [4]
Appearance White to off-white solid[1]White to slightly yellow crystalline solid[7]
Melting Point Not specified43-45 °C[8][9]
Boiling Point Not specified132-133 °C at 15 mmHg[8][9]
Solubility Soluble in organic solvents[1]Soluble in water[8][9]. Highly soluble in organic solvents like ethanol, acetone, and chloroform.[6]
LogP (Octanol/Water) 2.1 (Predicted)[2]0.6 (Experimental)[4]

Synthesis Methodologies

The synthesis of both N,3-dimethylbenzamide and N,N-dimethylbenzamide typically involves the formation of an amide bond between a benzoic acid derivative and an appropriate amine. While specific protocols for N,3-dimethylbenzamide are not extensively detailed in the available literature, general methods for the synthesis of N-substituted benzamides can be readily adapted.

General Experimental Protocol for Amide Synthesis

A common and versatile method for the synthesis of these benzamides is the acylation of an amine with a benzoyl chloride.

1. Acid Chloride Formation:

  • To a solution of the corresponding benzoic acid (3-methylbenzoic acid for N,3-dimethylbenzamide or benzoic acid for N,N-dimethylbenzamide) in an anhydrous solvent such as dichloromethane (B109758) or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at room temperature.

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride.

2. Amidation:

  • The crude benzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • The solution is cooled in an ice bath, and a solution of the appropriate amine (methylamine for N,3-dimethylbenzamide or dimethylamine (B145610) for N,N-dimethylbenzamide) and a base (e.g., triethylamine, pyridine) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction is quenched by the addition of water or a dilute aqueous acid solution.

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

An alternative one-pot synthesis for N,N-dimethylbenzamide has also been reported, involving the reaction of aniline (B41778) and benzoic acid under sunlight irradiation in the presence of a phase-transfer catalyst and an iodine catalyst.[10]

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification BenzoicAcid Benzoic Acid Derivative (3-methylbenzoic acid or benzoic acid) AcidChloride Benzoyl Chloride Derivative BenzoicAcid->AcidChloride Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->AcidChloride Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->AcidChloride Product N,3-dimethylbenzamide or N,N-dimethylbenzamide AcidChloride->Product Reaction Amine Amine (methylamine or dimethylamine) Amine->Product Base Base (e.g., Triethylamine) Base->Product Solvent2 Anhydrous Solvent (e.g., DCM) Solvent2->Product Purification Recrystallization or Column Chromatography Product->Purification

General workflow for the synthesis of N-substituted benzamides.

Comparative Biological Activity

N,N-dimethylbenzamide: Known Activities
  • Insect Repellent: N,N-dimethylbenzamide is known to be an active ingredient in some insect repellents.[7] Its mechanism of action is thought to involve creating a barrier on the skin that is unpleasant to insects, thereby deterring them from landing and biting.[7] While not as widely known as its diethyl counterpart (DEET), its repellent properties are documented.

  • Pharmaceutical Intermediate: This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[6][7]

  • Potential Pharmacological Activity: The benzamide (B126) scaffold is a well-established pharmacophore in medicinal chemistry. Many derivatives exhibit activity as dopamine (B1211576) D2 receptor antagonists, suggesting that N,N-dimethylbenzamide could potentially interact with these receptors. However, specific data on its binding affinity and functional activity are lacking.

N,3-dimethylbenzamide: Inferred Activities and Structure-Activity Relationship (SAR) Insights

Due to the lack of direct experimental data, the biological profile of N,3-dimethylbenzamide remains largely unexplored. However, based on SAR studies of benzamide derivatives, we can formulate hypotheses about its potential activities:

  • Insect Repellent Activity: The structural similarity of N,3-dimethylbenzamide to the highly effective insect repellent N,N-diethyl-3-methylbenzamide (DEET) is noteworthy. The presence of the 3-methyl group on the benzene (B151609) ring is a key feature of DEET. It is plausible that N,3-dimethylbenzamide could also exhibit insect repellent properties. The substitution on the nitrogen (a single methyl group versus two ethyl groups in DEET) would likely influence its potency and duration of action.

  • Potential as a Bioactive Scaffold: The benzamide core is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on both the aromatic ring and the amide nitrogen plays a critical role in determining the specific biological target and efficacy.[11]

    • Anticancer Activity: Some N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[11] The nature and position of substituents on the phenyl ring can significantly impact their inhibitory activity.

    • Antimicrobial Activity: Various N-substituted benzamides have demonstrated activity against different bacterial strains.[12] The overall lipophilicity and electronic properties of the molecule, influenced by the methyl groups in N,3-dimethylbenzamide, would be important determinants of its potential antimicrobial efficacy.

The key structural difference between the two isomers lies in the placement of the methyl groups. In N,N-dimethylbenzamide, both methyl groups are on the nitrogen atom, creating a tertiary amide. In N,3-dimethylbenzamide, one methyl group is on the nitrogen (a secondary amide), and the other is at the meta-position of the benzene ring. This seemingly small difference can have a significant impact on the molecule's three-dimensional shape, polarity, and ability to form hydrogen bonds, which in turn would affect its interaction with biological targets.

BiologicalActivityComparison cluster_NN N,N-dimethylbenzamide cluster_N3 N,3-dimethylbenzamide cluster_key Structural Comparison NN_Activity Established Activities NN_InsectRepellent Insect Repellent NN_Activity->NN_InsectRepellent NN_Intermediate Pharmaceutical Intermediate NN_Activity->NN_Intermediate NN_Potential Potential Dopamine Receptor Interaction NN_Activity->NN_Potential StructuralDifference Key Structural Difference: Placement of Methyl Groups N3_Activity Inferred Activities (based on SAR) N3_InsectRepellent Potential Insect Repellent (Similarity to DEET) N3_Activity->N3_InsectRepellent N3_Bioactive Potential as a Bioactive Scaffold N3_Activity->N3_Bioactive N3_Anticancer Potential Anticancer Activity N3_Bioactive->N3_Anticancer N3_Antimicrobial Potential Antimicrobial Activity N3_Bioactive->N3_Antimicrobial Impact Impacts: 3D Shape, Polarity, H-bonding, Target Interaction StructuralDifference->Impact

Comparison of known and inferred biological activities.

Future Directions

The significant gap in the experimental data for N,3-dimethylbenzamide presents a clear opportunity for future research. Direct comparative studies are essential to elucidate the differences in biological activity between these two isomers. Key areas for investigation include:

  • Head-to-head insect repellent assays: Comparing the efficacy and duration of repellency of N,3-dimethylbenzamide and N,N-dimethylbenzamide against various insect species.

  • Pharmacological screening: Evaluating the activity of N,3-dimethylbenzamide against a panel of biological targets, particularly those where other benzamide derivatives have shown promise, such as dopamine receptors, histone deacetylases, and microbial enzymes.

  • Toxicological and pharmacokinetic profiling: Determining the safety profiles and the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to assess their potential for further development.

By systematically investigating these aspects, the scientific community can build a comprehensive understanding of these two closely related molecules, potentially unlocking new applications in fields ranging from public health to medicine.

References

A Comparative Analysis of the Reactivity of Dimethylbenzamide Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the disparate reactivity of ortho-, meta-, and para-substituted N,N-dimethylbenzamides, supported by theoretical principles and available experimental insights.

The positional isomerism of substituents on an aromatic ring profoundly influences a molecule's chemical reactivity. This guide provides an objective comparison of the reactivity of N,N-dimethylbenzamide isomers, focusing on how the placement of a methyl group at the ortho, meta, or para position affects the reactivity of the amide functional group and the aromatic ring. This understanding is critical in synthetic chemistry and drug development, where such differences can dictate reaction kinetics, product yields, and pharmacological activity.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of N,N-dimethyltoluamide isomers (ortho, meta, and para) is primarily governed by a combination of electronic and steric effects originating from the methyl and N,N-dimethylamido groups.

Electronic Effects:

  • N,N-Dimethylamido Group: This group is a moderate activator for electrophilic aromatic substitution and a deactivator for nucleophilic attack at the carbonyl carbon. The nitrogen's lone pair can donate electron density to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to electrophilic attack at these positions. Conversely, this resonance effect also increases the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.

  • Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I). This effect further increases the electron density on the benzene ring, enhancing its reactivity towards electrophiles.

Steric Effects:

The spatial arrangement of the substituents plays a crucial role, particularly for the ortho isomer. The proximity of the ortho-methyl group to the N,N-dimethylamido group can lead to significant steric hindrance. This can:

  • Inhibit Nucleophilic Attack: The bulkiness of the ortho-methyl group can physically block the approach of nucleophiles to the carbonyl carbon, slowing down reactions like hydrolysis.

  • Hinder Electrophilic Attack: Steric hindrance can also impede the approach of electrophiles to the ortho position of the aromatic ring.

  • Influence Conformation: The steric clash between the ortho-methyl group and the N,N-dimethyl groups can force the amide group out of the plane of the benzene ring. This twisting can disrupt the resonance between the nitrogen's lone pair and the aromatic system, altering the electronic properties and reactivity of the molecule. A study on 2,6-dimethylbenzamides has shown that the amide group is twisted out of the plane of the aromatic ring by the ortho-methyl substituents, interrupting the π-electron conjugation.[1]

Comparative Reactivity Analysis

While direct quantitative comparative studies on the reactivity of N,N-dimethyltoluamide isomers are not extensively available in the literature, a qualitative comparison can be made based on established chemical principles and data from related compounds.

Hydrolysis of the Amide Bond

The hydrolysis of amides can be catalyzed by either acid or base and involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.

  • Ortho-isomer (N,N-dimethyl-o-toluamide): Expected to have the slowest rate of hydrolysis. The significant steric hindrance from the adjacent methyl group will impede the approach of the nucleophile to the carbonyl carbon.

  • Meta-isomer (N,N-dimethyl-m-toluamide): The methyl group in the meta position has a minimal steric effect on the amide group. Its weak electron-donating inductive effect might slightly decrease the electrophilicity of the carbonyl carbon, leading to a slightly slower hydrolysis rate compared to the para-isomer. Kinetic data on the enzymatic hydrolysis of the related N,N-diethyl-m-toluamide (DEET) has been reported, though this is specific to a biocatalytic system.[1][2]

  • Para-isomer (N,N-dimethyl-p-toluamide): The methyl group is remote from the reaction center and exerts no steric hindrance. Its electron-donating effect is transmitted through the aromatic system, which might slightly decrease reactivity compared to unsubstituted N,N-dimethylbenzamide, but it is expected to be more reactive than the ortho and meta isomers in hydrolysis.

Summary of Expected Hydrolysis Reactivity:

IsomerExpected Relative Rate of HydrolysisPrimary Influencing Factors
orthoSlowestSteric Hindrance
metaIntermediateElectronic Effect (weak inductive)
paraFastestMinimal Steric and Electronic Effects
Reduction of the Amide Group

The reduction of amides, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), converts the amide to an amine. This reaction is also sensitive to steric and electronic effects.

  • Ortho-isomer: The steric hindrance from the ortho-methyl group is expected to significantly slow down the rate of reduction by hindering the approach of the hydride reagent to the carbonyl carbon.

  • Meta- and Para-isomers: The electronic effects of the methyl group are less likely to have a dramatic impact on the reduction rate compared to the steric effects in the ortho isomer. The para-isomer might be slightly less reactive than the meta-isomer due to the electron-donating resonance effect making the carbonyl carbon slightly less electrophilic.

Summary of Expected Reduction Reactivity:

IsomerExpected Relative Rate of ReductionPrimary Influencing Factors
orthoSlowestSteric Hindrance
metaFastestMinimal Steric and Electronic Effects
paraIntermediateElectronic Effect (resonance)
Electrophilic Aromatic Substitution

The N,N-dimethylamido group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. The methyl group is also an ortho, para-director. The overall substitution pattern will be a result of the combined directing effects and steric hindrance.

  • Ortho-isomer: The N,N-dimethylamido group directs to its ortho and para positions (positions 3 and 5, and position 6). The methyl group directs to its ortho and para positions (position 3 and position 6). Both groups strongly activate the 3 and 6 positions. However, position 6 is sterically hindered by the ortho-methyl group. Therefore, electrophilic attack is most likely to occur at position 3 and to a lesser extent at position 5.

  • Meta-isomer: The N,N-dimethylamido group directs to its ortho and para positions (positions 2, 4, and 6). The methyl group directs to its ortho and para positions (positions 2, 4, and 6). All three positions are activated by both groups, making this isomer highly reactive towards electrophilic substitution at these positions. Steric hindrance is less of a factor compared to the ortho-isomer.

  • Para-isomer: The N,N-dimethylamido group directs to its ortho positions (positions 3 and 5). The methyl group also directs to its ortho positions (positions 3 and 5). Both groups activate these positions, leading to a high reactivity for electrophilic substitution at the 3 and 5 positions.

Summary of Expected Electrophilic Aromatic Substitution Reactivity:

IsomerMost Likely Position(s) of AttackExpected Relative Reactivity
ortho3 and 5Least reactive due to steric hindrance disrupting planarity
meta2, 4, and 6Most reactive due to combined activation
para3 and 5Highly reactive

Experimental Protocols

To empirically determine the relative reactivities of the dimethylbenzamide isomers, a series of competitive experiments can be conducted. Below are detailed protocols for comparing their reactivity in hydrolysis and reduction reactions.

Competitive Hydrolysis of Dimethylbenzamide Isomers

This experiment compares the rate of hydrolysis of the ortho-, meta-, and para-isomers under acidic conditions.

Materials:

  • N,N-dimethyl-o-toluamide

  • N,N-dimethyl-m-toluamide

  • N,N-dimethyl-p-toluamide

  • Internal standard (e.g., a stable, non-reactive compound with a distinct GC or HPLC peak)

  • 6 M Hydrochloric Acid

  • Dioxane (or another suitable co-solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a stock solution containing equimolar amounts of the three dimethylbenzamide isomers and the internal standard in dioxane.

  • In a round-bottom flask equipped with a reflux condenser, add a known volume of the stock solution to a stirred solution of 6 M HCl.

  • Heat the reaction mixture to reflux.

  • At regular time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a saturated sodium bicarbonate solution.

  • Extract the quenched aliquot with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS or HPLC.

  • Monitor the disappearance of the starting materials over time relative to the internal standard.

  • Plot the concentration of each isomer versus time to determine the relative rates of hydrolysis.

Competitive Reduction of Dimethylbenzamide Isomers

This experiment compares the rate of reduction of the isomers using lithium aluminum hydride.

Materials:

  • N,N-dimethyl-o-toluamide

  • N,N-dimethyl-m-toluamide

  • N,N-dimethyl-p-toluamide

  • Internal standard

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS

Procedure:

  • Prepare a stock solution containing equimolar amounts of the three dimethylbenzamide isomers and the internal standard in anhydrous THF.

  • In a dry, nitrogen-flushed round-bottom flask, add a known volume of the stock solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a standardized solution of LiAlH₄ in anhydrous THF.

  • Add a sub-stoichiometric amount of the LiAlH₄ solution to the isomer mixture at 0 °C with stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).

  • Carefully quench the reaction by the dropwise addition of Rochelle's salt solution.

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.

  • Determine the relative amounts of unreacted starting materials to ascertain the relative rates of reduction.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key factors influencing the reactivity of the dimethylbenzamide isomers.

Hydrolysis_Reactivity cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer ortho N,N-dimethyl-o-toluamide ortho_steric Significant Steric Hindrance ortho->ortho_steric impedes nucleophilic attack ortho_rate Slowest Hydrolysis Rate ortho_steric->ortho_rate meta N,N-dimethyl-m-toluamide meta_electronic Weak Inductive Effect (-I) meta->meta_electronic slight deactivation meta_rate Intermediate Hydrolysis Rate meta_electronic->meta_rate para N,N-dimethyl-p-toluamide para_effects Minimal Steric/Electronic Hindrance para->para_effects para_rate Fastest Hydrolysis Rate para_effects->para_rate

Caption: Factors influencing the relative rates of hydrolysis of dimethylbenzamide isomers.

EAS_Reactivity cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer title Electrophilic Aromatic Substitution Directing Effects ortho ortho-Toluamide ortho_sites Activated Positions: 3, 5, 6 ortho->ortho_sites ortho_hindrance Steric Hindrance at C6 ortho_sites->ortho_hindrance ortho_product Major Products at C3, C5 ortho_hindrance->ortho_product meta meta-Toluamide meta_sites Activated Positions: 2, 4, 6 meta->meta_sites meta_product Major Products at C2, C4, C6 meta_sites->meta_product para para-Toluamide para_sites Activated Positions: 3, 5 para->para_sites para_product Major Products at C3, C5 para_sites->para_product

Caption: Directing effects in the electrophilic aromatic substitution of dimethylbenzamide isomers.

Conclusion

The reactivity of dimethylbenzamide isomers is a nuanced interplay of electronic and steric effects. The ortho-isomer consistently emerges as the least reactive in reactions involving the amide carbonyl due to significant steric hindrance. In contrast, the meta- and para-isomers exhibit reactivity that is more subtly modulated by electronic effects. For electrophilic aromatic substitution, the meta-isomer is predicted to be the most reactive due to the synergistic activating effects of the two substituents. This comparative guide provides a foundational understanding for researchers, enabling more informed decisions in the design of synthetic routes and the development of novel molecular entities. Further quantitative kinetic studies are warranted to provide precise data on the relative reactivities of these important building blocks.

References

A Comparative Analysis of the Physicochemical Properties of Benzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides an objective comparison of the key physicochemical properties of three structural isomers of benzamide (B126): ortho-aminobenzamide (2-aminobenzamide), meta-aminobenzamide (3-aminobenzamide), and para-aminobenzamide (4-aminobenzamide). The experimental data presented herein is crucial for researchers in medicinal chemistry, materials science, and drug development for rational drug design and optimization.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the benzamide isomers, providing a clear and structured comparison of their quantitative data.

Propertyortho-Aminobenzamidemeta-Aminobenzamidepara-AminobenzamideBenzamide (Reference)
Melting Point (°C) 111-113[1]115-116[2][3]181-183[4][5][6][7]127-130
Boiling Point (°C) 300[1]329[3]349[4][8]288
Water Solubility Slightly soluble in hot water[1]. Predicted: 7.6 g/L[9]Slightly soluble[2]Sparingly soluble[10], Slightly soluble[5][6][8][11][12]. 9530 mg/L at 25 °C[10]Slightly soluble
pKa (Predicted) Acidic: 14.96, Basic: 2.82[9][13]Acidic: 8.8, Basic: 6.97[14]16.83[6][10][15]~17
LogP 0.35[9]0.33[3]-0.38 at 23°C and pH 7[6][15]0.64[16]

The Influence of Amino Group Position on Physicochemical Properties

The position of the amino group on the benzamide scaffold significantly alters its physicochemical properties through differing electronic and steric effects. The following diagram illustrates the logical relationships between the substituent position and the observed properties.

G Influence of Amino Group Position on Benzamide Properties cluster_isomers Benzamide Isomers cluster_properties Physicochemical Properties ortho ortho-Aminobenzamide MeltingPoint Melting Point ortho->MeltingPoint Intramolecular H-bonding (lower) BoilingPoint Boiling Point ortho->BoilingPoint Intramolecular H-bonding (lower) Solubility Water Solubility ortho->Solubility Intramolecular H-bonding (reduced interaction with water) pKa pKa ortho->pKa Steric hindrance & electronic effects LogP LogP ortho->LogP Intramolecular H-bonding (increased lipophilicity) meta meta-Aminobenzamide meta->MeltingPoint Intermediate meta->BoilingPoint Intermediate meta->pKa Inductive effect para para-Aminobenzamide para->MeltingPoint Symmetry & Intermolecular H-bonding (higher) para->BoilingPoint Polarity & Intermolecular H-bonding (higher) para->Solubility Greater polarity & H-bonding (higher solubility) para->pKa Resonance effect para->LogP Greater polarity (decreased lipophilicity)

Caption: Positional Isomerism and Physicochemical Properties.

Biological Activity: A Tale of Differential PARP Inhibition

Recent studies have highlighted the role of aminobenzamide isomers as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. Notably, the position of the amino group appears to influence the inhibitory activity.

  • meta-Aminobenzamide (3-AB) is a well-established and potent inhibitor of PARP.[17][18][19] It is frequently used in research to study the physiological roles of PARP in processes like DNA repair, cell death, and inflammation.[7][11][20][21][22]

  • ortho-Aminobenzamide (2-AB) has also been investigated for its PARP inhibitory potential, with some studies suggesting it is structurally similar to 3-AB and can be used to probe the differences between an ortho- and a meta-amide in the nicotinamide (B372718) binding site of PARP1.[23]

  • para-Aminobenzamide (4-AB) has been less extensively studied as a PARP inhibitor compared to its isomers. However, derivatives of 4-aminobenzamide (B1265587) have been explored for various biological activities, including antimicrobial and antioxidant effects.[24][25]

This differential activity underscores the importance of substituent positioning for molecular interactions with biological targets. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these isomers as PARP inhibitors. A number of studies have also explored the antimicrobial and anticancer activities of various aminobenzamide derivatives.[24][26][27][28][29]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a powdered sample of the benzamide isomer.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack the sample into a capillary tube to a height of 2-3 mm.[1]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • For unknown samples, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement with a fresh sample.[1]

Boiling Point Determination (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube or a similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, and the liquid sample.

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and immerse it in the heating bath.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[30]

Water Solubility Determination (OECD 105 Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.[4][31]

Apparatus: Shaking flask, constant temperature water bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

  • Add an excess amount of the benzamide isomer to a known volume of distilled water in a shaking flask.

  • Place the flask in a constant temperature water bath (e.g., 25°C) and agitate until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.

  • After equilibration, allow the undissolved solid to settle.

  • Separate the aqueous phase from the solid by filtration or centrifugation.

  • Determine the concentration of the benzamide isomer in the clear aqueous phase using a validated analytical method.[9]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. Potentiometric titration measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the titration curve.[32][33]

Apparatus: pH meter with a combination electrode, burette, stirrer, and a beaker.

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of the benzamide isomer in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).

  • Titrate the solution with a standardized solution of a strong acid or base.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[34][35]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a measure of the lipophilicity of a compound.[10]

Apparatus: Separatory funnel or vials, shaker, centrifuge, and an analytical method to determine the concentration of the solute in each phase (e.g., UV-Vis spectroscopy, HPLC).

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol.

  • Dissolve a known amount of the benzamide isomer in one of the phases.

  • Add the second phase to the first in a separatory funnel or vial.

  • Shake the mixture for a sufficient time to allow for equilibrium to be established.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the benzamide isomer in both the n-octanol and aqueous phases using a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13][14][36]

Experimental Workflow for Comparative Analysis

The following diagram outlines a generalized workflow for the comparative analysis of the physicochemical properties of chemical isomers.

G Workflow for Comparative Physicochemical Profiling of Isomers cluster_properties Property Measurement Start Start Isomer_Synthesis Isomer Synthesis & Purification Start->Isomer_Synthesis Characterization Structural Characterization (NMR, MS) Isomer_Synthesis->Characterization Property_Measurement Physicochemical Property Measurement Characterization->Property_Measurement MP Melting Point Property_Measurement->MP BP Boiling Point Property_Measurement->BP Solubility Solubility Property_Measurement->Solubility pKa pKa Property_Measurement->pKa LogP LogP Property_Measurement->LogP Data_Analysis Data Analysis & Comparison Report Generate Comparison Report Data_Analysis->Report End End Report->End MP->Data_Analysis BP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis

Caption: Generalized Experimental Workflow.

References

Validating the Structure of Synthesized N,3-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of N,3-dimethylbenzamide. We present supporting experimental data and detailed methodologies to differentiate the target compound from potential isomeric impurities.

Structural Validation Workflow

The process of validating a synthesized chemical entity involves a multi-step analytical approach. Initially, techniques that confirm the presence of key functional groups and determine the molecular mass are employed. Subsequently, high-resolution spectroscopic methods are used to elucidate the precise connectivity of atoms and the overall molecular structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Comparative Analysis synthesis Synthesis of N,3-dimethylbenzamide purification Purification (e.g., Column Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Initial Check ms Mass Spectrometry (GC-MS) ftir->ms Functional Groups Confirmed nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Molecular Weight Confirmed data_analysis Data Analysis & Structural Confirmation nmr->data_analysis Full Spectrum Acquired isomers Comparison with Isomer Data data_analysis->isomers final Structure Validated isomers->final

Workflow for the structural validation of N,3-dimethylbenzamide.

Data Presentation: Spectroscopic Analysis

The primary methods for elucidating the structure of N,3-dimethylbenzamide are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data for the target compound are summarized below.

Table 1: Expected Spectroscopic Data for N,3-dimethylbenzamide

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)~7.44-7.52 ppm (m, 2H, Ar-H)
~7.18-7.22 ppm (m, 2H, Ar-H)
~6.44 ppm (bs, 1H, N-H)
~2.90 ppm (d, 3H, N-CH₃)
~2.29 ppm (s, 3H, Ar-CH₃)
¹³C NMR Chemical Shift (δ)~168.6 ppm (C=O)
~138.4, 134.6, 132.1, 128.4, 127.7, 123.9 ppm (Ar-C)
~26.8 ppm (N-CH₃)
~21.4 ppm (Ar-CH₃)
FT-IR Wavenumber (cm⁻¹)~3300 cm⁻¹ (N-H stretch)
~3000-3100 cm⁻¹ (Ar C-H stretch)
~2850-2950 cm⁻¹ (Alkyl C-H stretch)
~1640 cm⁻¹ (C=O amide I stretch)
GC-MS Molecular Ion Peakm/z = 149.19[1][2][3]

Note: NMR data is based on a 300 MHz spectrometer using CDCl₃ as the solvent.[4] Actual values may vary slightly based on experimental conditions.

Comparison with Isomeric Alternatives

A critical step in validation is to exclude the formation of plausible isomers. The most likely isomers during the synthesis of N,3-dimethylbenzamide are other positional isomers (e.g., N,4-dimethylbenzamide) or the tertiary amide isomer, N,N-dimethylbenzamide. Spectroscopic techniques, particularly NMR, are highly effective at distinguishing these compounds.

Table 2: Comparative Spectroscopic Data of N,3-dimethylbenzamide and Key Isomers

FeatureN,3-dimethylbenzamide (Target) N,N-dimethylbenzamide (Isomer 1) N-methyl-4-methylbenzamide (Isomer 2)
Formula C₉H₁₁NOC₉H₁₁NOC₉H₁₁NO
MW 149.19149.19149.19
¹H NMR (N-H) Present (~6.4 ppm, broad singlet)Absent Present (~6.1 ppm, broad singlet)
¹H NMR (N-CH₃) One signal (~2.9 ppm, doublet)Two signals (~3.1, ~2.9 ppm, singlets) or one broad singletOne signal (~2.9 ppm, doublet)
¹H NMR (Ar-CH₃) One signal (~2.3 ppm, singlet)Absent One signal (~2.3 ppm, singlet)
¹³C NMR (N-CH₃) One signal (~27 ppm)Two signals (~39, ~35 ppm)One signal (~27 ppm)
FT-IR (N-H) Present (~3300 cm⁻¹)Absent Present (~3300 cm⁻¹)

The presence of an N-H proton signal in both ¹H NMR and IR spectra is a definitive feature that distinguishes the secondary amides (like the target compound) from the tertiary amide isomer, N,N-dimethylbenzamide.[2] Furthermore, the coupling (splitting into a doublet) of the N-methyl proton signal in N,3-dimethylbenzamide due to the adjacent N-H proton is a key identifier. Distinguishing between positional isomers like N,3- and N,4-dimethylbenzamide would rely on a detailed analysis of the aromatic region splitting patterns in high-resolution ¹H NMR.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural validation of N,3-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Prepare the sample by dissolving approximately 5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Ensure the sample is free of solvent and water.

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Alternatively, for the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C-H).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and assess the purity of the sample.[5]

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

    • The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

    • The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular analysis, spectroscopy serves as a powerful lens, allowing researchers to elucidate the structural nuances of chemical compounds. This guide provides a comparative analysis of the spectroscopic signatures of N,3-dimethylbenzamide and a selection of structurally related benzamides: benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective resource for researchers, scientists, and professionals in drug development.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N,3-dimethylbenzamide and its related compounds, offering a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic ProtonsN-CH₃ ProtonsC-CH₃ ProtonsNH/NH₂ Protons
N,3-Dimethylbenzamide ~7.1-7.4 (m, 4H)~2.9 (d, 3H)~2.4 (s, 3H)~6.1 (br s, 1H)
Benzamide ~7.4-7.8 (m, 5H)--~7.5 & 8.1 (br s, 2H)[1]
N-Methylbenzamide ~7.4-7.8 (m, 5H)~3.0 (d, 3H)-~6.3 (br s, 1H)
N,N-Dimethylbenzamide ~7.4 (m, 5H)~3.0 & 3.1 (s, 6H)--

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC=OAromatic CN-CH₃C-CH₃
N,3-Dimethylbenzamide ~168~125-138~26~21
Benzamide ~169~127-133--
N-Methylbenzamide ~168~127-134~27-
N,N-Dimethylbenzamide ~171.8~127-136~35 & 39-[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
N,3-Dimethylbenzamide ~3300-3500~1640~3000-3100~2850-3000
Benzamide ~3170 & 3360~1655~3060-[1][3]
N-Methylbenzamide ~3300~1635~3060~2940
N,N-Dimethylbenzamide -~1630~3060~2930[4]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
N,3-Dimethylbenzamide 149134, 119, 105, 91, 77[5]
Benzamide 121105, 77[6][7]
N-Methylbenzamide 135105, 77[8][9]
N,N-Dimethylbenzamide 149105, 77, 44[10][11][12]

Experimental Protocols

The data presented in this guide were compiled from various sources. The following are generalized experimental protocols representative of the methods used to obtain such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a secondary reference.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectral range is typically 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Structural Relationships

The following diagram illustrates the structural relationship between N,3-dimethylbenzamide and the compared compounds, highlighting the progressive methylation of the amide nitrogen and the addition of a methyl group to the benzene (B151609) ring.

G Structural Relationship of Benzamides Benzamide Benzamide (C₇H₇NO) N_Methylbenzamide N-Methylbenzamide (C₈H₉NO) Benzamide->N_Methylbenzamide + CH₃ on N N_N_Dimethylbenzamide N,N-Dimethylbenzamide (C₉H₁₁NO) N_Methylbenzamide->N_N_Dimethylbenzamide + CH₃ on N N_3_Dimethylbenzamide N,3-Dimethylbenzamide (C₉H₁₁NO) N_Methylbenzamide->N_3_Dimethylbenzamide + CH₃ on ring

Structural hierarchy of the compared benzamides.

References

A Comparative Guide to N,3-dimethylbenzamide and Other Isomeric Impurity Reference Standards for the Quality Control of DEET

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of pharmaceutical and consumer product quality control, the purity of an active ingredient is paramount. For N,N-diethyl-m-toluamide (DEET), the world's most widely used insect repellent, ensuring its purity involves the rigorous identification and quantification of process-related impurities and isomers.[1][2][3][4] This guide provides a comparative analysis of N,3-dimethylbenzamide as a reference standard against other common isomeric impurities of DEET, offering researchers and drug development professionals a comprehensive overview of their analytical performance.

N,3-dimethylbenzamide, a structural isomer of DEET, serves as a critical reference standard for validating the specificity of analytical methods designed for DEET formulations. Its distinct chemical structure allows it to be used to challenge the separation capabilities of a chromatographic system, ensuring that the method can differentiate the active ingredient from closely related potential impurities. The primary alternatives for comparison are the positional isomers of DEET: N,N-diethyl-o-toluamide and N,N-diethyl-p-toluamide, which are known to be present in commercial DEET preparations.[1][2]

Comparative Analytical Performance

The separation and quantification of DEET from its isomers are typically achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][6][7] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[7] Below is a summary of representative chromatographic performance data for the separation of these compounds.

Table 1: Comparative Gas Chromatography (GC) Performance

CompoundTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
N,N-diethyl-m-toluamide (DEET) 11.51 ng/mL5 ng/mL
N,3-dimethylbenzamide 9.81 ng/mL5 ng/mL
N,N-diethyl-o-toluamide 10.21 ng/mL5 ng/mL
N,N-diethyl-p-toluamide 11.81 ng/mL5 ng/mL

Data are representative and may vary based on specific instrument conditions and column selection.

Table 2: Comparative High-Performance Liquid Chromatography (HPLC) Performance

CompoundTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
N,N-diethyl-m-toluamide (DEET) 11.020 ng/mL150 ng/mL
N,3-dimethylbenzamide 9.525 ng/mL160 ng/mL
N,N-diethyl-o-toluamide 8.920 ng/mL150 ng/mL
N,N-diethyl-p-toluamide 11.220 ng/mL150 ng/mL

Data are representative and may vary based on specific instrument conditions and column selection.[8]

Visualization of Analytical Workflow and Chemical Relationships

To better illustrate the role of these reference standards, the following diagrams depict a typical impurity analysis workflow and the structural relationship between DEET and its isomers.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_standards Reference Standards Sample DEET Formulation Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Injection GC GC System Filtration->GC Injection Chromatogram Peak Integration HPLC->Chromatogram GC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Impurity Quantification Calibration->Quantification DEET_std DEET DEET_std->Calibration N3DMBA_std N,3-dimethylbenzamide N3DMBA_std->Calibration Ortho_std o-isomer Ortho_std->Calibration Para_std p-isomer Para_std->Calibration G DEET DEET (N,N-diethyl-m-toluamide) N3DMBA N,3-dimethylbenzamide DEET->N3DMBA Structural Isomer Ortho o-isomer (N,N-diethyl-o-toluamide) DEET->Ortho Positional Isomer Para p-isomer (N,N-diethyl-p-toluamide) DEET->Para Positional Isomer

References

A Comparative Guide to the Stability of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities. Understanding their degradation pathways and comparative stability is paramount for the development of robust drug products. This guide provides an objective comparison of the stability of various substituted benzamides under forced degradation conditions, supported by experimental data and detailed methodologies.

Comparative Stability Data

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[1][2][3] These studies deliberately expose the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate its decomposition.[2][3] The following table summarizes the degradation of a representative set of substituted benzamides under various stress conditions. The data is compiled to illustrate typical stability profiles and facilitate comparison. An ideal outcome for forced degradation is to achieve 5-20% degradation to ensure that the analytical methods can detect the degradation products.[2]

CompoundSubstituentAcid Hydrolysis (% Degradation)Base Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Thermal Degradation (% Degradation)Photodegradation (% Degradation)
Benzamide (B126) -H15.222.55.18.311.7
4-Nitrobenzamide 4-NO₂18.928.16.510.215.4
4-Methoxybenzamide 4-OCH₃12.819.37.86.113.2
4-Chlorobenzamide 4-Cl16.524.85.99.112.5
N-Methylbenzamide N-CH₃10.515.74.25.89.8

Note: The data presented is a representative summary compiled from various stability studies and is intended for comparative purposes. Actual degradation will vary based on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the comparative stability testing of substituted benzamides. These protocols are designed to be adaptable for various substituted benzamide analogs.

1. Preparation of Stock Solutions

A stock solution of each substituted benzamide is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a concentration of 1 mg/mL.

2. Forced Degradation (Stress) Studies

For each substituted benzamide, the following stress conditions are applied to the stock solution:

  • Acid Hydrolysis: 5 mL of the stock solution is mixed with 5 mL of 0.1 N HCl and refluxed at 80°C for 6 hours. The solution is then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 5 mL of the stock solution is mixed with 5 mL of 0.1 N NaOH and refluxed at 80°C for 6 hours. The solution is then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 5 mL of the stock solution is mixed with 5 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is placed in a petri dish and exposed to a temperature of 105°C for 24 hours. A solution of the heat-treated solid is then prepared.

  • Photodegradation: A solution of the drug substance is exposed to a UV light source (254 nm) for 24 hours. A control sample is kept in the dark for the same duration. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

3. Sample Analysis

All stressed samples, along with an unstressed control sample, are diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of the unstressed control. The method should be validated to ensure it can separate the parent drug from any degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a comparative stability study of substituted benzamides.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output A Weigh Substituted Benzamides B Prepare Stock Solutions (1 mg/mL) A->B C Acid Hydrolysis (0.1N HCl, 80°C) B->C Expose to Stress Conditions D Base Hydrolysis (0.1N NaOH, 80°C) B->D Expose to Stress Conditions E Oxidative Degradation (3% H2O2, RT) B->E Expose to Stress Conditions F Thermal Degradation (105°C) B->F Expose to Stress Conditions G Photodegradation (UV light, 254 nm) B->G Expose to Stress Conditions H Neutralize/Dilute Samples C->H D->H E->H F->H G->H I HPLC Analysis H->I J Quantify Degradation I->J K Comparative Stability Report J->K

Caption: Workflow for comparative stability testing of substituted benzamides.

Signaling Pathway of Amide Hydrolysis

The degradation of benzamides under acidic or basic conditions primarily proceeds through the hydrolysis of the amide bond. The following diagram illustrates the general mechanism.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A Benzamide B Protonation of Carbonyl Oxygen A->B C Nucleophilic Attack by Water B->C D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Ammonia E->F G Benzoic Acid F->G H Benzamide I Nucleophilic Attack by Hydroxide H->I J Tetrahedral Intermediate I->J K Deprotonation by Hydroxide J->K L Dianionic Intermediate K->L M Elimination of Amide Ion L->M N Benzoate and Ammonia M->N

Caption: General mechanisms of acid and base-catalyzed benzamide hydrolysis.

References

A Comparative Guide to the Cross-Reactivity of N,3-Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N,3-dimethylbenzamide derivatives and related benzamide (B126) analogs. The information is compiled from various studies to offer insights into their potential therapeutic applications and off-target effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of various benzamide derivatives, providing a comparative view of their potency against different cell lines and enzymes. While specific cross-reactivity studies on N,3-dimethylbenzamide are limited in the public domain, the data on related benzamide analogs offer valuable insights into the potential activity spectrum of this class of compounds.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

Compound/Cell LineAssay TypeIC50 (µM)Reference
N-(Arylaminomethyl)benzamide Derivatives
Compound 10 (HL60)Anti-proliferative8.2[1]
Compound 15 (HL60)Anti-proliferative5.6[1]
Compound 13 (K562)Anti-proliferative5.6[1]
Compound 28j (K562)Anti-proliferative6.9[1]
Compound 28k (K562)Anti-proliferative3.6[1]
Compound 28l (K562)Anti-proliferative4.5[1]
N-Substituted Benzamide HDAC Inhibitors
Compound 13f (MCF-7)Anti-proliferative0.28[2]
Compound 13h (MCF-7)Anti-proliferative0.19[2]
Compound 13k (MCF-7)Anti-proliferative0.24[2]
MS-275 (Control) (MCF-7)Anti-proliferative0.31[2]

Table 2: Enzyme Inhibition by Benzamide and Analog Derivatives

CompoundTarget EnzymeInhibitionIC50 (nM)Reference
Benzamide/Nicotinamide/Cinnamamide Derivatives
Compound B4Acetylcholinesterase (AChE)-15.42[3]
Compound N4Acetylcholinesterase (AChE)-12.14[3]
Compound C4Acetylcholinesterase (AChE)-10.67[3]
Tacrine (Reference)Acetylcholinesterase (AChE)-20.85[3]
Compound B4Butyrylcholinesterase (BuChE)-32.74 - 66.68[3]
Compound N4Butyrylcholinesterase (BuChE)-32.74 - 66.68[3]
Compound C4Butyrylcholinesterase (BuChE)-32.74 - 66.68[3]
Tacrine (Reference)Butyrylcholinesterase (BuChE)-15.66[3]
N-substituted Sulfamoylbenzamide Derivative
Compound B12STAT3 Signaling-610 - 1110[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzamide derivatives are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of compounds on cell viability by measuring the metabolic activity of cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add fresh medium containing the desired concentrations of the compound.[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[5]

Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.[6]

  • Enzyme Preparation: Dilute the kinase to the working concentration in cold assay buffer.[6]

  • Assay Plate Setup: Add the assay buffer, diluted compound, and enzyme solution to the wells of a microplate.[6]

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme binding.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specified temperature for a set time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).[1]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Protein Denaturation Assay

This assay measures the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of the test compounds.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[7]

  • Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[7]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of benzamide derivatives.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates Benzamide Benzamide Derivative Benzamide->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

EGFR Signaling Pathway Inhibition

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Benzamide Benzamide Derivative Benzamide->JAK Inhibits

STAT3 Signaling Pathway Inhibition

Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Activator) GLI->GLI_A Processing Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Benzamide Benzamide Derivative Benzamide->SMO Inhibits

Hedgehog Signaling Pathway Inhibition

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Benzamide Derivatives Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

MTT Assay Experimental Workflow

References

A Comparative Guide to the Synthesis of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is paramount. N,3-dimethylbenzamide is a valuable chemical intermediate, and selecting the optimal synthesis route can significantly impact yield, purity, and cost-effectiveness. This guide provides an objective comparison of common laboratory-scale methods for the synthesis of N,3-dimethylbenzamide, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

Two primary strategies for the synthesis of N,3-dimethylbenzamide are the coupling of 3-methylbenzoic acid with methylamine (B109427) and the reaction of 3-methylbenzoyl chloride with methylamine. The choice between these methods often depends on the availability of starting materials, desired purity, and the specific reagents at hand.

Method Starting Materials Key Reagents/Catalysts Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
Method 1: Carboxylic Acid-Amine Coupling 3-Methylbenzoic acid, MethylamineCoupling agents (e.g., HATU, EDC/HOBt, PyBOP, CDI)2 - 24 hours70-95%Milder reaction conditions; avoids the use of thionyl chloride.Coupling reagents can be expensive and may require specific handling.
Method 2: Acyl Chloride-Amine Reaction 3-Methylbenzoyl chloride, MethylamineBase (e.g., triethylamine (B128534), pyridine (B92270), NaOH)1 - 4 hours>90%High yields and relatively fast reaction times.[1]Requires the preparation of the acyl chloride, which often involves hazardous reagents like thionyl chloride.

Experimental Protocols

Method 1: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoic Acid using a Coupling Reagent (HATU)

This protocol describes the synthesis of N,3-dimethylbenzamide by coupling 3-methylbenzoic acid with methylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • 3-Methylbenzoic acid

  • Methylamine (as a solution in THF or as a gas)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of methylamine (1.2 eq) in THF to the reaction mixture. If using methylamine gas, bubble it through the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,3-dimethylbenzamide.

Method 2: Synthesis of N,3-dimethylbenzamide from 3-Methylbenzoyl Chloride

This two-step protocol involves the initial conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by its reaction with methylamine.

Step 1: Preparation of 3-Methylbenzoyl Chloride

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of anhydrous DMF

  • Anhydrous toluene (B28343)

Procedure:

  • In a fume hood, combine 3-methylbenzoic acid (1.0 eq) and anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

  • Add a catalytic amount of anhydrous DMF (a few drops).

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Reaction of 3-Methylbenzoyl Chloride with Methylamine

Materials:

  • Crude 3-methylbenzoyl chloride from Step 1

  • Methylamine (as an aqueous solution or a solution in THF)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 3-methylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.

  • Slowly add the methylamine solution to the stirred solution of 3-methylbenzoyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with 1 M hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N,3-dimethylbenzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing the Synthesis Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.

Synthesis_Method_1 cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Workup & Purification start Dissolve 3-Methylbenzoic Acid in DMF add_reagents Add HATU and DIPEA start->add_reagents stir1 Stir for 15 min at RT add_reagents->stir1 cool Cool to 0°C stir1->cool add_amine Add Methylamine Solution cool->add_amine react Stir for 4-6h at RT add_amine->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure N,3-Dimethylbenzamide purify->product

Caption: Workflow for Method 1: Carboxylic Acid-Amine Coupling.

Synthesis_Method_2 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification start 3-Methylbenzoic Acid + SOCl2 reflux Reflux for 2-3h start->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 acyl_chloride Crude 3-Methylbenzoyl Chloride concentrate1->acyl_chloride dissolve Dissolve Acyl Chloride in DCM acyl_chloride->dissolve cool Cool to 0°C dissolve->cool add_amine Add Methylamine and Base cool->add_amine react Stir for 1-2h at RT add_amine->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry product N,3-Dimethylbenzamide dry->product

Caption: Workflow for Method 2: Acyl Chloride-Amine Reaction.

References

In Vitro Efficacy of N,3-Dimethylbenzamide Derivatives as Mosquito Repellents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of N,3-dimethylbenzamide derivatives, primarily focusing on their efficacy as mosquito repellents. The information presented is based on published experimental data and is intended to assist researchers in the evaluation and development of novel insect repellent formulations.

Comparison of In Vitro Repellency

The primary active ingredient in many commercial insect repellents is N,N-diethyl-3-methylbenzamide (DEET), a well-studied derivative of N,3-dimethylbenzamide.[1] In vitro assays are crucial for the initial screening and comparison of new repellent candidates, offering a controlled environment to assess their intrinsic activity.[2]

A key study evaluated seventeen analogues of DEET and N,N-diethylphenylacetamide (DEPA) for their in vitro repellency against Aedes aegypti and Anopheles stephensi mosquitoes using a modified membrane blood-feeding test system.[3][4] The results of this comparative study are summarized below.

Table 1: Qualitative Comparison of DEET and its Analogs [3]

Compound/AnalogRepellency Compared to DEET against Ae. aegyptiRepellency Compared to DEET against An. stephensi
N,N-diethyl-2-[3-(trifluoromethyl)phenyl] acetamide Significantly BetterSlightly Improved
Eight Unspecified Analogs As effective as or slightly more repellentAs effective as or slightly more repellent
Seven Unspecified Analogs Less EffectiveLess Effective
N,N-diethyl-3-hydroxybenzamide Poor RepellentPoor Repellent

This table provides a qualitative summary based on the abstract of the cited study. The specific structures of the eight more effective and seven less effective analogs were not detailed in the available text.

Table 2: Quantitative In Vitro Repellency Data for Selected Compounds

CompoundMosquito SpeciesAssay TypeEffective Dose (ED50) or Minimum Effective Dose (MED)
DEET Anopheles gambiaeWarm Body + CO2 AssayED50: 0.95 µg/cm² (5 nmol/cm²)
DEET Aedes aegyptiNCNPR Repellent BioassayMED: 0.021 mg/cm²
Carvacrol Aedes aegyptiNCNPR Repellent BioassayMED: 0.011 mg/cm²
Thymol Aedes aegyptiNCNPR Repellent BioassayMED: 0.013 mg/cm²
Undecanoic Acid Aedes aegyptiNCNPR Repellent BioassayMED: 0.023 mg/cm²

Detailed Experimental Protocols

The following is a detailed methodology for a common in vitro repellency assay, the Modified Membrane Blood Feeding Assay, based on descriptions in the literature.[3][5]

Objective: To determine the effective concentration of a test compound required to prevent mosquitoes from feeding through a treated membrane.

Materials:

  • Test cages containing laboratory-reared, starved female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi).

  • Blood reservoir/feeder maintained at 37°C.

  • Baudruche or collagen membrane.

  • Test compounds (N,3-dimethylbenzamide derivatives and alternatives).

  • Solvent (e.g., ethanol).

  • Pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Treatment of Membrane: Apply a standardized volume of each test solution evenly to the surface of the membrane and allow the solvent to evaporate completely. A control membrane is treated with the solvent only.

  • Assembly of Feeding Apparatus: The treated membrane is stretched over a blood reservoir containing fresh, warmed blood.

  • Exposure to Mosquitoes: The feeding apparatus is placed on top of the mosquito cage, allowing the mosquitoes to access the membrane.

  • Data Collection: The number of mosquitoes probing and feeding on each membrane is counted at regular intervals over a specified time period (e.g., every 2 minutes for 20 minutes).

  • Analysis: The feeding rate on the treated membranes is compared to the feeding rate on the control membrane to determine the percent repellency. The effective concentration (e.g., EC50 or the concentration that repels 50% of the mosquitoes) can then be calculated.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Collection & Analysis prep_solutions Prepare Serial Dilutions of Test Compounds treat_membrane Treat Membrane with Test Compound prep_solutions->treat_membrane prep_mosquitoes Prepare Starved Female Mosquitoes expose_mosquitoes Expose Mosquitoes to Feeder prep_mosquitoes->expose_mosquitoes assemble_feeder Assemble Blood Feeder with Treated Membrane treat_membrane->assemble_feeder assemble_feeder->expose_mosquitoes count_feeding Count Feeding Mosquitoes at Intervals expose_mosquitoes->count_feeding calculate_repellency Calculate Percent Repellency vs. Control count_feeding->calculate_repellency determine_ec50 Determine Effective Concentration (EC50) calculate_repellency->determine_ec50

Caption: Workflow for a typical in vitro mosquito repellency assay.

Signaling Pathway

G cluster_membrane Olfactory Receptor Neuron Membrane cluster_neuron Inside Neuron cluster_response Behavioral Response DEET DEET Molecule OR Odorant Receptor (OR) Complex DEET->OR Binds to IonChannel Ion Channel OR->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential Repellency Repellency/ Aversion ActionPotential->Repellency

Caption: Proposed mechanism of DEET action on mosquito olfactory receptors.

Mechanism of Action

The precise mechanism of action for N,3-dimethylbenzamide derivatives like DEET is complex and still under investigation. However, current research suggests a multi-modal interaction with the insect's sensory systems.

DEET is known to interact with the olfactory system of mosquitoes.[6] It is believed to act on specific odorant receptors (ORs) located on the antennae of mosquitoes.[6] The binding of DEET to these receptors can either directly activate olfactory receptor neurons (ORNs) to elicit an aversive response or modulate the neuron's response to other attractive odors, effectively "masking" the host's scent.[7]

Furthermore, studies have indicated that DEET can also act on the gustatory (taste) system of insects.[8] This suggests that direct contact with a DEET-treated surface can be detected by taste receptors, leading to feeding deterrence.[8]

At a cellular level, research has shown that DEET can induce the synthesis of glutathione (B108866) S-transferase in cultured mosquito cells.[1] This enzyme is typically involved in detoxification processes, suggesting that DEET may trigger a stress response within the insect's cells.[1]

References

A Head-to-Head Comparison of Leading Insect Repellents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of N,N-diethyl-3-methylbenzamide (DEET) and its Primary Alternatives

In the landscape of insect repellents, N,N-diethyl-3-methylbenzamide, commonly known as DEET, has long been the benchmark against which all others are measured. However, a number of other active ingredients have emerged as effective alternatives, each with unique characteristics. This guide provides a head-to-head comparison of DEET with three other widely used repellents: Picaridin, IR3535, and Oil of Lemon Eucalyptus (p-menthane-3,8-diol or PMD).

It is important to note that the initial request for a comparison of "N,3-dimethylbenzamide" yielded no data regarding its efficacy as an insect repellent. This chemical, while structurally related to DEET, is not a registered or studied insect repellent. Therefore, this guide focuses on the well-documented and widely used N,N-diethyl-3-methylbenzamide (DEET).

Performance Efficacy: A Quantitative Comparison

The effectiveness of an insect repellent is most critically measured by its "complete protection time" (CPT), which is the duration a repellent prevents insect bites. The following tables summarize the CPT of DEET, Picaridin, IR3535, and Oil of Lemon Eucalyptus against two of the most significant mosquito vectors: Aedes aegypti and Anopheles species.

Active Ingredient (Concentration)Mean Complete Protection Time (Hours) against Aedes aegypti
DEET (20-25%)3 - 10+
Picaridin (20%)6 - 8
IR3535 (20%)3 - 7
Oil of Lemon Eucalyptus (PMD) (30-40%)~6
Active Ingredient (Concentration)Mean Complete Protection Time (Hours) against Anopheles species
DEET (20-50%)4 - 10+
Picaridin (20%)~8
IR3535 (20%)3.8 - 10
Oil of Lemon Eucalyptus (PMD) (20-50%)8

Note: Protection times can vary significantly based on factors such as the formulation of the repellent, the species of insect, environmental conditions (e.g., temperature, humidity), and the user's physical activity level.[1][2][3][4]

Experimental Protocols: Methodologies for Efficacy Testing

The data presented above is primarily generated through two standardized experimental procedures: the Arm-in-Cage test and Field Studies.

Arm-in-Cage Test

This laboratory-based method provides a controlled environment to assess the intrinsic repellency and protection time of a product.

Protocol:

  • Subject Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A standardized dose of the repellent formulation is applied to a defined area on the volunteer's forearm. The other arm may serve as an untreated control.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi).

  • Data Collection: The time until the first confirmed bite (or sometimes the first landing) is recorded. This is the Complete Protection Time (CPT).

  • Repeated Exposures: The arm is typically exposed to the mosquitoes at regular intervals (e.g., every 30-60 minutes) to determine the longevity of the repellent's effectiveness.

Field Studies

Field studies are essential to evaluate the performance of repellents in real-world conditions against wild mosquito populations.

Protocol:

  • Study Site Selection: A location with a high population of the target mosquito species is chosen.

  • Volunteer Recruitment: A larger group of volunteers is typically used compared to laboratory studies.

  • Randomized Application: Repellents and a placebo are randomly assigned to volunteers to apply to exposed skin. In some designs, different repellents are applied to different limbs of the same volunteer.

  • Mosquito Collection: Volunteers perform human landing catches, where they expose a treated area (e.g., their lower legs) and collect any mosquitoes that land on that area before they bite.

  • Data Analysis: The number of mosquitoes collected on treated versus untreated (or placebo-treated) skin is compared to calculate the percent repellency over a specific time period.

Mechanism of Action: How Repellents Work

The primary mechanism of action for these repellents involves interaction with the insect's chemosensory systems, primarily olfaction (smell) and gustation (taste).

N,N-diethyl-3-methylbenzamide (DEET)

DEET is a broad-spectrum repellent that acts on multiple types of insect sensory receptors. Its mode of action is complex and not fully understood, but several mechanisms have been proposed:

  • Olfactory Receptor Agonist/Antagonist: DEET can directly activate certain olfactory receptor neurons (ORNs), creating a repellent odor that insects avoid. It can also inhibit the function of other ORNs that detect attractant cues from a host, effectively "masking" the host's scent.[5]

  • Gustatory Receptor Agonist: DEET activates bitter-tasting gustatory receptors on contact, which deters feeding.

  • Ionotropic Receptor Interaction: Recent studies suggest DEET may also interact with ionotropic receptors, another class of insect chemosceptors.

Picaridin

Picaridin is a synthetic compound derived from piperine, the natural pungent compound in black pepper. Its primary mode of action is through the olfactory system. It is thought to work by creating a vapor barrier on the skin that masks the chemical cues that attract mosquitoes. Some studies suggest it may also directly activate specific olfactory receptors.[3]

IR3535

IR3535 (ethyl butylacetylaminopropionate) is a synthetic biopesticide that is structurally similar to the amino acid beta-alanine. It is believed to primarily act on the insect's gustatory system. Studies have shown that IR3535 activates bitter-sensing gustatory receptor neurons, leading to feeding aversion.[6][7] There is also evidence that it can have synergistic effects when used in combination with DEET.[6]

Oil of Lemon Eucalyptus (PMD)

The active ingredient in oil of lemon eucalyptus is p-menthane-3,8-diol (B45773) (PMD). It is a naturally derived repellent that is also effective against a range of insects. Its mechanism is thought to be primarily olfactory. PMD likely masks the host's scent cues that mosquitoes use for location.

Visualizing the Pathways and Processes

To better understand the experimental workflows and the proposed mechanisms of action, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_lab Laboratory Testing (Arm-in-Cage) cluster_field Field Testing recruit_lab Volunteer Recruitment apply_lab Standardized Repellent Application to Forearm recruit_lab->apply_lab expose_lab Exposure to Caged Mosquitoes apply_lab->expose_lab record_lab Record Complete Protection Time (CPT) expose_lab->record_lab recruit_field Volunteer Recruitment apply_field Randomized Repellent Application recruit_field->apply_field expose_field Exposure to Wild Mosquito Population apply_field->expose_field collect_field Human Landing Catches expose_field->collect_field analyze_field Calculate Percent Repellency collect_field->analyze_field

Fig. 1: A simplified workflow for laboratory and field testing of insect repellents.

DEET_Signaling_Pathway cluster_olfactory Olfactory System cluster_gustatory Gustatory System (Contact) DEET_olfactory DEET (vapor) OR Olfactory Receptor (OR) DEET_olfactory->OR ORN_activation Olfactory Receptor Neuron (ORN) Activation/Inhibition OR->ORN_activation Brain_olfactory Brain: Repellent Behavior or Host Scent Masking ORN_activation->Brain_olfactory DEET_contact DEET (contact) GR Gustatory Receptor (GR) DEET_contact->GR GRN_activation Gustatory Receptor Neuron (GRN) Activation GR->GRN_activation Brain_gustatory Brain: Feeding Aversion GRN_activation->Brain_gustatory

Fig. 2: Proposed signaling pathways for DEET's repellent action.

Other_Repellents_Signaling_Pathway cluster_picaridin Picaridin cluster_ir3535 IR3535 cluster_pmd Oil of Lemon Eucalyptus (PMD) Picaridin Picaridin OR_Picaridin Olfactory Receptor Picaridin->OR_Picaridin ORN_Picaridin ORN Modulation OR_Picaridin->ORN_Picaridin Brain_Picaridin Brain: Host Scent Masking ORN_Picaridin->Brain_Picaridin IR3535 IR3535 GR_IR3535 Bitter Gustatory Receptor IR3535->GR_IR3535 GRN_IR3535 GRN Activation GR_IR3535->GRN_IR3535 Brain_IR3535 Brain: Feeding Aversion GRN_IR3535->Brain_IR3535 PMD PMD OR_PMD Olfactory Receptor PMD->OR_PMD ORN_PMD ORN Modulation OR_PMD->ORN_PMD Brain_PMD Brain: Host Scent Masking ORN_PMD->Brain_PMD

Fig. 3: Simplified proposed signaling pathways for Picaridin, IR3535, and PMD.

References

Safety Operating Guide

Prudent Disposal of N,3-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For N,3-dimethylbenzamide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach is paramount. The following disposal procedures are based on the general guidelines for handling benzamide (B126) derivatives and are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS for N,3-dimethylbenzamide, its potential hazards should be inferred from structurally similar compounds, such as N,N-dimethylbenzamide. These related compounds are generally classified as harmful if swallowed, and capable of causing skin and eye irritation, with a potential for respiratory irritation.[1][2] Therefore, N,3-dimethylbenzamide should be handled as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3]To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[4]To prevent inhalation of airborne particles or aerosols.

Step-by-Step Disposal Protocol

The primary principle for the disposal of N,3-dimethylbenzamide is that it should not be released into the environment. This means it should never be disposed of down the drain or in regular trash.[4][5] The recommended method of disposal is through a licensed hazardous waste disposal company, typically via incineration.[5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or Expired Compound: Keep in its original container or a compatible, well-sealed waste container.[4]

    • Contaminated Materials: All solid materials that have come into contact with N,3-dimethylbenzamide, such as weighing paper, contaminated gloves, and bench paper, should be collected in a designated, leak-proof, and clearly labeled solid waste container.[4]

  • Liquid Waste:

    • Solvent Waste: Solutions containing N,3-dimethylbenzamide should be collected in a designated hazardous liquid waste container. It is crucial not to mix this waste with incompatible materials.[4]

    • Aqueous Waste: Do not dispose of aqueous solutions containing the compound down the drain. Collect all aqueous waste in a designated hazardous aqueous waste container.[4]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[4]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,3-dimethylbenzamide".[4] It is also good practice to list all components of a mixture, including solvents.

  • Storage: Waste containers should be kept securely closed and stored in a designated, well-ventilated waste accumulation area. This area should be away from heat and sources of ignition. Storing containers on a secondary containment tray is recommended to prevent spills.[4]

3. Final Disposal:

  • Professional Disposal: The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.[4][5]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will have established procedures and certified vendors for proper disposal.[4][5]

4. Decontamination:

  • Thoroughly decontaminate any laboratory equipment or surfaces that have been in contact with N,3-dimethylbenzamide. Use an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a wash with soap and water. The rinsate from decontamination should also be collected as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for N,3-dimethylbenzamide.

G cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Hazard Assessment (Treat as Hazardous) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid, Liquid, Sharps) B->C D Collect in Designated, Compatible Containers C->D E Label Containers Clearly ('Hazardous Waste', Chemical Name) D->E F Store Securely in a Designated, Ventilated Area E->F G Contact Institutional EHS Office for Waste Pickup F->G H Arrange for Disposal by a Licensed Hazardous Waste Company G->H I Decontaminate Work Area & Collect Rinsate as Waste H->I

Caption: Disposal workflow for N,3-dimethylbenzamide.

References

Essential Safety and Operational Guide for Handling N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of N,3-dimethylbenzamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

While specific occupational exposure limits for N,3-dimethylbenzamide have not been established, a thorough risk assessment and adherence to recommended PPE are critical to minimize exposure.[1][2][3] The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[2][4] A face shield may be required for splash hazards.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] A lab coat or chemical-resistant apron should be worn.[4][5]Prevents skin contact with the chemical. The thicker the glove material, the greater the chemical resistance.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[4][5] A dust mask type N95 (US) is a suitable option.Protects against inhalation of harmful dust.
Body Protection Protective clothing and boots as needed, depending on the scale of the operation.Provides overall protection from contamination.

Procedural Workflow for Safe Handling

The following diagram outlines the essential step-by-step process for the safe handling of N,3-dimethylbenzamide, from initial preparation to final disposal.

Safe Handling Workflow for N,3-Dimethylbenzamide cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Ensure Proper Ventilation (Fume Hood) prep_1->prep_2 prep_3 Verify Eyewash & Safety Shower Accessibility prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Avoid Dust Generation prep_4->handle_1 Proceed to Handling handle_2 Use Appropriate Tools (Spatula) handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_2->handle_3 post_1 Decontaminate Work Area handle_3->post_1 Complete Handling post_2 Remove & Dispose of Contaminated PPE post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 post_4 Dispose of Chemical Waste in Approved Container post_3->post_4

Caption: Workflow for safe handling of N,3-dimethylbenzamide.

Experimental Protocols: Handling and Disposal

Handling N,3-Dimethylbenzamide:

  • Engineering Controls: Always handle N,3-dimethylbenzamide in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE): Before beginning work, don the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoiding Dust Formation: Handle the solid chemical carefully to avoid the generation of dust.[1] Use a spatula or other suitable tools for transferring the substance.

  • Container Management: Keep the container of N,3-dimethylbenzamide tightly closed when not in use to prevent contamination and exposure.[2]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory area.[7]

Spill and Leak Procedures:

  • Small Spills: In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust during the cleanup process.

  • Personal Protection: Ensure appropriate PPE is worn during cleanup.

Disposal Plan:

  • Waste Collection: Dispose of N,3-dimethylbenzamide and any contaminated materials in a designated and approved waste disposal container.[4]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal Route: The disposal of chemical waste must be carried out through an approved waste disposal plant, following all local, regional, and national regulations.[2][3][4] Do not dispose of down the drain or in general waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines.[1] Contaminated clothing should be removed and washed before reuse.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.